molecular formula C42H67F4NO16 B12423686 TCO-PEG12-TFP ester

TCO-PEG12-TFP ester

Cat. No.: B12423686
M. Wt: 918.0 g/mol
InChI Key: KIKASBBKOIGGOX-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-PEG12-TFP ester is a useful research compound. Its molecular formula is C42H67F4NO16 and its molecular weight is 918.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H67F4NO16

Molecular Weight

918.0 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C42H67F4NO16/c43-36-34-37(44)40(46)41(39(36)45)63-38(48)8-10-50-12-14-52-16-18-54-20-22-56-24-26-58-28-30-60-32-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-51-11-9-47-42(49)62-35-6-4-2-1-3-5-7-35/h1-2,34-35H,3-33H2,(H,47,49)/b2-1-

InChI Key

KIKASBBKOIGGOX-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F

Origin of Product

United States

Foundational & Exploratory

TCO-PEG12-TFP Ester: A Comprehensive Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCO-PEG12-TFP ester is a heterobifunctional crosslinker that is becoming increasingly vital in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates three key components: a trans-cyclooctene (TCO) group, a 12-unit polyethylene glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. This unique combination of functionalities allows for a two-step sequential or one-pot bioconjugation strategy, enabling the precise and efficient linkage of biomolecules. The TCO moiety participates in a highly rapid and selective bioorthogonal "click chemistry" reaction with tetrazine partners, known as the inverse-electron demand Diels-Alder (IEDDA) cycloaddition. The TFP ester provides a highly efficient and hydrolytically stable amine-reactive group for conjugation to proteins, peptides, and other biomolecules. The hydrophilic PEG12 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance. This guide provides an in-depth overview of the core chemistry, quantitative data, experimental protocols, and applications of this compound, with a focus on its role in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemistry and Mechanism of Action

This compound's utility stems from its two distinct reactive handles, allowing for controlled and specific bioconjugation.

TCO-Tetrazine Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition

The TCO group reacts with a tetrazine derivative in a [4+2] cycloaddition reaction. This bioorthogonal reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst. The reaction is characterized by its high specificity, as the TCO and tetrazine groups do not react with other functional groups found in biological systems. The IEDDA reaction initially forms an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release nitrogen gas, resulting in a stable dihydropyridazine product.

Reaction Mechanism: TCO-Tetrazine IEDDA

G TCO Trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Bicyclic Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: The TCO-tetrazine inverse electron demand Diels-Alder (IEDDA) reaction mechanism.

TFP Ester-Amine Acylation

The TFP ester is a highly reactive functional group that readily acylates primary and secondary amines, such as the lysine residues on the surface of proteins, to form stable amide bonds. Compared to the more common N-hydroxysuccinimidyl (NHS) esters, TFP esters exhibit greater stability towards hydrolysis in aqueous media, particularly at neutral to basic pH.[1][2] This enhanced stability leads to more efficient and reproducible conjugation outcomes.

Reaction Mechanism: TFP Ester-Amine Acylation

G TFP_Ester This compound Amide_Bond Stable Amide Bond (TCO-PEG12-CO-NH-R) TFP_Ester->Amide_Bond Nucleophilic Acyl Substitution TFP_Leaving_Group Tetrafluorophenol Leaving Group TFP_Ester->TFP_Leaving_Group Loss of Leaving Group Biomolecule_Amine Biomolecule with Primary Amine (R-NH₂) Biomolecule_Amine->Amide_Bond

Caption: The reaction mechanism of a TFP ester with a primary amine to form a stable amide bond.

Quantitative Data

The efficiency and reliability of bioconjugation reactions are paramount. The following tables summarize key quantitative data for the reactive moieties of this compound.

ParameterValueConditionsReference
TCO-Tetrazine Reaction
Second-Order Rate Constant~2000 M⁻¹s⁻¹9:1 Methanol/Water[3]
TFP Ester vs. NHS Ester Stability
Half-life at pH 7.01.9x longer than NHS esterAqueous Buffer[1]
Half-life at pH 8.03.0x longer than NHS esterAqueous Buffer[1]
Half-life at pH 10.08.5x longer than NHS esterAqueous Buffer

Table 1: Reaction Kinetics and Stability Data

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

General Protocol for Antibody Labeling with this compound

This protocol describes the labeling of a monoclonal antibody (mAb) with this compound.

Materials:

  • Monoclonal antibody (mAb) at 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Desalting columns.

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to PBS using a desalting column.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation: Add a 5-20 fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and, if possible, the TCO group (though this can be challenging due to its low extinction coefficient). Alternatively, the DOL can be determined by mass spectrometry.

Two-Step Labeling for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the creation of an ADC using a TCO-labeled antibody and a tetrazine-functionalized drug.

Materials:

  • TCO-labeled antibody (prepared as in section 3.1).

  • Tetrazine-functionalized cytotoxic drug.

  • Amine- and azide-free buffer (e.g., PBS, pH 7.4).

Procedure:

  • Drug Preparation: Dissolve the tetrazine-functionalized drug in a compatible solvent (e.g., DMSO) to a known concentration.

  • Conjugation: Add a 1.5-5 fold molar excess of the tetrazine-drug to the TCO-labeled antibody solution.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.

  • Purification: Purify the ADC from unreacted drug and other small molecules using size exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Applications in Drug Development

This compound is a powerful tool in the development of novel therapeutics, particularly in the areas of PROTACs and targeted drug delivery.

PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound can be used to link a target protein binder to an E3 ligase ligand, forming a PROTAC. The modular nature of this linker allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency.

Workflow: PROTAC-Mediated Protein Degradation

G PROTAC PROTAC (TCO-PEG12 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation POI Degradation Proteasome->Degradation Results in

Caption: The mechanism of PROTAC-induced protein degradation via the ubiquitin-proteasome system.

Pre-targeted Drug Delivery

In pre-targeted drug delivery, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). After a clearance period for the unbound antibody, a tetrazine-labeled therapeutic agent is administered. The rapid and specific TCO-tetrazine reaction then leads to the in-situ formation of the therapeutic conjugate at the target site, minimizing off-target toxicity.

Workflow: Pre-targeted Drug Delivery

G Step1 Step 1: Administer TCO-Antibody Accumulation Antibody Accumulates at Target Site Step1->Accumulation Clearance Unbound Antibody Clears from Circulation Accumulation->Clearance Click_Reaction In-situ 'Click' Reaction (IEDDA) Accumulation->Click_Reaction Step2 Step 2: Administer Tetrazine-Drug Clearance->Step2 Step2->Click_Reaction Drug_Delivery Targeted Drug Delivery and Action Click_Reaction->Drug_Delivery

Caption: The workflow for pre-targeted drug delivery using TCO-tetrazine bioorthogonal chemistry.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its combination of a highly reactive and stable amine-conjugating group with a rapid and bioorthogonal click chemistry handle, all connected by a beneficial PEG spacer, makes it an ideal choice for the construction of complex biomolecular architectures. From fundamental research in protein labeling to the development of next-generation therapeutics like ADCs and PROTACs, this compound offers a reliable and efficient solution for advanced bioconjugation challenges.

References

TCO-PEG12-TFP Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of TCO-PEG12-TFP ester, a key reagent in modern bioconjugation and drug development. This document details its chemical characteristics, provides established experimental protocols for its use, and visualizes key reaction workflows.

Core Chemical Structure and Properties

This compound is a heterobifunctional crosslinker composed of three key components: a Trans-Cyclooctene (TCO) group, a hydrophilic 12-unit polyethylene glycol (PEG12) spacer, and an amine-reactive tetrafluorophenyl (TFP) ester.

  • Trans-Cyclooctene (TCO): The TCO moiety is a strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions.[1] This "click chemistry" reaction, most notably with a tetrazine partner, is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[2][3] The reaction is characterized by its rapid kinetics, often with second-order rate constants exceeding 800 M⁻¹s⁻¹, and does not require a cytotoxic copper catalyst.[3][4]

  • Polyethylene Glycol (PEG12) Spacer: The 12-unit PEG linker is a hydrophilic spacer that enhances the water solubility of the molecule and the resulting bioconjugates. This property is crucial for preventing aggregation of labeled proteins and improving the pharmacokinetic and pharmacodynamic properties of drug conjugates. The flexible PEG chain also minimizes steric hindrance between the conjugated molecules.

  • Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive functional group that readily and specifically reacts with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds. TFP esters exhibit greater stability towards hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible labeling of biomolecules.

The combination of these three components makes this compound a versatile tool for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the development of PROTACs (Proteolysis Targeting Chimeras), and advanced molecular imaging.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative properties of this compound.

PropertyValueReferences
Molecular Formula C₄₂H₆₇F₄NO₁₆
Molecular Weight 917.97 g/mol
Purity ≥95%
Functional Groups Trans-Cyclooctene (TCO), Tetrafluorophenyl (TFP) ester
Elemental Analysis C: 54.95%, H: 7.36%, F: 8.28%, N: 1.53%, O: 27.89%
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Protocol for Protein Labeling with this compound

This protocol describes the covalent attachment of the TCO moiety to a protein of interest via the amine-reactive TFP ester.

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis equipment

Procedure:

  • Buffer Exchange: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free reaction buffer. If the stock protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar excess may need to be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and quenching buffer by passing the reaction mixture through a desalting spin column or by dialysis against an appropriate buffer.

  • Storage: Store the TCO-labeled protein at 4°C until further use.

Protocol for TCO-Tetrazine Click Chemistry Conjugation

This protocol outlines the bioorthogonal reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Protocol 3.1)

  • Tetrazine-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Stoichiometry: For efficient conjugation, a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-labeled protein is recommended.

  • Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C.

Workflow for PROTAC Synthesis using a TCO-Linker

This protocol describes a general workflow for the final ligation step in synthesizing a PROTAC using a TCO-containing linker and a tetrazine-functionalized binding moiety.

Materials:

  • This compound (or a pre-functionalized TCO-linker)

  • Tetrazine-functionalized binding moiety (either a target protein ligand or an E3 ligase ligand)

  • Anhydrous, amine-free solvent (e.g., DMF, DMSO)

  • LC-MS system for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • Dissolution: Dissolve the tetrazine-functionalized binding moiety in the chosen anhydrous solvent.

  • Addition of Linker: Add an equimolar amount (1.0 to 1.2 equivalents) of the TCO-linker to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The IEDDA reaction is typically complete within 1-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC.

  • Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

protein_labeling_workflow cluster_step1 Step 1: Protein Preparation cluster_step2 Step 2: Labeling Reaction cluster_step3 Step 3: Quenching & Purification Protein Protein of Interest Buffer_Exchange Buffer Exchange (if needed) Protein->Buffer_Exchange Amine-containing buffer Buffer_Exchanged_Protein Protein in Amine-Free Buffer (1-5 mg/mL) Buffer_Exchange->Buffer_Exchanged_Protein Reaction_Mix Reaction Incubation (1-2h, RT or 4°C) Buffer_Exchanged_Protein->Reaction_Mix TCO_Ester This compound (10 mM in DMSO) TCO_Ester->Reaction_Mix Quenching Quench Reaction (Tris Buffer) Reaction_Mix->Quenching Purification Purification (Desalting Column) Quenching->Purification Labeled_Protein TCO-Labeled Protein Purification->Labeled_Protein

Caption: Workflow for labeling a protein with this compound.

tco_tetrazine_click_workflow cluster_reaction Bioorthogonal Click Reaction TCO_Protein TCO-Labeled Protein Reaction_Mix Mix in Reaction Buffer (PBS, pH 6.0-9.0) TCO_Protein->Reaction_Mix Tetrazine_Molecule Tetrazine-Functionalized Molecule Tetrazine_Molecule->Reaction_Mix Incubation Incubate (30-120 min, RT) Reaction_Mix->Incubation IEDDA Cycloaddition Purification Purification (Optional) (Size-Exclusion Chromatography) Incubation->Purification Final_Conjugate Final Bioconjugate Purification->Final_Conjugate

Caption: General workflow for TCO-tetrazine click chemistry conjugation.

protac_synthesis_workflow cluster_reactants Reactants cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization TCO_Linker TCO-Linker Reaction Mix in Anhydrous Solvent (1-4h, RT) TCO_Linker->Reaction Tetrazine_Ligand Tetrazine-Functionalized Ligand (for POI or E3 Ligase) Tetrazine_Ligand->Reaction Monitoring Monitor by LC-MS Reaction->Monitoring Purification Purify by HPLC Monitoring->Purification Characterization Characterize by LC-MS and NMR Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: Workflow for the final ligation step in PROTAC synthesis.

References

TCO-PEG12-TFP Ester: A Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2353410-07-6

This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on TCO-PEG12-TFP ester. This heterobifunctional linker is a valuable tool in the field of bioconjugation, enabling the precise and efficient coupling of molecules for a wide range of applications, including the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Core Concepts and Applications

This compound is a molecule designed for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. It comprises three key components:

  • Trans-Cyclooctene (TCO): A strained alkene that serves as the bioorthogonal reactive group. It rapidly and specifically reacts with a tetrazine partner via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction. This TCO-tetrazine ligation is known for its exceptionally fast kinetics, proceeding efficiently under mild, physiological conditions without the need for a catalyst.[1][2][3][4]

  • Polyethylene Glycol (PEG)12 Spacer: A 12-unit polyethylene glycol linker. This hydrophilic spacer enhances the water solubility of the molecule and the resulting conjugate, which is crucial for biological applications.[5] It also provides a flexible chain that minimizes steric hindrance between the conjugated molecules, facilitating efficient reactions and maintaining the biological activity of the labeled species.

  • Tetrafluorophenyl (TFP) Ester: An amine-reactive functional group. TFP esters are active esters that react efficiently with primary amines (such as the side chain of lysine residues in proteins) to form stable amide bonds. Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability towards hydrolysis in aqueous media, allowing for more efficient and reproducible labeling of biomolecules.

The primary applications of this compound leverage its bifunctional nature to link an amine-containing molecule to a tetrazine-modified molecule. This makes it an ideal reagent for:

  • Antibody-Drug Conjugate (ADC) Synthesis: Linking a cytotoxic drug (modified with a tetrazine) to an antibody (via its lysine residues) to create a targeted therapeutic.

  • PROTAC Development: Connecting a target protein-binding ligand to an E3 ligase-recruiting ligand in the synthesis of PROTACs for targeted protein degradation.

  • Fluorescent Labeling and Imaging: Attaching fluorescent probes to proteins or other biomolecules for visualization in biological systems.

  • Surface Modification: Immobilizing proteins or other molecules onto surfaces for various bioassay and diagnostic applications.

Quantitative Data

The following tables summarize the key quantitative and qualitative properties of this compound and its associated reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2353410-07-6N/A
Molecular Weight ~917.97 g/mol
Purity Typically ≥95%N/A
Appearance Varies (e.g., solid, oil)N/A
Solubility Soluble in organic solvents (e.g., DMSO, DMF)

Table 2: Reaction Parameters for this compound Conjugation

ParameterTFP Ester-Amine ReactionTCO-Tetrazine LigationSource
Reaction Type AcylationInverse-electron-demand Diels-Alder
Reactive Groups Primary amines (-NH2)Tetrazine
Optimal pH 7.5 - 8.56.0 - 9.0
Reaction Temperature Room Temperature or 4°CRoom Temperature or 4°C
Reaction Time 1 - 2 hours30 - 60 minutes
Kinetics (Rate Constant) N/AUp to 1 x 10^6 M⁻¹s⁻¹
Catalyst Required NoNo

Experimental Protocols

The following are generalized protocols for the two-step bioconjugation process using this compound. Note: These are starting points and optimization will be required for specific applications.

Protocol 1: Labeling of an Amine-Containing Molecule (e.g., a Protein) with this compound

This protocol describes the first step of the conjugation, where the TCO moiety is introduced onto a protein through the reaction of the TFP ester with primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction buffer (e.g., 100 mM sodium carbonate, pH 8.5).

  • Spin desalting columns or other purification system (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: If the protein buffer contains primary amines (e.g., Tris), exchange it with an amine-free buffer like PBS using a spin desalting column.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Reaction Setup: a. Adjust the pH of the protein solution to 8.0-8.5 using the reaction buffer. b. Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the unreacted this compound using a spin desalting column or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional): The degree of labeling (DOL) can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the second step, where the TCO-labeled molecule is conjugated to a tetrazine-modified molecule.

Materials:

  • TCO-labeled molecule (from Protocol 1).

  • Tetrazine-modified molecule of interest.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: Mix the TCO-labeled molecule and the tetrazine-modified molecule in the reaction buffer. A 1:1 molar ratio is a good starting point, though a slight excess (1.1-1.5 fold) of the tetrazine-containing molecule can be used to ensure complete reaction of the TCO-labeled species.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using standard chromatography techniques (e.g., size-exclusion chromatography, affinity chromatography).

  • Storage: Store the final conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.

Visualizations

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: TCO-Tetrazine Ligation protein Protein-NH2 (e.g., Antibody) reaction1 + protein->reaction1 linker This compound linker->reaction1 tco_protein TCO-PEG12-Protein reaction2 + tco_protein->reaction2 reaction1->tco_protein pH 7.5-8.5 tetrazine_mol Tetrazine-Molecule (e.g., Drug, Fluorophore) tetrazine_mol->reaction2 final_conjugate Protein-PEG12-Molecule reaction2->final_conjugate Bioorthogonal 'Click' Reaction

Caption: General workflow for a two-step bioconjugation using this compound.

G cluster_0 TFP Ester Reaction with Primary Amine cluster_1 TCO-Tetrazine Ligation (iEDDA) TCO-PEG12-C(O)-TFP TCO-PEG12-C(O)-TFP TCO-PEG12-C(O)-NH-Protein TCO-PEG12-C(O)-NH-Protein TCO-PEG12-C(O)-TFP->TCO-PEG12-C(O)-NH-Protein + Protein-NH2 Tetrafluorophenol Tetrafluorophenol TCO-PEG12-C(O)-NH-Protein->Tetrafluorophenol Byproduct TCO-labeled Protein TCO-labeled Protein Dihydropyridazine Adduct Dihydropyridazine Adduct TCO-labeled Protein->Dihydropyridazine Adduct + Tetrazine-Molecule Stable Conjugate Stable Conjugate Dihydropyridazine Adduct->Stable Conjugate - N2

Caption: Chemical reaction mechanisms for this compound conjugation.

Safety and Handling

This product is for research use only and is not intended for human or veterinary use. It is important to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. TFP esters can be moisture-sensitive, so it is recommended to store the compound under desiccated conditions.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the efficient and specific conjugation of biomolecules. Its combination of a stable, amine-reactive TFP ester and a highly reactive TCO group for bioorthogonal click chemistry makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological research. The inclusion of a hydrophilic PEG12 spacer further enhances its utility in aqueous biological systems. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this compound to advance their scientific objectives.

References

The Strategic Advantage of PEGylation: A Technical Guide to the Role of the PEG12 Spacer in TCO Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the inverse electron demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine stands out for its exceptional speed and bioorthogonality. This reaction is a cornerstone of modern drug development, particularly in the construction of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The performance of these complex biomolecular constructs is critically influenced by the linker connecting the targeting moiety to the payload. This technical guide delves into the pivotal role of the polyethylene glycol (PEG) spacer, specifically the 12-unit PEG (PEG12) spacer, in TCO crosslinkers.

Enhancing Physicochemical Properties with PEG12 Spacers

The incorporation of a PEG12 spacer into a TCO crosslinker imparts several beneficial physicochemical properties that are crucial for the efficacy and developability of bioconjugates. The inherent hydrophilicity of the PEG chain is a key attribute.[1][2]

Reduced Aggregation and Immunogenicity: The hydrophilic nature of the PEG12 spacer helps to shield the hydrophobic components of a bioconjugate, thereby reducing the propensity for aggregation. This is a critical factor in the manufacturing and storage of therapeutic proteins. Furthermore, PEGylation is known to reduce the immunogenicity of biomolecules.

Minimized Steric Hindrance: The extended and flexible nature of the PEG12 spacer arm can effectively mitigate steric hindrance during the ligation of bulky biomolecules like antibodies. This can lead to improved conjugation efficiency and a more homogenous product.

Impact on Reaction Kinetics and Stability

While the intrinsic reactivity of the TCO group with tetrazine is the primary driver of the rapid ligation kinetics, the linker can have a modulating effect.

Reaction Kinetics: The TCO-tetrazine reaction is renowned for its speed, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹. The presence of a PEG spacer is generally not expected to significantly impede the inherent reactivity of the TCO moiety. In some cases, by improving solubility and reducing steric hindrance, a PEG spacer might even facilitate the reaction. However, excessively long linkers could potentially hinder the reaction with a TCO-modified antibody. A study on TCO-conjugated antibodies found that the incorporation of a 4-unit PEG chain increased the amount of active TCOs from 10.95% to 46.65% of the total linker modified, suggesting an improvement in reactivity.

Stability: A crucial consideration for in vivo applications is the stability of the TCO moiety. TCO can isomerize to its unreactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or certain metal ions. The stability of TCO derivatives can be influenced by the linker. Shorter linkers have been shown to stabilize the metabolic fraction of TCO, leading to biological half-lives of up to 6 days. While specific data on the half-life of TCO-PEG12 linkers in biological media is not extensively documented in comparative studies, the general stability of TCO moieties is a critical parameter to assess for any given construct.

Data Presentation: Properties of TCO Crosslinkers

Table 1: Physicochemical Properties of TCO-PEG12-NHS Ester

PropertyValue/DescriptionReferences
Chemical Formula C40H70N2O18
Molecular Weight ~867 g/mol
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO. Water-soluble.
Physical Form Colorless oil
Purity >95%

Table 2: TCO-Tetrazine Reaction Kinetics

ReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]ConditionsReferences
TCO + Tetrazine~800 - 30,000Varies with substituents and solvent
TCO + Dipyridyl Tetrazine~2,000-
TCO-PEG linker2,0009:1 methanol/water
TCO + Hydrogen substituted tetrazine26,000 ± 500PBS, 37°C
d-TCO + Dipyridyl-s-tetrazine366,000 ± 15,000Water, 25°C

Experimental Protocols

To facilitate the direct comparison of TCO crosslinkers with and without a PEG12 spacer, the following detailed experimental protocols are provided.

Determination of TCO-Tetrazine Reaction Kinetics via Stopped-Flow UV-Vis Spectrophotometry

This method is ideal for monitoring the rapid kinetics of the TCO-tetrazine ligation by observing the disappearance of the characteristic tetrazine absorbance.

Materials:

  • TCO-crosslinker (e.g., TCO-PEG12-NHS ester and a non-PEGylated TCO-NHS ester control)

  • Tetrazine derivative (e.g., methyltetrazine-amine)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF for stock solutions

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) of the TCO-crosslinker and the tetrazine derivative in anhydrous DMSO or DMF.

  • Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine derivative at its maximum absorbance wavelength (typically 510-550 nm) in the reaction buffer.

  • Set up the Stopped-Flow Instrument: Equilibrate the stopped-flow instrument to the desired reaction temperature (e.g., 25°C or 37°C).

  • Prepare Reactant Solutions: Prepare solutions of the TCO-crosslinker and the tetrazine in the reaction buffer at concentrations suitable for pseudo-first-order kinetics (i.e., one reactant in at least 10-fold excess).

  • Initiate the Reaction: Rapidly mix the two reactant solutions in the stopped-flow instrument.

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.

  • Calculate the Rate Constant: Fit the absorbance decay curve to a pseudo-first-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.

Assessment of TCO Crosslinker Solubility

The shake-flask method is a common technique to determine the equilibrium solubility of a compound.

Materials:

  • TCO-crosslinker (e.g., TCO-PEG12-NHS ester and a non-PEGylated TCO-NHS ester control)

  • Buffers at different pH values (e.g., pH 1.2, 4.5, 6.8)

  • Mechanical shaker

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of the TCO-crosslinker to a known volume of each buffer in separate vials.

  • Equilibrate: Place the vials on a mechanical shaker and agitate at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Separate Solid and Liquid Phases: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify Solute Concentration: Analyze the concentration of the TCO-crosslinker in the supernatant using a validated analytical method.

  • Determine Equilibrium Solubility: The measured concentration represents the equilibrium solubility of the crosslinker in that specific buffer. Report the solubility in mg/mL.

Evaluation of TCO Crosslinker Stability in Biological Media

This protocol assesses the stability of the TCO moiety by monitoring its isomerization to the inactive CCO form over time in a biologically relevant medium.

Materials:

  • TCO-crosslinker (e.g., TCO-PEG12-NHS ester and a non-PEGylated TCO-NHS ester control)

  • Biological medium (e.g., fresh mouse serum)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the TCO-crosslinker in a suitable solvent (e.g., DMSO).

  • Incubation: Add the TCO-crosslinker stock solution to the biological medium to a final desired concentration. Incubate the mixture at 37°C.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Sample Preparation: Immediately process the aliquot to stop any further degradation and prepare it for HPLC analysis (e.g., protein precipitation followed by centrifugation).

  • HPLC Analysis: Analyze the samples by HPLC to separate and quantify the remaining active TCO-crosslinker and any CCO isomer formed.

  • Determine Stability/Half-Life: Plot the percentage of the remaining TCO-crosslinker against time to determine its stability profile and calculate its half-life in the biological medium.

Visualizing the Role of the PEG12 Spacer

The following diagrams, created using the DOT language, illustrate key concepts related to the function of the PEG12 spacer in TCO crosslinkers.

G Structure of a TCO-PEG12-NHS Ester Crosslinker cluster_tco Trans-Cyclooctene (TCO) cluster_peg PEG12 Spacer cluster_nhs NHS Ester TCO TCO PEG -(CH2CH2O)12- TCO->PEG NHS NHS Ester PEG->NHS G Role of PEG12 Spacer in Antibody-Drug Conjugation cluster_conjugation Bioorthogonal Ligation (iEDDA) cluster_benefits Benefits of PEG12 Spacer Antibody Antibody TCO_Linker TCO-PEG12 Crosslinker Antibody->TCO_Linker Amine Coupling ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Tetrazine_Drug Tetrazine-Modified Drug Payload TCO_Linker->Tetrazine_Drug TCO-Tetrazine Click Reaction TCO_Linker->ADC Drug Drug Payload Drug->ADC Tetrazine_Drug->Drug Attached via Tetrazine Solubility Increased Solubility Aggregation Reduced Aggregation Steric Minimized Steric Hindrance G Experimental Workflow for Evaluating TCO Crosslinkers start Select TCO Crosslinkers (with and without PEG12) kinetics Determine Reaction Kinetics (Stopped-Flow Spectroscopy) start->kinetics solubility Assess Solubility (Shake-Flask Method) start->solubility stability Evaluate Stability (Incubation in Serum + HPLC) start->stability data_analysis Comparative Data Analysis kinetics->data_analysis solubility->data_analysis stability->data_analysis conclusion Draw Conclusions on Role of PEG12 Spacer data_analysis->conclusion

References

Understanding TCO-tetrazine bioorthogonal reaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the TCO-Tetrazine Bioorthogonal Reaction

For researchers, scientists, and drug development professionals, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has become an indispensable tool. As a cornerstone of bioorthogonal "click chemistry," this reaction offers a unique combination of exceptionally fast kinetics, high specificity, and biocompatibility, enabling the precise chemical modification of biomolecules in complex biological systems, from live cells to in vivo models.[1][2] Its utility spans a wide array of applications, including targeted drug delivery, in vivo imaging, and the construction of complex bioconjugates.[1][3]

Core Mechanism: A Rapid Cycloaddition Cascade

The TCO-tetrazine ligation proceeds through a two-step mechanism that begins with a [4+2] cycloaddition.[1]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction : The first and rate-determining step involves the electron-deficient tetrazine acting as a diene, which rapidly reacts with the strained, electron-rich TCO dienophile. This forms a highly unstable tricyclic intermediate.

  • Retro-Diels-Alder Reaction : The intermediate undergoes a rapid and irreversible retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂). This step is the thermodynamic driving force for the reaction's completion.

  • Final Product : The reaction yields a stable dihydropyridazine product, which can subsequently tautomerize and oxidize. The release of nitrogen gas is the only byproduct, making the reaction exceptionally clean for biological applications.

TCO_Tetrazine_Mechanism TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (Rate-Determining) Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate Intermediate->p2 Retro-Diels-Alder Reaction Product Stable Dihydropyridazine Product N2 Nitrogen Gas (N₂) p2->Product p2->N2

Mechanism of the TCO-Tetrazine Bioorthogonal Reaction.

Reaction Kinetics

The TCO-tetrazine reaction is renowned for its speed, with second-order rate constants (k₂) that are orders of magnitude higher than many other bioorthogonal reactions. These rates, often in the range of 10³ to 10⁷ M⁻¹s⁻¹, allow for efficient labeling at low micromolar or even nanomolar concentrations, which is critical for minimizing toxicity and off-target effects in living systems. The reaction kinetics are influenced by the electronic properties of the substituents on both reactants; electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can further accelerate the ligation.

Table 1: Second-Order Rate Constants (k₂) for Various TCO-Tetrazine Pairs

Tetrazine Reactant TCO Reactant Rate Constant (k₂) [M⁻¹s⁻¹] Conditions Source(s)
Hydrogen-substituted TCO up to 30,000 PBS, 37°C
Methyl-substituted TCO ~1,000 -
3,6-diaryl-s-tetrazine TCO 22,000 (±2,000) PBS, 37°C
Dipyridyl tetrazine TCO 2,000 (±400) -
General Range TCO 800 - 30,000 -
ATTO-dye tetrazines TCO up to 1,000 -

| Di-2-pyridyl-s-tetrazine | sTCO (strained) | 3.3 x 10⁶ | Aqueous/Organic Media | |

Applications in Drug Development and Research

The unique characteristics of the TCO-tetrazine ligation have made it a powerful tool in biomedical research and drug development.

  • Antibody-Drug Conjugates (ADCs): The reaction provides a reliable method for conjugating potent cytotoxic drugs to antibodies, creating ADCs with a specific drug-to-antibody ratio. Its bioorthogonality ensures that the ligation occurs without damaging the antibody or the drug.

  • Pre-targeted Imaging and Therapy: This strategy involves a two-step approach to improve therapeutic windows and imaging contrast. First, a TCO-modified targeting vector, such as an antibody, is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation. Subsequently, a smaller, rapidly clearing tetrazine-functionalized imaging agent or therapeutic payload is administered, which then reacts specifically at the target site. This minimizes off-target toxicity and radiation damage to healthy tissues.

  • Click-to-Release Chemistry: This innovative approach uses the TCO-tetrazine reaction to trigger the release of a therapeutic agent. A drug is "caged" with a TCO moiety that is cleaved upon reaction with a tetrazine, allowing for spatio-temporal control over drug activation in vivo.

Pretargeting_Workflow step1 Step 1: Administer TCO-Antibody Conjugate step2 Step 2: Antibody Accumulates at Target Site (e.g., Tumor) & Clears from Circulation step1->step2 step3 Step 3: Administer Tetrazine-Payload (Drug or Imaging Agent) step2->step3 step4 Step 4: In Vivo Ligation at Target Site step3->step4 step5 Step 5: Payload is Concentrated at Target for Imaging or Therapy step4->step5

Workflow for pre-targeted drug delivery or imaging.

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation

This protocol describes the functionalization of two different proteins with TCO and tetrazine, respectively, followed by their conjugation.

Protein_Conjugation_Workflow cluster_A Protein A Arm cluster_B Protein B Arm cluster_C Conjugation A1 1. Dissolve Protein A in Amine-Free Buffer A2 2. Add TCO-NHS Ester A1->A2 A3 3. Incubate 1 hr at Room Temp A2->A3 A4 4. Quench & Purify (Desalting Column) A3->A4 C1 5. Mix TCO-Protein A and Tz-Protein B (1:1.1 molar ratio) A4->C1 B1 1. Dissolve Protein B in Amine-Free Buffer B2 2. Add Tetrazine-NHS Ester B1->B2 B3 3. Incubate 1 hr at Room Temp B2->B3 B4 4. Quench & Purify (Desalting Column) B3->B4 B4->C1 C2 6. Incubate 30-120 min at Room Temp C1->C2 C3 7. Purify Conjugate (SEC) C2->C3

Experimental workflow for protein-protein conjugation.

Materials:

  • TCO-PEG-NHS ester and Methyl-tetrazine-PEG-NHS ester

  • Protein A and Protein B

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Spin desalting columns for purification

Methodology:

  • Protein Preparation: Dissolve proteins in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. If the storage buffer contains primary amines like Tris, perform a buffer exchange into PBS.

  • NHS Ester Activation:

    • For TCO-Protein A: Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO. Add a 10- to 20-fold molar excess of the TCO-NHS ester to the Protein A solution.

    • For Tetrazine-Protein B: Similarly, prepare a 10 mM stock solution of Methyl-tetrazine-PEG-NHS ester in DMSO and add a 10- to 20-fold molar excess to the Protein B solution.

  • Incubation: Incubate both reaction mixtures for 60 minutes at room temperature.

  • Quenching and Purification: Stop the reactions by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes. Remove excess, unreacted NHS ester from both protein solutions using spin desalting columns.

  • Conjugation Reaction: Mix the purified TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to ensure complete reaction of the TCO-protein.

  • Final Incubation: Incubate the conjugation mixture for 30 minutes to 2 hours at room temperature or 4°C (may require longer incubation).

  • Purification (Optional): The final conjugate can be purified from any unreacted protein using size-exclusion chromatography (SEC). The conjugate can be stored at 4°C.

Protocol 2: Determining Reaction Kinetics via Stopped-Flow Spectrophotometry

This method is used to measure the rapid kinetics of the TCO-tetrazine reaction by monitoring the disappearance of the tetrazine's characteristic absorbance.

Materials:

  • TCO derivative and Tetrazine derivative

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Methodology:

  • Reagent Preparation: Prepare stock solutions of the TCO and tetrazine derivatives in a suitable solvent like DMSO. Dilute the stocks into the reaction buffer (e.g., PBS pH 7.4) to the desired final concentrations. A pseudo-first-order condition is typically used, with the TCO concentration in large excess (e.g., 50 µM TCO and 2.5 µM tetrazine).

  • Instrument Setup: Load the TCO and tetrazine solutions into separate syringes of the stopped-flow instrument. Allow the solutions to equilibrate to the desired temperature (e.g., 37°C) for at least 10 minutes.

  • Data Acquisition: Rapidly mix the two solutions in a 1:1 volume ratio. Monitor the reaction by following the decrease in the tetrazine's absorbance at its λmax (typically between 510-550 nm) over time. Collect data until the reaction is complete (usually within seconds).

  • Data Analysis:

    • Fit the absorbance decay curve to a single-exponential equation to determine the observed rate constant (k_obs) for each TCO concentration used.

    • The second-order rate constant (k₂) is calculated by dividing the observed rate constant (k_obs) by the concentration of the reactant in excess (TCO).

Conclusion

The TCO-tetrazine bioorthogonal reaction stands as a premier tool for chemical biology and drug development. Its unparalleled kinetics, exceptional specificity, and ability to proceed under physiological conditions without cytotoxic catalysts make it ideal for a vast range of applications where speed and precision are critical. From constructing next-generation ADCs to enabling sophisticated pre-targeting and drug release strategies, the TCO-tetrazine ligation continues to drive innovation across the scientific landscape.

References

A Technical Guide to the Hydrophilic Properties of TCO-PEG12-TFP Ester for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the hydrophilic properties of TCO-PEG12-TFP ester, a heterobifunctional linker integral to advancements in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The incorporation of a polyethylene glycol (PEG) spacer is a key design feature that significantly influences the molecule's behavior in aqueous environments. This document will explore the structural components of this compound, its physicochemical characteristics, and the critical role of its hydrophilic nature in experimental applications. Detailed experimental protocols for the characterization of its hydrophilic properties and its application in bioconjugation are provided, alongside visual representations of key workflows to aid in practical implementation.

Introduction to this compound

This compound is a chemical linker designed for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. It is composed of three key functional moieties:

  • Trans-cyclooctene (TCO): A strained alkene that reacts with high specificity and rapid kinetics with tetrazine-containing molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is a cornerstone of bioorthogonal "click chemistry."

  • Polyethylene glycol (PEG)12 Spacer: A chain of twelve repeating ethylene glycol units. The primary role of this spacer is to impart hydrophilicity to the molecule.

  • Tetrafluorophenyl (TFP) Ester: An amine-reactive functional group that forms stable amide bonds with primary amines, such as the lysine residues found on proteins and antibodies. TFP esters are known for their high reactivity and increased stability against hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters.

The strategic combination of these components makes this compound a versatile tool for conjugating molecules of interest to biomolecules in a precise and controlled manner.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While specific experimental data on water solubility and LogP are not widely published, the general characteristics are inferred from the properties of its constituent parts.

PropertyValueSource/Note
Molecular Formula C42H67F4NO16[1]
Molecular Weight ~917.98 g/mol [2]
Purity Typically ≥95%Supplier dependent
Physical Form Varies (e.g., solid, oil)Supplier dependent
Water Solubility The PEG12 chain significantly enhances aqueous solubility. However, the TFP ester group is hydrophobic, which can reduce overall water solubility compared to analogues with more hydrophilic reactive groups. It is often recommended to dissolve the compound in a water-miscible organic solvent (e.g., DMSO, DMF) before adding to an aqueous reaction buffer.[3]
Partition Coefficient (LogP) Not publicly available. The presence of the long, hydrophilic PEG chain suggests a lower LogP value compared to a similar non-PEGylated linker, indicating a preference for the aqueous phase.Inferred from structure

The Role of the PEG12 Spacer in Hydrophilicity

The hydrophilic nature of this compound is predominantly attributed to the PEG12 spacer. The oxygen atoms in the ethylene glycol repeats can form hydrogen bonds with water molecules, leading to several advantageous properties in a bioconjugation context:

  • Enhanced Aqueous Solubility: PEGylation increases the water solubility of the linker and, consequently, the resulting bioconjugate.[1] This is crucial when working with biomolecules that may have limited solubility or a tendency to aggregate.

  • Reduced Aggregation: The flexible PEG chain can create a hydration shell around the molecule, which helps to prevent the aggregation of the conjugated biomolecules.[1]

  • Minimized Steric Hindrance: The length and flexibility of the PEG12 spacer provide adequate distance between the conjugated molecules, minimizing steric hindrance and preserving the biological activity of the biomolecule.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established method to increase the in vivo circulation half-life of drugs by reducing renal clearance and protecting against enzymatic degradation.

Experimental Protocols

Detailed methodologies for the characterization of hydrophilicity and the application of this compound in bioconjugation are outlined below.

Determination of Aqueous Solubility

This protocol describes a general method to determine the aqueous solubility of this compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of PBS at a constant temperature (e.g., 25 °C).

  • Vortex the mixture vigorously for several minutes.

  • Equilibrate the solution by rotating it at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method. If the molecule has a chromophore, UV-Vis spectrophotometry can be used after establishing a standard curve. Alternatively, a more sensitive and specific method like HPLC can be employed.

  • Express the solubility in units such as mg/mL or µg/mL.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its determination is the shake-flask method.

Materials:

  • This compound

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Dissolve a known amount of this compound in either water or 1-octanol.

  • Add an equal volume of the other immiscible solvent (1-octanol or water, respectively) to a separatory funnel or centrifuge tube.

  • Shake the mixture vigorously for several minutes to allow for the partitioning of the compound between the two phases.

  • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Carefully sample a known volume from both the aqueous and the octanol layers.

  • Determine the concentration of the this compound in each phase using a suitable analytical method.

  • Calculate the LogP value using the following formula: LogP = log10([Concentration in Octanol] / [Concentration in Water])

General Protocol for Protein Labeling

This protocol outlines a typical workflow for labeling a protein with this compound.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Protein Preparation: Ensure the protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer at the desired pH.

  • Labeling Reaction: Add a molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4 °C with gentle mixing.

  • Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

  • Characterization: Characterize the labeled protein to determine the degree of labeling, concentration, and retention of biological activity.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

TCO_PEG12_TFP_Ester_Structure cluster_0 This compound TCO Trans-Cyclooctene (TCO) (Bioorthogonal Handle) PEG12 PEG12 Spacer (Hydrophilic Linker) TCO->PEG12 TFP TFP Ester (Amine-Reactive Group) PEG12->TFP Bioconjugation_Workflow cluster_protein Step 1: Protein Functionalization cluster_click Step 2: Bioorthogonal Ligation Protein Protein (e.g., Antibody) with Lysine Residues Labeled_Protein TCO-Labeled Protein Protein->Labeled_Protein Amine Reaction (TFP Ester + Lysine) TCO_Linker This compound TCO_Linker->Labeled_Protein Labeled_Protein_2 TCO-Labeled Protein Tetrazine_Molecule Tetrazine-Modified Molecule of Interest Bioconjugate Final Bioconjugate Tetrazine_Molecule->Bioconjugate Labeled_Protein_2->Bioconjugate IEDDA Click Reaction (TCO + Tetrazine) Hydrophilicity_Benefits center_node Hydrophilic PEG12 Spacer benefit1 Increased Aqueous Solubility center_node->benefit1 benefit2 Reduced Aggregation center_node->benefit2 benefit3 Improved Pharmacokinetics center_node->benefit3 benefit4 Minimized Steric Hindrance center_node->benefit4

References

A Technical Guide to TCO-PEG12-TFP Ester: Purity, Specifications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the purity specifications, quality control, and experimental applications of TCO-PEG12-TFP ester, a critical reagent in bioconjugation and drug development.

Core Specifications

This compound is a heterobifunctional linker that combines a trans-cyclooctene (TCO) group with a tetrafluorophenyl (TFP) ester, spaced by a 12-unit polyethylene glycol (PEG) chain. This structure enables a two-step bioorthogonal conjugation strategy, widely employed in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2] The TCO moiety participates in rapid and selective inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazine-functionalized molecules. The TFP ester provides a stable, amine-reactive functional group for conjugation to proteins, antibodies, and other biomolecules.[3][4]

SpecificationValueSource
Purity > 95% (via HPLC)[3]
Molecular Weight 917.97 g/mol
Molecular Formula C42H67F4NO16
Appearance Colorless to slightly yellow oil or solid
Solubility Soluble in DMSO, DMF, THF, Acetonitrile, Dichloromethane (DCM)
Storage Conditions Store at -20°C, desiccated. Avoid long-term storage due to potential isomerization of the TCO group.

Experimental Protocols

Quality Control Workflow

The quality of this compound is critical for reproducible and effective bioconjugation. A rigorous quality control workflow ensures the identity, purity, and stability of the reagent.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_release Product Release Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC, UPLC) Identity->Purity Appearance Physical Appearance Purity->Appearance Solubility Solubility Test Appearance->Solubility CoA Certificate of Analysis Generation Solubility->CoA Storage Packaging & Storage at -20°C CoA->Storage

Quality Control Workflow for this compound.
Analytical Methods for Quality Control

Identity Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the this compound, ensuring the presence of the TCO, PEG, and TFP moieties.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is employed to verify the molecular weight of the compound.

Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method to determine the purity of the this compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Detection is commonly performed using a UV detector at a wavelength around 260 nm to detect the TFP ester.

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to HPLC for purity determination.

  • Two-Dimensional Liquid Chromatography (2D-LC): For complex mixtures or in-process monitoring of PEGylation reactions, a 2D-LC system can be employed. This often combines size-exclusion chromatography (SEC) in the first dimension with RP-HPLC in the second dimension for enhanced separation and quantification.

Protocol for Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to a primary amine-containing protein, such as an antibody. The TFP ester reacts with primary amines (e.g., the side chain of lysine residues) at a pH of 7-9 to form a stable amide bond.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting spin column or dialysis cassette for purification.

Procedure:

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: The successful conjugation and the degree of labeling can be confirmed by techniques such as SDS-PAGE, mass spectrometry, or HPLC analysis.

Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Quenching & Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (1-5 mg/mL in PBS) Mixing Add this compound to Protein (10-20x molar excess) Protein_Prep->Mixing TCO_Prep Prepare this compound (10 mM in DMSO/DMF) TCO_Prep->Mixing Incubation Incubate for 1-2 hours at Room Temperature Mixing->Incubation Quench Quench Reaction (50-100 mM Tris-HCl) Incubation->Quench Purify Purify Conjugate (Desalting Column / Dialysis) Quench->Purify Analyze Characterize Conjugate (SDS-PAGE, MS, HPLC) Purify->Analyze

General Workflow for Protein Labeling.

Signaling Pathway and Application

The primary application of this compound is as a linker in targeted therapies. The following diagram illustrates its role in the formation of an antibody-drug conjugate (ADC) that subsequently binds to a target cell.

ADC_Pathway cluster_conjugation Bioconjugation cluster_targeting Cellular Targeting Antibody Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Amine Reaction TCO_Linker This compound TCO_Linker->ADC Drug Tetrazine-Drug Drug->ADC IEDDA Reaction Receptor Cell Surface Receptor ADC->Receptor Binding Target_Cell Target Cell (e.g., Cancer Cell) Internalization Internalization Receptor->Internalization Receptor-Mediated Drug_Release Drug Release Internalization->Drug_Release Lysosomal Trafficking

Role of this compound in ADC Formation and Action.

This technical guide provides a foundational understanding of the purity, quality control, and application of this compound. For specific applications, further optimization of reaction conditions and analytical methods may be required. Always refer to the product-specific Certificate of Analysis for lot-specific data.

References

An In-depth Technical Guide to TCO-PEG12-TFP Ester for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the use of TCO-PEG12-TFP ester in the development of antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging click chemistry for the precise and efficient construction of ADCs.

Introduction to this compound in ADC Development

This compound is a heterobifunctional linker that facilitates a two-step conjugation strategy for the development of ADCs. This approach, centered around bioorthogonal click chemistry, offers significant advantages over traditional ADC conjugation methods, leading to more homogeneous and stable conjugates with potentially improved therapeutic indices.

The linker is composed of three key functional units:

  • Tetrafluorophenyl (TFP) Ester: An amine-reactive group for the initial, stable covalent attachment to lysine residues on the antibody. TFP esters are preferred over N-hydroxysuccinimide (NHS) esters due to their enhanced stability against hydrolysis in aqueous solutions, allowing for more controlled and efficient antibody modification.[1][2][3][4][5]

  • Polyethylene Glycol (PEG)12 Spacer: A 12-unit PEG chain that serves as a hydrophilic spacer. The PEG linker enhances the water solubility of the ADC, reduces aggregation, and can improve the pharmacokinetic properties of the conjugate. Its flexibility also minimizes steric hindrance during the subsequent conjugation step.

  • Trans-cyclooctene (TCO): A strained alkene that participates in an extremely rapid and selective inverse-electron-demand Diels-Alder (IEDDA) "click" reaction with a tetrazine-modified payload. This bioorthogonal reaction proceeds efficiently under mild, physiological conditions without the need for a catalyst, ensuring the integrity of the antibody and payload.

The use of this compound allows for a decoupled approach to ADC synthesis. The antibody is first modified with the TCO group, and the cytotoxic payload is separately equipped with a tetrazine moiety. The two components are then "clicked" together in a highly efficient and specific reaction. This modularity provides greater flexibility in the design and synthesis of ADCs.

Quantitative Data and Performance Characteristics

The following tables summarize key quantitative parameters and performance characteristics associated with the use of this compound in ADC development.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight917.97 g/mol
Molecular FormulaC42H67F4NO16
PurityTypically ≥95%
Storage Conditions-20°C, under inert gas
Table 2: Comparison of TFP and NHS Ester Hydrolytic Stability
Ester TypepHHalf-life in Aqueous BufferKey AdvantageReference
TFP Ester 8.0-9.0More resistant to hydrolysisHigher conjugation efficiency and reproducibility
NHS Ester8.0-9.0Shorter half-lifeMore susceptible to hydrolysis, leading to lower efficiency
Table 3: Reaction Kinetics of TCO-Tetrazine Ligation
ReactionSecond-Order Rate Constant (k₂)Reaction ConditionsKey FeaturesReference
TCO-Tetrazine IEDDA~1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹Physiological pH, room temperatureExtremely fast, catalyst-free, bioorthogonal

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of an ADC using this compound.

Protocol 1: Antibody Modification with this compound
  • Antibody Preparation:

    • Start with a purified antibody solution (typically 2-10 mg/mL) in a buffer free of primary amines, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or dialysis.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This should be done immediately before use.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the antibody solution. A 10- to 20-fold molar excess is a common starting point for achieving a desirable drug-to-antibody ratio (DAR).

    • The reaction is typically performed at a slightly basic pH (8.0-9.0) to facilitate the acylation of lysine residues. A sodium bicarbonate buffer can be used.

    • Incubate the reaction mixture for 1-2 hours at room temperature or on ice.

  • Quenching and Purification:

    • Quench the reaction by adding a buffer containing a primary amine, such as Tris, to a final concentration of 50-100 mM to react with any remaining TFP ester.

    • Remove the excess, unreacted this compound and quenching agent by size-exclusion chromatography (SEC) or using a desalting column.

  • Characterization:

    • Determine the concentration of the TCO-modified antibody using a protein concentration assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using mass spectrometry.

Protocol 2: Bioorthogonal Conjugation with a Tetrazine-Payload
  • Payload Preparation:

    • Synthesize or procure a tetrazine-modified cytotoxic payload. The payload should be dissolved in a suitable solvent (e.g., DMSO).

  • Click Reaction:

    • To the purified TCO-modified antibody, add a slight molar excess (e.g., 1.5-3 equivalents relative to the number of TCO groups) of the tetrazine-payload.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification of the ADC:

    • Purify the resulting ADC from the excess payload and any reaction byproducts using SEC or tangential flow filtration (TFF).

  • Final ADC Characterization:

    • Determine the final protein concentration.

    • Measure the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation state of the ADC using size-exclusion chromatography (SEC).

    • Conduct in vitro cell-based assays to evaluate the potency and specificity of the ADC.

Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in ADC development with this compound.

Chemical Reactions and Workflows

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Modification cluster_2 Step 3: Bioorthogonal Conjugation (Click Chemistry) Antibody Antibody (with Lysine -NH2) TCO_Ab TCO-Modified Antibody Antibody->TCO_Ab Amine Reaction (pH 8.0-9.0) TCO_Linker This compound TCO_Linker->TCO_Ab ADC Antibody-Drug Conjugate (ADC) TCO_Ab->ADC IEDDA Reaction (Catalyst-Free) Payload Cytotoxic Payload Tz_Payload Tetrazine-Payload Payload->Tz_Payload Conjugation Tetrazine Tetrazine Moiety Tetrazine->Tz_Payload Tz_Payload->ADC

General workflow for ADC synthesis using this compound.

G cluster_0 Amine Reaction on Antibody Ab_Lys Antibody-Lys-NH2 TCO_Ab Antibody-Lys-NH-CO-PEG12-TCO Ab_Lys->TCO_Ab + TCO_TFP TCO-PEG12-O-TFP TCO_TFP->TCO_Ab Stable Amide Bond TFP_leaving TFP-OH TCO_Ab->TFP_leaving +

TFP ester reaction with an antibody lysine residue.

G cluster_1 TCO-Tetrazine IEDDA Click Reaction TCO_Ab TCO-Modified Antibody ADC Stable ADC TCO_Ab->ADC + Tz_Payload Tetrazine-Payload Tz_Payload->ADC Diels-Alder Cycloaddition N2 N2 Gas ADC->N2 + (byproduct)

The IEDDA reaction between TCO and a tetrazine-payload.
Example Signaling Pathway: HER2-Targeted ADC

ADCs developed with this compound can be designed to target various cancer-related signaling pathways. The diagram below illustrates the mechanism of action of an ADC targeting the HER2 receptor, a common target in breast cancer therapy.

G cluster_her2 HER2 Signaling Pathway cluster_adc ADC Mechanism of Action HER2_receptor HER2 Receptor dimerization Dimerization HER2_receptor->dimerization binding Binding to HER2 HER2_receptor->binding phosphorylation Autophosphorylation dimerization->phosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway phosphorylation->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway phosphorylation->PI3K_AKT proliferation Cell Proliferation, Survival, Growth RAS_RAF->proliferation PI3K_AKT->proliferation ADC HER2-Targeted ADC ADC->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosome internalization->lysosome release Payload Release lysosome->release apoptosis Apoptosis (Cell Death) release->apoptosis

Mechanism of a HER2-targeted ADC interfering with cancer cell signaling.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with TCO-PEG12-TFP ester. This reagent is a key component in a two-step bioorthogonal labeling strategy. The first step involves the modification of a protein with a trans-cyclooctene (TCO) moiety. The 2,3,5,6-tetrafluorophenyl (TFP) ester group of the reagent reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond. The incorporated TCO group can then be specifically and rapidly ligated to a tetrazine-functionalized molecule in the second step through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is characterized by its exceptional speed and selectivity, allowing for the precise conjugation of various payloads, such as fluorescent dyes, imaging agents, or therapeutic molecules, to the protein of interest, even in complex biological environments.[1][2][3]

The this compound features a hydrophilic polyethylene glycol (PEG) spacer, which enhances the solubility of the reagent and the resulting labeled protein, reduces aggregation, and provides a flexible linker that minimizes steric hindrance in the subsequent ligation reaction.[3] A significant advantage of the TFP ester over the more common N-hydroxysuccinimide (NHS) esters is its enhanced stability in aqueous buffers, leading to more efficient and reproducible labeling.[4]

Data Presentation

Table 1: Comparison of Amine-Reactive Ester Stability

This table summarizes the hydrolytic stability of TFP esters compared to NHS esters in aqueous buffers. The longer half-life of TFP esters, particularly at pH levels optimal for amine labeling, results in a higher concentration of active reagent throughout the labeling reaction, leading to improved efficiency.

FeatureTFP (Tetrafluorophenyl) EsterNHS (N-hydroxysuccinimide) Ester
Relative Hydrolytic Stability More stable in aqueous mediaLess stable, prone to hydrolysis
Optimal pH for Labeling 7.0 - 9.07.0 - 9.0
Half-life at pH 8.0 Significantly longer than NHS estersCan be in the order of minutes
Half-life at pH 10.0 ~10-fold longer than NHS estersRapidly hydrolyzes
Impact on Labeling Efficiency Higher and more reproducible labelingCan be reduced due to hydrolysis
Table 2: Kinetics of the TCO-Tetrazine Bioorthogonal Reaction

The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known. The second-order rate constants are orders of magnitude higher than other click chemistry reactions, enabling efficient ligation at low concentrations.

ReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reaction Conditions
TCO + Tetrazine~800 - 30,000Aqueous Media
TCO + Dipyridyl Tetrazine~2,000Aqueous Media
Methyl-substituted tetrazine + TCO~1,000Aqueous Media
Hydrogen-substituted tetrazine + TCOup to 30,000Aqueous Media
3,6-di-(2-pyridyl)-s-tetrazine + trans-cyclooctene~2,0009:1 Methanol/Water

Experimental Protocols

Protein Preparation
  • Buffer Exchange: The protein of interest should be in an amine-free buffer at a concentration of 1-10 mg/mL. Suitable buffers include phosphate-buffered saline (PBS) at pH 7.2-8.0, HEPES, or borate buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the TFP ester. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Protein Quantification: Determine the precise concentration of the protein solution spectrophotometrically (e.g., by measuring absorbance at 280 nm) or using a protein concentration assay (e.g., BCA assay).

This compound Labeling Reaction
  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The TFP ester is moisture-sensitive, so ensure the solvent is anhydrous and the vial is brought to room temperature before opening to prevent condensation.

  • Molar Excess Calculation: The optimal molar excess of this compound to protein will depend on the protein's concentration and the desired degree of labeling. A good starting point is a 10- to 20-fold molar excess. For lower protein concentrations (< 2 mg/mL), a higher molar excess (e.g., 20-40x) may be required.

  • Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Gently mix immediately.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Longer incubation times may be necessary for reactions performed at a lower pH.

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

Purification of the Labeled Protein
  • Removal of Excess Reagent: It is crucial to remove the unreacted this compound and the hydrolyzed TFP from the labeled protein. This can be achieved using:

    • Desalting Columns: Spin desalting columns with an appropriate molecular weight cutoff are effective for rapid purification.

    • Dialysis: Dialysis against an appropriate buffer (e.g., PBS) is also a suitable method.

    • Size Exclusion Chromatography (SEC): For higher purity, SEC can be employed.

Characterization of the Labeled Protein
  • Degree of Labeling (DOL): The DOL, which is the average number of TCO molecules per protein, can be determined using various methods. If the TCO reagent contains a UV-traceable moiety, the DOL can be calculated from the absorbance of the protein at 280 nm and the tracer at its maximum absorbance. Alternatively, mass spectrometry (MALDI-TOF or ESI-MS) can provide a more precise determination of the DOL by comparing the mass of the labeled and unlabeled protein.

Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule
  • Reaction Setup: Mix the TCO-labeled protein with the tetrazine-functionalized molecule in a suitable reaction buffer (e.g., PBS). A slight molar excess (1.5-5 fold) of the tetrazine compound is often used to ensure complete ligation of the TCO-labeled protein.

  • Incubation: The reaction is typically very fast and can be complete within 30-60 minutes at room temperature. The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the reaction progress.

  • Purification: If necessary, the final conjugate can be purified from excess tetrazine reagent using desalting columns, dialysis, or chromatography.

Visualizations

Chemical Reaction of Protein Labeling cluster_0 Protein cluster_1 This compound cluster_2 TCO-labeled Protein Protein-NH2 Protein-NH₂ + + Protein-NH2->+ TCO_reagent TCO-PEG₁₂-O-C(=O)-TFP +->TCO_reagent -> pH 7.0-9.0 TCO_reagent->-> Labeled_Protein Protein-NH-C(=O)-O-PEG₁₂-TCO ->->Labeled_Protein

Caption: Amine-reactive labeling of a protein with this compound.

Experimental Workflow for Protein Labeling and Ligation A Protein Preparation (Buffer Exchange) C Labeling Reaction (1-2h at RT) A->C B Prepare 10 mM TCO-PEG12-TFP Ester in Anhydrous DMSO B->C D Quench Reaction (e.g., Tris buffer) C->D E Purification (Desalting Column) D->E F Characterization (e.g., Mass Spec) E->F G Bioorthogonal Ligation with Tetrazine-Payload F->G H Final Purified Conjugate G->H

Caption: Step-by-step workflow for protein modification and subsequent ligation.

Pre-targeting Strategy for Antibody-Drug Conjugates (ADCs) cluster_0 Step 1: Administration and Targeting cluster_1 Step 2: Bioorthogonal Ligation A TCO-labeled Antibody (Administered to patient) B Antibody binds to Tumor Cell Antigen A->B C Unbound Antibody cleared from circulation B->C E Rapid in vivo 'Click' Reaction at the tumor site C->E Allows for high tumor-to-background ratio D Tetrazine-Drug Conjugate (Administered subsequently) D->E F Formation of stable ADC and Drug Release E->F

Caption: Application of TCO-tetrazine chemistry in targeted drug delivery.

References

Revolutionizing Peptide Bioconjugation: A Detailed Guide to TCO-PEG12-TFP Ester Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of TCO-PEG12-TFP ester in the selective modification of primary amines on peptides. This heterobifunctional linker is a powerful tool for advancing drug development, diagnostics, and proteomics by enabling precise, efficient, and biocompatible conjugation of peptides to other molecules.

Introduction

The this compound is a state-of-the-art reagent designed for a two-step bioconjugation strategy. It features a tetrafluorophenyl (TFP) ester for rapid and efficient reaction with primary amines, such as the N-terminus or the side chain of lysine residues in peptides. The trans-cyclooctene (TCO) group provides a bioorthogonal handle for a subsequent, highly specific and fast "click chemistry" reaction with a tetrazine-labeled molecule.[1][2] The inclusion of a 12-unit polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting peptide conjugate.[3][4]

Key Advantages:

  • High Reactivity and Stability: TFP esters exhibit greater stability towards hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible labeling of biomolecules.[5]

  • Biocompatibility: The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it proceeds efficiently under mild, physiological conditions without interfering with native biological processes.

  • Unprecedented Kinetics: The inverse-electron demand Diels-Alder cycloaddition (IEDDA) between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants exceeding 800 M⁻¹s⁻¹.

  • Enhanced Properties: The PEG12 linker improves the solubility and stability of the modified peptide and can reduce immunogenicity, making it ideal for therapeutic applications.

Reaction Mechanism

The modification of peptides with this compound occurs in two distinct steps:

Step 1: Amine Acylation

The TFP ester group reacts with a primary amine on the peptide to form a stable amide bond. This reaction is favored at a slightly basic pH (7.5-8.5) and results in the covalent attachment of the TCO-PEG12 linker to the peptide.

Step 2: Bioorthogonal Ligation (Click Chemistry)

The TCO-functionalized peptide can then be reacted with a tetrazine-modified molecule (e.g., a fluorescent dye, a cytotoxic drug, or an imaging agent). This IEDDA reaction is extremely fast and selective, forming a stable covalent bond and yielding the final peptide conjugate.

Quantitative Data Summary

The efficiency of the this compound reaction with primary amines on peptides is influenced by factors such as pH, temperature, and the molar ratio of reactants. The subsequent TCO-tetrazine click reaction is known for its high efficiency.

ParameterThis compound Labeling (Estimated)TCO-Tetrazine LigationReference
Reaction pH 7.5 - 8.54.6 - 9.0
Reaction Temperature Room Temperature (20-25°C)Room Temperature to 37°C
Reaction Time 1 - 4 hours30 minutes - 2 hours
Molar Excess of Reagent 5-20 fold excess over peptide1.5-5 fold excess over TCO-peptide
Typical Yield > 80%> 90%
Rate Constant (k) Not applicable (acylation)> 800 M⁻¹s⁻¹

Note: The data for this compound labeling is estimated based on typical performance of TFP esters with biomolecules. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Labeling of Peptides with this compound

This protocol outlines the general procedure for modifying a peptide containing a primary amine with this compound.

Materials:

  • Peptide of interest (with at least one primary amine)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 10-fold molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Purify the TCO-labeled peptide from excess reagent and byproducts using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the TCO-labeled peptide by LC-MS analysis. The expected mass will be the mass of the peptide + the mass of the TCO-PEG12 moiety.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the conjugation of the TCO-labeled peptide with a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-labeled peptide

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., Size-Exclusion Chromatography or RP-HPLC)

Procedure:

  • Reactant Preparation: Dissolve the purified TCO-labeled peptide in the Reaction Buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).

  • Click Reaction: Add a 1.5 to 2-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled peptide solution.

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the final peptide conjugate using an appropriate chromatography method, such as size-exclusion chromatography to remove excess small molecules or RP-HPLC for higher resolution.

  • Analysis: Characterize the final conjugate by LC-MS and/or SDS-PAGE to confirm successful conjugation and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of a TCO-conjugated peptide.

G cluster_synthesis Peptide Synthesis and Labeling cluster_purification Purification and Characterization cluster_conjugation Bioorthogonal Conjugation Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection Peptide_Synthesis->Cleavage Crude_Peptide Crude Peptide with Primary Amine Cleavage->Crude_Peptide Labeling This compound Labeling Reaction Crude_Peptide->Labeling Labeled_Peptide Crude TCO-Labeled Peptide Labeling->Labeled_Peptide Purification1 RP-HPLC Purification Labeled_Peptide->Purification1 Characterization1 LC-MS Analysis Purification1->Characterization1 Pure_Labeled_Peptide Purified TCO-Labeled Peptide Characterization1->Pure_Labeled_Peptide Click_Reaction TCO-Tetrazine Click Reaction Pure_Labeled_Peptide->Click_Reaction Final_Purification Purification (SEC or RP-HPLC) Click_Reaction->Final_Purification Final_Product Final Peptide Conjugate Final_Purification->Final_Product

Caption: Workflow for TCO-peptide conjugate synthesis.

Signaling Pathway Application: Trapping of Sulfenic Acids

TCO-modified peptides can be used as probes to study cellular signaling pathways involving reactive oxygen species (ROS). For instance, a TCO-labeled peptide can be designed to trap transient sulfenic acid modifications on proteins, which are key intermediates in redox signaling.

G cluster_cell Cellular Environment ROS Cellular Stress (e.g., H2O2) Protein_SH Protein with Thiol Group (-SH) ROS->Protein_SH Oxidation Protein_SOH Protein with Sulfenic Acid (-SOH) (Transient Intermediate) Protein_SH->Protein_SOH TCO_Peptide TCO-Peptide Probe Protein_SOH->TCO_Peptide Covalent Trapping Trapped_Complex Stable TCO-Peptide- Protein Conjugate TCO_Peptide->Trapped_Complex Downstream_Analysis Downstream Analysis (e.g., Mass Spectrometry, Western Blot) Trapped_Complex->Downstream_Analysis

Caption: TCO-peptide probe for trapping sulfenic acids.

Applications in Drug Development and Research

The versatility of this compound chemistry opens up a wide range of applications:

  • Peptide-Drug Conjugates (PDCs): The TCO handle allows for the precise attachment of cytotoxic drugs to targeting peptides for cancer therapy.

  • PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

  • Molecular Imaging: Peptides modified with TCO can be conjugated to imaging agents (e.g., fluorescent dyes, PET tracers) for in vivo imaging and diagnostic applications.

  • Peptide-Based Diagnostics: Immobilization of TCO-peptides on surfaces for the development of diagnostic assays.

  • Fundamental Research: Studying protein-protein interactions, enzyme activity, and post-translational modifications.

Conclusion

The this compound is a powerful and versatile tool for the modification of peptides. Its high reactivity, stability, and the bioorthogonality of the subsequent TCO-tetrazine ligation make it an ideal choice for a wide range of applications in research and drug development. The detailed protocols and data provided in this document will enable researchers to effectively utilize this technology to advance their scientific goals.

References

Application Notes and Protocols: TCO-PEG12-TFP Ester for Surface Modification of Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using TCO-PEG12-TFP ester for the surface modification of biomolecules. This heterobifunctional linker enables a two-step conjugation strategy, empowering researchers in fields such as drug delivery, diagnostic development, and fundamental biological research.

Introduction

This compound is a powerful tool for bioconjugation, featuring a Tetrafluorophenyl (TFP) ester for covalent attachment to primary amines on biomolecules and a trans-cyclooctene (TCO) group for bioorthogonal "click" chemistry. The 12-unit polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.

The TFP ester provides a stable and efficient means of labeling proteins, antibodies, and other amine-containing molecules. TFP esters are known for their enhanced stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more reproducible and efficient labeling.

The TCO group allows for a highly specific and rapid reaction with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes. This two-step approach allows for the precise and modular assembly of complex bioconjugates.

Key Features and Applications

  • High Stability: The TFP ester is more resistant to hydrolysis than NHS esters, providing a longer half-life in aqueous buffers and leading to more consistent conjugation yields.

  • Rapid Bioorthogonal Ligation: The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants up to 2000 M⁻¹s⁻¹ in 9:1 methanol/water, enabling efficient conjugation even at low concentrations.[1]

  • Enhanced Solubility and Reduced Immunogenicity: The hydrophilic PEG12 spacer improves the water solubility of the modified biomolecule and can reduce aggregation and immunogenicity.

  • Versatile Applications:

    • Antibody-Drug Conjugates (ADCs): Site-specific or lysine modification of antibodies for the attachment of cytotoxic drugs.

    • PROTACs (Proteolysis Targeting Chimeras): Synthesis of molecules that recruit an E3 ubiquitin ligase to a target protein for degradation.[2]

    • Pre-targeted Imaging and Therapy: A two-step in vivo approach where a TCO-modified antibody is first administered, followed by a smaller, fast-clearing tetrazine-labeled imaging or therapeutic agent.

    • Surface Functionalization: Modification of nanoparticles, liposomes, and other surfaces for targeted delivery or diagnostic applications.

    • Live Cell Labeling: The bioorthogonal nature of the TCO-tetrazine ligation allows for the labeling of molecules on the surface of living cells.[1]

Chemical Properties and Storage

PropertyValue
Molecular Weight 917.97 g/mol
Formula C₄₂H₆₇F₄NO₁₆
Purity >95%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other common organic solvents
Storage Store at -20°C, desiccated. Allow to warm to room temperature before opening to prevent moisture condensation and hydrolysis of the TFP ester. The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time, so long-term storage is not recommended.[3]

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

This protocol describes the general steps for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at a concentration of 1-10 mg/mL.

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the TFP ester.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify the TCO-labeled Protein:

    • Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or using a desalting column.

  • Characterize the Conjugate:

    • Determine the protein concentration and the Degree of Labeling (DOL) using the protocol outlined below.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of TCO molecules conjugated per protein molecule, can be estimated using UV-Vis spectrophotometry.

Materials:

  • TCO-labeled protein in a suitable buffer (e.g., PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the TCO-labeled protein solution at 280 nm (A₂₈₀) and 308 nm (A₃₀₈). The peak absorbance for the TCO group is around 308 nm.

  • Calculate the Concentration of the Protein:

    • The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the TCO group at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₃₀₈ × CF)] / ε_protein

      • A₂₈₀: Absorbance at 280 nm

      • A₃₀₈: Absorbance at 308 nm

      • CF: Correction factor (Abs₂₈₀ / Abs₃₀₈ of the this compound). This should be determined empirically, but a value of ~0.1 can be used as a starting point.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL):

    • The DOL can be calculated using the following formula: DOL = A₃₀₈ / (ε_TCO × Protein Concentration (M))

      • ε_TCO: Molar extinction coefficient of the TCO group at 308 nm. A value of ~12,000 M⁻¹cm⁻¹ can be used as an approximation.

Note: For more accurate quantification, mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the mass shift upon conjugation, from which the DOL can be calculated.

Protocol 3: TCO-Tetrazine Click Chemistry Ligation

This protocol describes the reaction of the TCO-labeled biomolecule with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled biomolecule

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin, drug)

  • Reaction Buffer: PBS or other suitable biological buffer, pH 6.5-7.5

Procedure:

  • Prepare Reactants:

    • Dissolve the TCO-labeled biomolecule and the tetrazine-functionalized molecule in the Reaction Buffer.

  • Ligation Reaction:

    • Mix the TCO-labeled biomolecule and the tetrazine-functionalized molecule in a 1:1.5 to 1:5 molar ratio (TCO:tetrazine).

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography or dialysis.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes

BiomoleculeProtein Conc. (mg/mL)Molar Excess of this compoundReaction Time (h)Reaction Temp. (°C)Expected DOL
IgG Antibody2-510-20x2Room Temp2-6
BSA5-1015-25x1Room Temp5-10
Lysozyme1-25-10x441-3

Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific application.

Table 2: Stability of TCO-Conjugates

ConditionStability of TCO Group
Aqueous Buffer (pH 7.4)Generally stable for several days at 4°C.
Presence of ThiolsIsomerization to the less reactive CCO form can be accelerated.
In SerumTCO can isomerize to CCO, with a reported half-life of approximately 0.67 days for a TCO-conjugated monoclonal antibody in vivo.[4] This is thought to be mediated by copper-containing serum proteins.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Biomolecule Labeling cluster_step2 Step 2: Bioorthogonal Ligation biomolecule Biomolecule (e.g., Antibody) reaction1 Amine-Reactive Conjugation biomolecule->reaction1 tco_linker This compound tco_linker->reaction1 tco_biomolecule TCO-labeled Biomolecule reaction1->tco_biomolecule purification1 Purification tco_biomolecule->purification1 purified_tco_biomolecule Purified TCO-labeled Biomolecule purification1->purified_tco_biomolecule reaction2 TCO-Tetrazine Click Reaction purified_tco_biomolecule->reaction2 tetrazine_payload Tetrazine-Payload (e.g., Drug, Fluorophore) tetrazine_payload->reaction2 final_conjugate Final Bioconjugate reaction2->final_conjugate purification2 Purification (Optional) final_conjugate->purification2

Caption: General workflow for biomolecule modification using this compound.

Application Example: PROTAC-mediated Degradation of BCR-ABL

This diagram illustrates the mechanism of a PROTAC (Proteolysis Targeting Chimera) utilizing a TCO-PEG linker to induce the degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).

protac_pathway cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System protac TCO-PEG-PROTAC ternary_complex Ternary Complex (BCR-ABL :: PROTAC :: E3) protac->ternary_complex bcr_abl BCR-ABL (Target Protein) bcr_abl->ternary_complex cell_proliferation CML Cell Proliferation & Survival bcr_abl->cell_proliferation Drives e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Ubiquitin Transfer ub_bcr_abl Ubiquitinated BCR-ABL ubiquitination->ub_bcr_abl proteasome 26S Proteasome ub_bcr_abl->proteasome degradation Degradation proteasome->degradation peptides Degraded Peptides degradation->peptides apoptosis Apoptosis degradation->apoptosis Induces

Caption: PROTAC mechanism for targeted degradation of BCR-ABL in CML.

References

Application Notes and Protocols for Bioconjugation of TCO-PEG12-TFP Ester to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The bioconjugation of antibodies with functional moieties is a cornerstone of modern therapeutic and diagnostic development. The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a bioorthogonal "click chemistry" reaction known for its exceptionally fast kinetics and high specificity in biological systems.[1][2][3][4] TCO-PEG12-TFP ester is a heterobifunctional linker designed to modify antibodies and other proteins.[5] The 2,3,5,6-tetrafluorophenyl (TFP) ester group reacts efficiently with primary amines (e.g., lysine residues) on the antibody surface to form stable amide bonds. The TCO group then becomes available for rapid, catalyst-free ligation with a tetrazine-functionalized molecule. The inclusion of a hydrophilic 12-unit polyethylene glycol (PEG12) spacer enhances the solubility of the conjugate, reduces potential aggregation, and minimizes steric hindrance, which can help preserve the antibody's binding affinity.

This document provides detailed protocols for the conjugation of this compound to antibodies, purification of the resulting conjugate, and methods for its characterization.

Chemical Reaction and Workflow

The overall process involves the initial acylation of the antibody with the this compound, followed by the bioorthogonal ligation with a tetrazine-modified molecule.

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Bioorthogonal Ligation Antibody Antibody (with Lysine -NH2) TFP TFP (leaving group) TCO_Ab TCO-Antibody Conjugate Antibody->TCO_Ab Stable Amide Bond TCO_Ester This compound TCO_Ester->Antibody Amine Coupling Tetrazine Tetrazine-Payload TCO_Ab2 TCO-Antibody Conjugate Tetrazine->TCO_Ab2 IEDDA Click Reaction N2 N2 gas (byproduct) Final_Conjugate Final Antibody-Payload Conjugate TCO_Ab2->Final_Conjugate Stable Conjugate

Caption: Reaction scheme for antibody modification and ligation.

Experimental Protocols

Protocol 1: Antibody Preparation

Prior to conjugation, it is crucial to remove any substances from the antibody buffer that contain primary amines (e.g., Tris, glycine) or other stabilizing proteins (e.g., BSA), as these will compete with the antibody for reaction with the TFP ester.

Materials:

  • Antibody of interest

  • Phosphate-Buffered Saline (PBS), pH 7.5-8.5

  • Zeba™ Spin Desalting Columns (e.g., 40K MWCO) or equivalent size-exclusion chromatography (SEC) system

  • UV-Vis Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Buffer Exchange: Equilibrate the desalting column with PBS (pH 7.5-8.5) according to the manufacturer's instructions.

  • Apply the antibody solution to the column.

  • Centrifuge the column (or elute if using SEC) to collect the buffer-exchanged antibody.

  • Concentration Measurement: Measure the absorbance of the purified antibody solution at 280 nm (A280).

  • Calculate the antibody concentration using its molar extinction coefficient. If the extinction coefficient is unknown, a generic value for IgG (ε ≈ 203,000 M⁻¹cm⁻¹) can be used.

  • Adjust the antibody concentration to 1-5 mg/mL in PBS.

Protocol 2: Bioconjugation of this compound to Antibody

This protocol describes the reaction of the amine-reactive TFP ester with lysine residues on the antibody. The molar ratio of this compound to antibody is a critical parameter that must be optimized to achieve the desired degree of labeling (DOL) without compromising antibody function.

Materials:

  • Purified antibody in PBS (pH 7.5-8.5)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution. Let the vial warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Calculate Reagent Volume: Determine the volume of the TCO ester stock solution needed to achieve the desired molar excess (e.g., 5, 10, or 20 equivalents) relative to the antibody. The reaction is typically performed with an ester-to-antibody ratio ranging from 3:1 to 35:1.

  • Conjugation Reaction: Add the calculated volume of the TCO ester stock solution to the antibody solution. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% (v/v) to maintain antibody stability.

  • Incubate the reaction mixture for 1-3 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted TFP ester. Incubate for 15-30 minutes on ice.

Protocol 3: Purification of TCO-Antibody Conjugate

Excess, unreacted this compound and the TFP leaving group must be removed from the reaction mixture.

Materials:

  • Quenched reaction mixture

  • Zeba™ Spin Desalting Columns (40K MWCO) or equivalent SEC system

  • PBS, pH 7.4

Procedure:

  • Equilibrate the desalting column with PBS (pH 7.4).

  • Apply the quenched reaction mixture to the column.

  • Centrifuge the column (or elute with SEC) to collect the purified TCO-antibody conjugate.

  • Store the purified conjugate at 4°C. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Data Presentation: Degree of Labeling

The degree of labeling (DOL), defined as the average number of TCO molecules conjugated per antibody, is a critical quality attribute. The DOL can be determined using MALDI-TOF mass spectrometry by comparing the mass of the conjugated antibody to the unconjugated antibody. Alternatively, a colorimetric assay can be used by reacting the TCO-antibody with an excess of a tetrazine-dye conjugate and measuring the absorbance.

Molar Ratio (Ester:Antibody)Typical Degree of Labeling (DOL)Reference
5:11 - 3
10:13 - 6
20:15 - 10
30:1> 10

Note: These values are illustrative and can vary significantly depending on the specific antibody, buffer conditions, and reaction time. It is essential to perform optimization for each specific antibody system.

Experimental Workflow Visualization

cluster_prep Preparation cluster_conj Conjugation cluster_purify Purification & Analysis Ab_Buffer 1. Antibody in Storage Buffer Buffer_Ex 2. Buffer Exchange (PBS, pH 8.0) Ab_Buffer->Buffer_Ex Ab_Ready 3. Purified Antibody (1-5 mg/mL) Buffer_Ex->Ab_Ready Reaction 5. Add Ester to Antibody (1-3h @ RT) Ab_Ready->Reaction Ester_Prep 4. Prepare TCO-Ester Stock in DMSO Ester_Prep->Reaction Quench 6. Quench with Tris Buffer Reaction->Quench Purification 7. Purify via Desalting Column Quench->Purification Characterization 8. Characterize Conjugate (DOL, Purity) Purification->Characterization Final_Product 9. TCO-Antibody Conjugate Characterization->Final_Product

Caption: Experimental workflow for antibody-TCO conjugation.

Troubleshooting

  • Low DOL:

    • Cause: Hydrolysis of the TFP ester due to moisture.

    • Solution: Use anhydrous DMSO/DMF and ensure the ester vial is at room temperature before opening. Increase the molar excess of the ester.

    • Cause: Competing amines in the antibody buffer.

    • Solution: Ensure thorough buffer exchange into an amine-free buffer.

  • Antibody Aggregation:

    • Cause: High DOL with hydrophobic TCO groups can lead to aggregation.

    • Solution: Optimize the molar ratio to achieve a lower DOL. Ensure the PEG linker is sufficiently long to improve solubility.

  • Loss of Antibody Activity:

    • Cause: Modification of lysine residues within the antigen-binding site.

    • Solution: Reduce the DOL. Consider site-specific conjugation methods if activity loss is significant.

  • Low Reactivity in Click Reaction:

    • Cause: The hydrophobic TCO group may be "masked" by interactions with the antibody surface, rendering it inaccessible.

    • Solution: The PEG spacer is designed to mitigate this, but different linker designs might be necessary if reactivity is poor. Ensure the TCO has not isomerized to the less reactive cis-cyclooctene (CCO).

References

Optimizing Bioconjugation: Application Notes and Protocols for TCO-PEG12-TFP Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and optimizing the conditions for bioconjugation reactions involving TCO-PEG12-TFP ester. This versatile bifunctional linker enables the efficient labeling of primary amine-containing biomolecules with a trans-cyclooctene (TCO) moiety, ready for subsequent rapid and specific click chemistry reactions with tetrazine-tagged partners. Proper buffer selection is critical to maximize conjugation efficiency by favoring the aminolysis reaction while minimizing the competing hydrolysis of the tetrafluorophenyl (TFP) ester.

Core Principles of this compound Reactions

The this compound is a heterobifunctional linker composed of three key components:

  • TCO (trans-cyclooctene): A strained alkyne that participates in exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazines.[1][2]

  • PEG12 (12-unit polyethylene glycol): A hydrophilic spacer that enhances water solubility, reduces aggregation of conjugates, and minimizes steric hindrance.[1][3]

  • TFP (2,3,5,6-tetrafluorophenyl) ester: An amine-reactive functional group that forms stable amide bonds with primary amines, such as the N-terminus of proteins or the side chain of lysine residues.[4]

The primary reaction involves the nucleophilic attack of a non-protonated primary amine on the carbonyl carbon of the TFP ester, leading to the formation of a stable amide bond and the release of tetrafluorophenol. A significant competing reaction is the hydrolysis of the TFP ester by water, which renders the reagent inactive. Optimizing the reaction conditions, particularly the buffer pH, is crucial to favor aminolysis over hydrolysis.

Diagram of the this compound Reaction with a Primary Amine

G TCO_PEG_TFP This compound Conjugate TCO-PEG12-Biomolecule (Stable Amide Bond) TCO_PEG_TFP->Conjugate Primary Amine Attack TFP_leaving_group Tetrafluorophenol TCO_PEG_TFP->TFP_leaving_group Leaving Group Release Biomolecule Biomolecule-NH₂ (e.g., Protein, Peptide) Biomolecule->Conjugate

Caption: Reaction of this compound with a primary amine.

Optimal Buffer Conditions

The choice of buffer is paramount for a successful conjugation reaction. The ideal buffer maintains a pH that promotes the presence of a nucleophilic primary amine while minimizing the rate of TFP ester hydrolysis.

Recommended Buffers:

For effective conjugation, use non-amine-containing buffers at a pH range of 7-9.

  • Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at pH 7.4. (e.g., 20 mM sodium phosphate, 150 mM sodium chloride).

  • HEPES Buffer: (20 mM)

  • Carbonate/Bicarbonate Buffer: (100 mM) A good choice for reactions at a more basic pH.

  • Borate Buffer: (50 mM)

Buffers to Avoid:

Buffers containing primary amines will compete with the target biomolecule for reaction with the TFP ester, significantly reducing the conjugation yield.

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

Additionally, avoid buffers containing azides if the subsequent reaction is a TCO-tetrazine click chemistry, as azides can potentially react with the TCO group.

Data Presentation: TFP Ester Stability

TFP esters are significantly more stable against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, especially at basic pH. This extended stability provides a wider time frame for the conjugation reaction and can lead to higher yields.

Table 1: Comparison of TFP and NHS Ester Hydrolysis Half-Lives

pHBufferTFP Ester Half-Life (t½)NHS Ester Half-Life (t½)Stability Advantage of TFP Ester
7.0Sodium Phosphate~1.9 hours~1 hour~1.9x
8.0Sodium Phosphate~1.7 hours~34 minutes~3.0x
10.0Sodium Bicarbonate~6.5 hours~39 minutes~10x

Data is based on the hydrolysis of TFP and NHS-terminated self-assembled monolayers and serves as a strong indicator of the relative stability of these esters in solution.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol provides a general workflow for the conjugation of this compound to a protein. Optimization of the molar excess of the TFP ester and reaction time may be required depending on the protein concentration and the number of available primary amines.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • This compound

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Stock Solution:

    • This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

      • For protein concentrations >1 to 5 mg/mL, a 10-20 fold molar excess is recommended.

      • For protein concentrations 0.5 to ≤1 mg/mL, a 20-40 fold molar excess is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight on ice. Gentle mixing during incubation is recommended.

  • Quench the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 5-15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis.

  • Storage:

    • Store the TCO-labeled protein at 2-8°C, protected from light.

Experimental Workflow Diagram

G start Start protein_prep Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4-8.5) start->protein_prep conjugation Add TFP Ester to Protein (10-40x molar excess) Incubate 1-2h RT or O/N on ice protein_prep->conjugation reagent_prep Prepare 10 mM This compound in DMSO/DMF reagent_prep->conjugation quench Quench Reaction with Tris Buffer conjugation->quench purification Purify Conjugate (Desalting/Dialysis) quench->purification storage Store TCO-labeled Protein (2-8°C, protected from light) purification->storage end End storage->end

Caption: Workflow for labeling proteins with this compound.

Decision Tree for Buffer Selection

The selection of the optimal buffer depends on the properties of the biomolecule and the desired reaction conditions.

G start Start: Buffer Selection amine_check Does the buffer contain primary amines (Tris, Glycine)? start->amine_check avoid_buffer Avoid this buffer. Choose an amine-free alternative. amine_check->avoid_buffer Yes ph_check What is the desired reaction pH? amine_check->ph_check No neutral_ph pH 7.0 - 7.5 ph_check->neutral_ph basic_ph pH 8.0 - 9.0 ph_check->basic_ph pbs_hepes Use PBS or HEPES buffer. neutral_ph->pbs_hepes carbonate_borate Use Carbonate/Bicarbonate or Borate buffer. basic_ph->carbonate_borate

Caption: Decision tree for selecting an appropriate reaction buffer.

By carefully considering these guidelines and protocols, researchers can effectively utilize this compound for a wide range of bioconjugation applications, paving the way for advancements in drug development, diagnostics, and fundamental biological research.

References

Synthesizing PROTACs with TCO-PEG12-TFP Ester: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide to the Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Utilizing the TCO-PEG12-TFP Ester Linker

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the synthesis of PROTACs using the bifunctional this compound linker. This linker offers a modular and efficient approach to PROTAC assembly by combining a highly reactive tetrafluorophenyl (TFP) ester for amine coupling with a trans-cyclooctene (TCO) group for bioorthogonal "click" chemistry.

PROTACs are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] They consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker's composition and length are critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2] The this compound linker provides a polyethylene glycol (PEG) spacer of 12 units, which can enhance the physicochemical properties of the resulting PROTAC.[3]

Principles of PROTAC Synthesis with this compound

The synthesis strategy using this compound is a two-step modular approach:

  • Amide Bond Formation: The TFP ester end of the linker reacts with a primary or secondary amine on either the POI ligand or the E3 ligase ligand to form a stable amide bond. TFP esters are preferred for their high reactivity and increased stability in aqueous media compared to other activated esters like NHS esters.[4][5]

  • Bioorthogonal "Click" Chemistry: The TCO group on the other end of the linker undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized counterpart (either the E3 ligase ligand or the POI ligand). This "click" reaction is bioorthogonal, meaning it proceeds efficiently under mild, biocompatible conditions without interfering with biological processes.

Experimental Protocols

This section details the step-by-step procedures for synthesizing a PROTAC using the this compound linker. The protocol assumes the user has an amine-containing ligand (Ligand-NH₂) and a tetrazine-functionalized ligand (Ligand-Tetrazine).

Protocol 1: Coupling of this compound with an Amine-Containing Ligand

This protocol describes the formation of an amide bond between the this compound and an amine-containing ligand (e.g., a POI ligand with a free amine).

Materials:

  • This compound

  • Amine-containing ligand (Ligand-NH₂)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction buffer (e.g., 0.1-0.2 M sodium bicarbonate buffer, pH 9.0)

  • Stirring apparatus

  • Inert atmosphere (e.g., argon or nitrogen)

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy equipment

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere if the reagents are sensitive to air or moisture.

  • Dissolution: Dissolve the amine-containing ligand (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Linker: Add a solution of this compound (1.0 to 1.2 equivalents) in the same solvent to the ligand solution.

  • pH Adjustment: Add the reaction buffer to achieve a pH of approximately 9.0 to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to observe the consumption of the starting materials and the formation of the TCO-PEG12-Ligand conjugate.

  • Purification: Upon completion, purify the crude product by preparative HPLC to obtain the TCO-PEG12-Ligand conjugate.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 2: TCO-Tetrazine "Click" Chemistry Ligation

This protocol describes the final step of PROTAC synthesis, where the TCO-functionalized intermediate from Protocol 1 is reacted with a tetrazine-functionalized ligand.

Materials:

  • Purified TCO-PEG12-Ligand conjugate from Protocol 1

  • Tetrazine-functionalized ligand (Ligand-Tetrazine)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

  • Stirring apparatus

  • Analytical and preparative HPLC

  • LC-MS

  • NMR spectroscopy equipment

Procedure:

  • Dissolution: Dissolve the TCO-PEG12-Ligand conjugate (1.0 equivalent) in the reaction buffer. An organic co-solvent may be used to aid solubility.

  • Addition of Tetrazine Ligand: Add a solution of the tetrazine-functionalized ligand (1.0 to 1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The iEDDA reaction is typically very fast and can be complete within 1-4 hours. The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the reaction progress.

  • Monitoring: Monitor the reaction by LC-MS to confirm the formation of the final PROTAC.

  • Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity, purity, and structure of the final PROTAC product by LC-MS and NMR spectroscopy.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC. While specific data for PROTACs synthesized with the this compound is not widely available, the following tables summarize representative data from the literature on the effect of PEG linker length on the degradation of different target proteins. This data can serve as a guide for optimizing PROTAC design.

Target ProteinLinker Composition/Length (atoms)DC₅₀Dₘₐₓ (%)Cell LineReference
BRD4 5-atom linker>1000 nM<10HEK293T
8-atom linker18 nM>90Jurkat
12-atom linker5 nM>95HeLa
KRAS G12C 6-atom linker0.59 µM~80NCI-H2030
Not specified, various lengths0.1 µM90Not specified
Not specified, various lengths~1.25 µMNot specifiedNCI-H358

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.

Mandatory Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: TCO-Tetrazine Ligation cluster_analysis Characterization Ligand_NH2 Ligand-NH₂ Reaction1 Amine Coupling (DMF/Bicarbonate Buffer, pH 9.0, RT) Ligand_NH2->Reaction1 TCO_PEG12_TFP This compound TCO_PEG12_TFP->Reaction1 Purification1 HPLC Purification Reaction1->Purification1 Intermediate TCO-PEG12-Ligand Reaction2 iEDDA 'Click' Reaction (PBS, pH 7.4, RT) Intermediate->Reaction2 Purification1->Intermediate Ligand_Tetrazine Ligand-Tetrazine Ligand_Tetrazine->Reaction2 Purification2 HPLC Purification Reaction2->Purification2 Final_PROTAC Final PROTAC LCMS LC-MS Final_PROTAC->LCMS NMR NMR Final_PROTAC->NMR Purification2->Final_PROTAC

Caption: A schematic overview of the two-step synthesis of a PROTAC.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC PROTAC->PROTAC Recycled Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->E3 Recycled E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitin Transfer Ub Ubiquitin Ub->Ternary_Complex E1/E2 Enzymes Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degraded_Fragments->Ub Ubiquitin Recycled

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The use of the this compound linker provides a robust and versatile method for the synthesis of PROTACs. The modular nature of this approach allows for the rapid assembly of PROTAC libraries with varying POI and E3 ligase ligands, facilitating the optimization of degradation activity. The detailed protocols and conceptual diagrams provided herein serve as a comprehensive resource for researchers in the field of targeted protein degradation.

References

Application Notes and Protocols: TCO-PEG12-TFP Ester in Proximity Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proximity labeling (PL) coupled with mass spectrometry has emerged as a powerful tool for mapping protein-protein interactions and the composition of subcellular compartments in living cells. This document describes the application of TCO-PEG12-TFP ester, a versatile bifunctional linker, in a novel, chemically-inducible proximity labeling strategy. By combining the highly efficient and bioorthogonal TCO-tetrazine ligation with a split-enzyme proximity labeling system, such as Split-TurboID, researchers can achieve spatiotemporal control over biotinylation, enabling the study of dynamic protein complexes. Herein, we provide detailed protocols for the conjugation of this compound to proteins of interest and a conceptual framework for its use in a TCO-tetrazine inducible Split-TurboID proximity labeling workflow for proteomic analysis.

Introduction to this compound

This compound is a heterobifunctional chemical linker designed for bioorthogonal chemistry and bioconjugation. It consists of three key components:

  • Trans-cyclooctene (TCO): A strained alkene that reacts with extreme speed and selectivity with a tetrazine partner via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native cellular processes.

  • Polyethylene Glycol (PEG12): A 12-unit polyethylene glycol spacer that enhances the water solubility of the molecule and provides a flexible linker arm, which can reduce steric hindrance during conjugation and subsequent ligation reactions.

  • Tetrafluorophenyl (TFP) Ester: A highly reactive amine-specific functional group. TFP esters are more stable to hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible conjugation to primary amines (e.g., lysine residues) on proteins.

These features make this compound an ideal reagent for labeling proteins of interest (baits) for subsequent targeted applications, including the chemically-induced reconstitution of split-enzyme systems for proximity labeling.

Quantitative Data Summary

The following tables summarize the key properties of this compound and the kinetics of the TCO-tetrazine ligation, providing a basis for experimental design.

Table 1: Properties of this compound

PropertyValueReference(s)
Molecular Weight~918 g/mol [1][2]
Reactive Group 1Trans-cyclooctene (TCO)[3][4]
Reactive Group 2Tetrafluorophenyl (TFP) Ester[5]
Spacer Arm12-unit Polyethylene Glycol (PEG12)
Reactivity of TCOTetrazines
Reactivity of TFP EsterPrimary and secondary amines
SolubilitySoluble in DMSO, DMF

Table 2: TCO-Tetrazine Ligation Kinetics

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
TCO and Dipridyl Tetrazine2000 ± 4009:1 Methanol/Water
TCO-modified Protein and Tetrazine1 x 10³ - 1 x 10⁶Aqueous buffer, pH 6-9, room temperature
TCO-OH and 3,6-di-(2-pyridyl)-s-tetrazine(13 ± 0.08) x 10³PBS, 37°C

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein or Antibody

This protocol describes the labeling of a protein of interest (e.g., a "bait" protein or an antibody) with this compound.

Materials:

  • Protein/antibody of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Spin desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)

Procedure:

  • Buffer Exchange: Equilibrate the protein/antibody into the amine-free reaction buffer. Ensure the final concentration is between 1-5 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the protein/antibody solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted TFP ester. Incubate for 15 minutes on ice.

  • Purification: Remove excess, unreacted this compound using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Quantification: Determine the concentration of the TCO-labeled protein/antibody using a standard protein assay (e.g., BCA). The degree of labeling can be determined by mass spectrometry if required.

Protocol 2: Conceptual Workflow for TCO-Tetrazine Inducible Split-TurboID Proximity Labeling

This protocol outlines a proposed workflow for using a TCO-labeled bait protein to induce the reconstitution of a split-TurboID enzyme for proximity-dependent biotinylation and subsequent proteomic analysis.

Background: This method is based on the principle of protein-fragment complementation. The promiscuous biotin ligase TurboID is split into two inactive fragments (e.g., N-terminal and C-terminal halves). One fragment is fused to a tetrazine-modified protein or peptide, while the other is expressed freely in the cytosol or targeted to a specific subcellular compartment. The TCO-labeled bait protein, upon binding to its target, brings the TCO group into proximity with the tetrazine-modified split-TurboID fragment, catalyzing their irreversible ligation. This, in turn, facilitates the reconstitution of the two split-TurboID fragments, leading to localized biotinylation of nearby proteins.

Materials:

  • Mammalian cells of interest

  • Expression vectors for the two split-TurboID fragments (one tetrazine-modified, one free)

  • TCO-labeled bait protein or antibody (from Protocol 1)

  • Biotin (500 µM in sterile, serum-free medium)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-coated magnetic beads

  • Buffers for bead washing and protein elution

  • Reagents for protein digestion and mass spectrometry

Procedure:

  • Cell Transfection/Transduction: Introduce the expression vectors for the two split-TurboID fragments into the cells. One fragment should be engineered to incorporate a tetrazine, for example, through genetic code expansion with a tetrazine-bearing unnatural amino acid. The other fragment can be expressed as a standard fusion protein.

  • Introduce TCO-Bait: Introduce the TCO-labeled bait protein into the cells. For a purified bait protein, this may involve techniques like electroporation or cell-penetrating peptides. If using a TCO-labeled antibody, it can be added to the cell culture medium for targeting cell-surface or internalized proteins.

  • Induce Proximity and Ligation: Allow sufficient time for the TCO-bait to engage with its cellular target, bringing it into proximity with the tetrazine-modified split-TurboID fragment. The TCO-tetrazine ligation will occur rapidly and spontaneously.

  • Proximity Labeling: Supplement the cell culture medium with 50 µM biotin and incubate for a short period (e.g., 10-30 minutes) to allow the reconstituted TurboID to biotinylate proximal proteins.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Enrichment of Biotinylated Proteins: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion: Perform on-bead digestion of the captured proteins with trypsin to generate peptides for mass spectrometry analysis.

  • Mass Spectrometry: Analyze the eluted peptides by LC-MS/MS to identify the proteins that were in proximity to the reconstituted TurboID.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the TCO-bait sample compared to negative controls (e.g., cells without the TCO-bait or with a non-targeting TCO-labeled protein).

Visualizations

TCO_PEG12_TFP_Ester_Structure cluster_0 This compound TCO Trans-cyclooctene (TCO) (Reacts with Tetrazine) PEG12 PEG12 Spacer (Solubility & Flexibility) TCO->PEG12 TFP Tetrafluorophenyl (TFP) Ester (Reacts with Amines) PEG12->TFP

Caption: Structure of this compound.

TCO_Tetrazine_Ligation TCO TCO-modified Bait Protein Intermediate Diels-Alder Cycloaddition Intermediate TCO->Intermediate + Tetrazine Tetrazine-modified Molecule Tetrazine->Intermediate Product Stable Dihydropyridazine Linkage Intermediate->Product - N₂ N2 N₂ Gas

Caption: TCO-Tetrazine Bioorthogonal Ligation.

Proximity_Labeling_Workflow cluster_0 Step 1: Bait Preparation cluster_1 Step 2: Cellular Assay cluster_2 Step 3: Proteomics Bait_Prep Label Bait Protein with this compound Introduce_Bait Introduce TCO-Bait Protein Bait_Prep->Introduce_Bait Cell_Culture Express Split-TurboID fragments (one with Tetrazine) in cells Cell_Culture->Introduce_Bait Ligation TCO-Tetrazine Ligation & Split-TurboID Reconstitution Introduce_Bait->Ligation Biotinylation Add Biotin for Proximity Labeling Ligation->Biotinylation Cell_Lysis Cell Lysis Biotinylation->Cell_Lysis Enrichment Enrich Biotinylated Proteins with Streptavidin Beads Cell_Lysis->Enrichment Digestion On-Bead Trypsin Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Data Analysis & Protein ID MS->Data_Analysis

Caption: TCO-Inducible Proximity Labeling Workflow.

References

Application Notes and Protocols for the Purification of TCO-Labeled Proteins and Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of trans-cyclooctene (TCO)-labeled proteins and peptides. The methodologies described are essential for obtaining high-purity conjugates for downstream applications in research, diagnostics, and therapeutic development.

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity.[1][2][3] This "click chemistry" reaction allows for the precise and stable conjugation of biomolecules in complex biological environments without the need for cytotoxic catalysts.[4] A critical step following the labeling of a protein or peptide with a TCO group is the purification of the resulting conjugate to remove unreacted labeling reagents and byproducts. The purity of the TCO-labeled biomolecule is paramount for the success of subsequent ligation reactions with tetrazine-functionalized molecules.

Core Principles of TCO-Labeling and Purification

The general strategy for producing TCO-labeled proteins and peptides involves two key stages:

  • Protein/Peptide Modification: A protein or peptide is functionalized with a TCO moiety. A common method involves the reaction of primary amines, such as the side chain of lysine residues, with a TCO-N-hydroxysuccinimide (NHS) ester.[4]

  • Purification: The TCO-labeled biomolecule is purified to remove excess TCO-NHS ester and any reaction byproducts. The choice of purification method depends on the properties of the biomolecule, primarily its size.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the preparation and purification of TCO-labeled proteins and peptides.

G cluster_protein Protein Labeling & Purification Workflow A Protein Preparation (Buffer Exchange) B TCO-NHS Ester Labeling A->B Add TCO-NHS Ester C Quenching B->C Add Quenching Buffer D Purification (Size-Exclusion Chromatography) C->D Remove Excess Reagents E Purified TCO-Protein D->E

Figure 1: Workflow for TCO-labeling and purification of proteins.

G cluster_peptide Peptide Labeling & Purification Workflow F Peptide Synthesis & Solubilization G TCO-Labeling Reaction F->G Add TCO Reagent H Purification (Reverse-Phase HPLC) G->H Inject into HPLC I Lyophilization H->I Collect & Freeze-Dry Fractions J Purified TCO-Peptide I->J

Figure 2: Workflow for TCO-labeling and purification of peptides.

Detailed Experimental Protocols

Protocol 1: Purification of TCO-Labeled Proteins by Size-Exclusion Chromatography

This protocol describes the labeling of a protein with a TCO-NHS ester and subsequent purification using a desalting spin column.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin columns with an appropriate molecular weight cutoff (MWCO)

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.

  • TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

  • Purification: Remove the excess, unreacted TCO-NHS ester and quenching buffer by passing the reaction mixture through a desalting spin column according to the manufacturer's instructions. The purified TCO-labeled protein is collected in the eluate.

Protocol 2: Purification of TCO-Labeled Peptides by Reverse-Phase HPLC

This protocol is suitable for the purification of TCO-labeled synthetic peptides.

Materials:

  • Crude TCO-labeled peptide

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude TCO-labeled peptide in a minimal amount of a suitable solvent (e.g., water or a low percentage of acetonitrile in water).

  • Chromatography:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. The exact gradient will depend on the hydrophobicity of the peptide and should be optimized.

    • Monitor the elution profile at a suitable wavelength (typically 210-220 nm for the peptide backbone).

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents the desired TCO-labeled peptide.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the TCO-labeled peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified TCO-labeled peptide as a powder.

Protocol 3: Affinity Purification of Labeled Proteins

For specific applications, affinity chromatography can be employed to purify TCO-labeled proteins. This method is particularly useful for separating labeled from unlabeled proteins.

Principle:

This technique relies on a specific interaction between the labeled protein and a ligand immobilized on a chromatography resin. For instance, if the TCO-labeling reagent also contains an affinity tag (e.g., a fluorescent dye that binds to a specific resin), this can be exploited for purification. Another approach involves using TCO-functionalized agarose beads to capture tetrazine-modified proteins.

General Procedure:

  • Resin Equilibration: Equilibrate the affinity chromatography resin with a binding buffer.

  • Sample Loading: Apply the crude labeled protein mixture to the column.

  • Washing: Wash the column extensively with the binding buffer to remove unbound proteins and impurities.

  • Elution: Elute the bound TCO-labeled protein by changing the buffer conditions to disrupt the specific interaction. This may involve using a competitive ligand, changing the pH, or increasing the ionic strength.

  • Buffer Exchange: If necessary, exchange the eluted protein into a suitable storage buffer using a desalting column or dialysis.

Data Presentation

The following tables summarize key quantitative parameters for the labeling and purification of TCO-functionalized biomolecules.

Table 1: Reaction Conditions for TCO-Labeling of Proteins

ParameterRecommended ValueReference(s)
Protein Concentration1-5 mg/mL
Molar Excess of TCO-NHS Ester10- to 20-fold
Reaction BufferAmine-free (e.g., PBS, pH 7.4-7.5)
Incubation Time1 hour
Incubation TemperatureRoom Temperature
Quenching Reagent1 M Tris-HCl, pH 8.0
Final Quencher Concentration50-100 mM

Table 2: Comparison of Purification Methods for TCO-Labeled Biomolecules

Purification MethodBiomolecule TypePrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Proteins, Large PeptidesSeparation based on sizeFast, gentle, good for removing small molecule impuritiesDoes not separate labeled from unlabeled protein
Reverse-Phase HPLC (RP-HPLC) Peptides, Small ProteinsSeparation based on hydrophobicityHigh resolution, can separate closely related speciesCan be denaturing for some proteins, requires organic solvents
Affinity Chromatography (AC) ProteinsSpecific binding interactionHigh selectivity, can separate labeled from unlabeled proteinRequires a specific affinity tag and corresponding resin, can be more expensive

Signaling Pathways and Logical Relationships

The TCO-tetrazine ligation is not a signaling pathway but a chemical reaction. The logical relationship in the overall process is a sequence of steps, as depicted in the workflow diagrams. The underlying chemical reaction mechanism is illustrated below.

G cluster_reaction TCO-Tetrazine Ligation Mechanism Reactants TCO-Protein + Tetrazine-Probe Transition [4+2] Cycloaddition (Diels-Alder) Reactants->Transition Intermediate Unstable Bicyclic Intermediate Transition->Intermediate Retro Retro-Diels-Alder (N₂ Elimination) Intermediate->Retro Product Stable Dihydropyridazine Adduct Retro->Product Irreversible

Figure 3: Mechanism of the TCO-tetrazine bioorthogonal ligation.

Troubleshooting

Problem: Low labeling efficiency. Possible Causes & Solutions:

  • Hydrolyzed TCO-NHS ester: Prepare the stock solution immediately before use in anhydrous solvent.

  • Presence of primary amines in the buffer: Ensure the protein is in an amine-free buffer before labeling.

  • Suboptimal reaction conditions: Optimize the molar excess of the TCO reagent and reaction time.

Problem: Difficulty removing excess labeling reagent. Possible Causes & Solutions:

  • Inefficient desalting: For small proteins, ensure the MWCO of the desalting column is appropriate. Consider dialysis as an alternative.

  • Non-specific binding to chromatography resin: The hydrophobicity of some TCO reagents can cause interaction with purification columns. Include a small percentage of organic solvent in the buffers if compatible with the protein.

Problem: Labeled protein is not reactive in the subsequent tetrazine ligation. Possible Causes & Solutions:

  • Isomerization of TCO: The trans-cyclooctene can isomerize to the less reactive cis-isomer. Use the labeled protein as soon as possible after purification and store at -80°C for long-term storage, avoiding repeated freeze-thaw cycles.

  • Steric hindrance: The TCO group may be located in a sterically inaccessible region of the protein.

By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively purify TCO-labeled proteins and peptides, ensuring the high quality required for successful downstream applications.

References

Application Notes and Protocols for In Vivo TCO-Based Pre-targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of trans-cyclooctene (TCO)-based pre-targeting, a powerful strategy for enhancing the efficacy and safety of targeted therapies and diagnostic imaging. Detailed protocols for key experiments are provided to facilitate the implementation of this technology in a research and development setting.

Introduction to TCO-Based Pre-targeting

Pre-targeting strategies address a fundamental challenge in targeted therapy and imaging: the slow pharmacokinetics of targeting vectors like monoclonal antibodies (mAbs), which can lead to high background signals and off-target toxicity of conjugated payloads. TCO-based pre-targeting, which utilizes the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO-modified targeting moiety and a tetrazine (Tz)-bearing payload, decouples the delivery of the targeting agent from the therapeutic or imaging agent.[1][2][3][4]

The process involves two steps:

  • Administration of a TCO-functionalized antibody or other targeting molecule, which is allowed to accumulate at the target site (e.g., a tumor) and clear from circulation.[5]

  • Subsequent injection of a much smaller, rapidly clearing tetrazine-labeled payload (e.g., a radiopharmaceutical, chemotherapy drug, or imaging agent).

This "click" reaction in vivo leads to the selective accumulation of the payload at the target site, significantly improving the target-to-background ratio and reducing systemic exposure.

Key Applications

TCO-based pre-targeting has shown significant promise in several in vivo applications, most notably:

  • Pre-targeted Radioimmunotherapy (PRIT): This is one of the most well-developed applications. By separating the antibody administration from the delivery of the radionuclide, PRIT can deliver a potent therapeutic radiation dose to the tumor while minimizing exposure to healthy tissues. Studies have demonstrated a dose-dependent therapeutic response in preclinical cancer models.

  • Positron Emission Tomography (PET) Imaging: Pre-targeting allows for the use of short-lived radionuclides for imaging, even with long-circulating antibodies. This results in high-contrast images with a lower radiation burden for the patient.

  • Drug Delivery: The CAPAC® (Click Activated Protodrugs Against Cancer) platform is an example of using this pre-targeting approach to deliver potent cytotoxic drugs preferentially to tumors, thereby improving the therapeutic index.

Experimental Data Summary

The following tables summarize quantitative data from key in vivo pre-targeting studies.

Table 1: Biodistribution of ¹⁷⁷Lu-DOTA-PEG₇-Tz in a Pancreatic Cancer Xenograft Model Pre-targeted with 5B1-TCO

Tissue% Injected Dose per Gram (%ID/g) at 4h% Injected Dose per Gram (%ID/g) at 120h
Tumor4.6 ± 0.816.8 ± 3.9
Blood1.5 ± 0.30.1 ± 0.0
Liver1.2 ± 0.20.4 ± 0.1
Kidneys1.8 ± 0.40.7 ± 0.2
Spleen0.5 ± 0.10.2 ± 0.1
Lungs1.0 ± 0.20.2 ± 0.0

Data represents mean ± standard deviation.

Table 2: Tumor-to-Tissue Ratios for ¹⁷⁷Lu-DOTA-PEG₇-Tz in a Pancreatic Cancer Xenograft Model

Tissue Ratio4h120h
Tumor-to-Blood3.1168.0
Tumor-to-Liver3.842.0
Tumor-to-Kidneys2.624.0

Table 3: Comparison of Pre-targeted vs. Directly Labeled Antibody for PET Imaging of Head-and-Neck Squamous Cell Carcinoma Xenografts

ParameterPre-targeted Approach ([⁸⁹Zr]Zr-DFO-PEG₅-Tz)Targeted Approach ([⁸⁹Zr]Zr-DFO-U36)
Tumor Uptake (%ID/g at 72h)1.5 ± 0.217.1 ± 3.0
Tumor-to-Muscle Ratio (24h post-Tz injection)23.49 ± 6.2225.67 ± 6.30

Data represents mean ± standard deviation.

Experimental Protocols

Protocol 1: Pre-targeted Radioimmunotherapy (PRIT) in a Murine Xenograft Model

This protocol is adapted from studies on pre-targeted radioimmunotherapy in pancreatic cancer models.

1. Materials:

  • TCO-modified monoclonal antibody (e.g., 5B1-TCO targeting CA19.9).
  • Radiolabeled tetrazine (e.g., ¹⁷⁷Lu-DOTA-PEG₇-Tz).
  • Tumor-bearing mice (e.g., athymic nude mice with BxPC3 human pancreatic cancer xenografts).
  • Sterile saline for injection.
  • Instrumentation for animal handling and injection.
  • Gamma counter for biodistribution studies.

2. Procedure:

  • Antibody Administration: Intravenously inject the TCO-modified antibody (e.g., 200 µg of 5B1-TCO) into the tumor-bearing mice.
  • Accumulation and Clearance: Allow the antibody to circulate and accumulate at the tumor site while clearing from non-target tissues. A typical interval is 72 hours.
  • Radiolabeled Tetrazine Administration: After the clearance period, intravenously inject the radiolabeled tetrazine (e.g., 400-1200 µCi of ¹⁷⁷Lu-DOTA-PEG₇-Tz).
  • Therapeutic Monitoring: Monitor tumor growth and animal well-being over time. Tumor volume can be measured with calipers.
  • Biodistribution Analysis (Optional): At selected time points post-injection of the radiolabeled tetrazine (e.g., 4, 24, 72, 120 hours), euthanize a cohort of mice.
  • Collect tumors and major organs (blood, liver, kidneys, spleen, lungs, muscle).
  • Weigh the tissues and measure the radioactivity using a gamma counter.
  • Calculate the percent injected dose per gram (%ID/g) for each tissue.

Protocol 2: Pre-targeted PET Imaging in a Murine Xenograft Model

This protocol is based on pre-targeted imaging studies for various cancers.

1. Materials:

  • TCO-modified monoclonal antibody (e.g., U36-TCO targeting CD44v6).
  • PET radionuclide-labeled tetrazine (e.g., [⁸⁹Zr]Zr-DFO-PEG₅-Tz).
  • Tumor-bearing mice (e.g., nude mice with HNSCC xenografts).
  • PET/CT scanner.
  • Anesthesia for imaging.

2. Procedure:

  • Antibody Administration: Intravenously inject the TCO-modified antibody into the tumor-bearing mice.
  • Accumulation and Clearance: Allow for an appropriate interval for antibody localization and clearance (e.g., 24 to 48 hours).
  • Radiolabeled Tetrazine Administration: Intravenously inject the PET-labeled tetrazine.
  • PET/CT Imaging: At desired time points post-tetrazine injection (e.g., 24 and 48 hours), anesthetize the mice and perform whole-body PET/CT scans.
  • Image Analysis: Reconstruct the PET images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine radiotracer uptake, often expressed as a standardized uptake value (SUV).

Visualizations

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Payload Delivery cluster_outcome Outcome mAb_TCO TCO-Modified Antibody (mAb-TCO) injection1 Intravenous Injection circulation1 Systemic Circulation injection1->circulation1 accumulation Tumor Accumulation circulation1->accumulation clearance1 Clearance of Unbound mAb-TCO circulation1->clearance1 click_reaction In Vivo 'Click' Reaction (IEDDA) accumulation->click_reaction Tz_Payload Tetrazine-Payload (Tz-Payload) injection2 Intravenous Injection circulation2 Systemic Circulation injection2->circulation2 circulation2->click_reaction clearance2 Rapid Clearance of Unbound Tz-Payload circulation2->clearance2 imaging High-Contrast Imaging click_reaction->imaging therapy Targeted Therapy click_reaction->therapy

Caption: Workflow of TCO-based in vivo pre-targeting.

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.

Note: The images in the second diagram are placeholders and would ideally be replaced with chemical structure diagrams for a publication.

References

Troubleshooting & Optimization

How to improve low yield in TCO-protein conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in TCO-protein conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in TCO-protein conjugation?

Low conjugation yield can stem from several factors throughout the experimental workflow. The primary culprits include suboptimal reaction conditions, instability of the TCO reagent, and steric hindrance. Specifically, issues such as hydrolysis of the TCO-NHS ester, the presence of competing amines in the reaction buffer, and improper pH can significantly decrease the efficiency of protein labeling.[1][2] Additionally, the inherent hydrophobicity of the TCO moiety can cause it to "bury" itself within the protein structure, rendering it inaccessible for conjugation.[3]

Q2: My TCO-NHS ester is not efficiently labeling my protein. What could be the problem?

Several factors could be at play:

  • Hydrolysis of the NHS-ester: TCO-NHS esters are moisture-sensitive and can readily hydrolyze in aqueous environments, rendering them inactive.[1] It is crucial to use anhydrous solvents like DMSO or DMF to prepare stock solutions and to use them immediately.[2]

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your protein for reaction with the NHS ester, thereby reducing labeling efficiency.

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is most efficient at a pH between 7 and 9. A pH that is too low will result in the protonation of the primary amines on the protein, making them poor nucleophiles. Conversely, a significantly higher pH increases the rate of NHS-ester hydrolysis.

Q3: I've successfully labeled my protein with TCO, but the subsequent click reaction with a tetrazine-labeled molecule has a low yield. Why is this happening?

Even with successful TCO labeling, a low yield in the final conjugation step can occur due to:

  • Steric Hindrance: The TCO molecule, being relatively bulky, can be sterically hindered by the local protein environment, preventing the larger tetrazine-containing molecule from accessing it.

  • TCO Isomerization: The highly strained trans-cyclooctene can isomerize to its unreactive cis-cyclooctene form. This process can be accelerated by factors such as exposure to thiols or elevated temperatures.

  • Hydrophobic Interactions: The hydrophobicity of the TCO group can lead to it being sequestered within hydrophobic pockets of the protein, making it inaccessible for reaction with the tetrazine.

Q4: How can I improve the accessibility of the TCO group on my protein?

To overcome issues of steric hindrance and hydrophobic burying, it is highly recommended to use TCO-NHS esters that incorporate a hydrophilic spacer, such as polyethylene glycol (PEG). These PEG linkers extend the TCO moiety away from the protein surface, minimizing steric hindrance and increasing its solubility and accessibility in aqueous buffers. Studies have shown that incorporating PEG linkers can significantly improve the reactivity of antibody-conjugated TCOs.

Troubleshooting Guide

Issue 1: Low Degree of TCO Labeling on the Protein
Possible Cause Recommended Solution(s)
Hydrolysis of TCO-NHS ester Prepare fresh stock solutions of the TCO-NHS ester in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles.
Presence of primary amines in the reaction buffer (e.g., Tris, glycine) Perform a buffer exchange to an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0.
Suboptimal reaction pH Ensure the pH of the reaction buffer is between 7.0 and 9.0 for efficient labeling of primary amines.
Insufficient molar excess of TCO-NHS ester Increase the molar excess of the TCO-NHS ester to protein. A 10- to 20-fold molar excess is a good starting point.
Low protein concentration Concentrate the protein to 1-5 mg/mL before labeling.
Issue 2: Low Yield in the Final TCO-Tetrazine Conjugation Step
Possible Cause Recommended Solution(s)
Steric hindrance around the TCO group Use a TCO-NHS ester with a PEG linker (e.g., TCO-PEG4-NHS) to increase the distance between the TCO and the protein surface.
Isomerization of trans-cyclooctene to cis-cyclooctene Minimize the exposure of the TCO-labeled protein to thiols and high temperatures. For long-term storage, consider stabilizing the TCO as a silver(I) complex.
Hydrophobic interactions causing TCO to be "buried" The use of hydrophilic PEG linkers can prevent the TCO from burying within the protein's interior.
Incorrect stoichiometry of reactants Use a slight molar excess (1.05-1.5 equivalents) of the tetrazine-labeled molecule relative to the TCO-labeled protein to drive the reaction to completion.

Experimental Protocols

Protocol 1: TCO-Labeling of Proteins via Primary Amines

This protocol outlines the functionalization of a protein with a TCO moiety using a TCO-NHS ester.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • TCO-PEGn-NHS ester (n=4 or 12)

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting spin column or dialysis.

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

  • Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO-NHS ester using a desalting spin column or dialysis.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol details the conjugation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is recommended.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography.

Visualizing the Workflow and Chemistry

To aid in understanding the experimental process and the underlying chemical principles, the following diagrams are provided.

TCO_Labeling_Workflow cluster_step1 Step 1: Protein Preparation cluster_step2 Step 2: TCO Labeling Protein Protein in Amine Buffer Buffer_Exchange Buffer Exchange (Amine-Free Buffer) Protein->Buffer_Exchange Protein_Ready Protein (1-5 mg/mL) in Amine-Free Buffer Buffer_Exchange->Protein_Ready Reaction Incubate 1 hr at RT Protein_Ready->Reaction TCO_NHS TCO-PEGn-NHS in DMSO/DMF TCO_NHS->Reaction Quench Quench with Tris Buffer Reaction->Quench Purify Purification (Desalting Column) Quench->Purify TCO_Protein TCO-Labeled Protein Purify->TCO_Protein

Caption: Experimental workflow for labeling a protein with a TCO moiety.

TCO_Tetrazine_Ligation cluster_reaction Inverse Electron Demand Diels-Alder Cycloaddition TCO_Protein TCO-Labeled Protein Plus + TCO_Protein->Plus Tetrazine_Molecule Tetrazine-Labeled Molecule Reaction_Arrow Fast Kinetics Plus->Tetrazine_Molecule Conjugate Stable Conjugate Reaction_Arrow->Conjugate N2 N2 (gas) Conjugate->N2 +

Caption: The bioorthogonal reaction between a TCO-labeled protein and a tetrazine.

References

Technical Support Center: TCO-PEG12-TFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the conjugation of TCO-PEG12-TFP ester to your protein of interest. This guide provides detailed troubleshooting advice, frequently asked questions, and comprehensive experimental protocols to ensure successful and reproducible bioconjugation for your research and drug development needs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

A1: The optimal molar ratio is highly dependent on the specific protein and must be determined empirically. A common starting point is a 10- to 20-fold molar excess of the TCO ester.[1] For sensitive proteins or dilute solutions (<1 mg/mL), a higher excess (e.g., 20- to 40-fold) may be necessary. Conversely, for robust proteins at higher concentrations (>1 mg/mL), a lower excess may be sufficient. The goal is to achieve the desired degree of labeling (DOL) without causing protein aggregation or loss of function.

Q2: Why am I seeing low or no labeling of my protein?

A2: Several factors can lead to poor labeling efficiency. A common issue is the presence of primary amines (e.g., Tris or glycine) in your protein buffer, which compete with the protein's lysine residues for the TFP ester. Always perform a buffer exchange into an amine-free buffer like PBS or HEPES before conjugation.[1] Another cause can be suboptimal reaction conditions or hydrolysis of the TFP ester, although TFP esters are more stable in aqueous solutions than their NHS ester counterparts.[2][3][4]

Q3: My protein is aggregating after adding the this compound. What can I do?

A3: Aggregation can be caused by over-labeling, where the addition of too many hydrophobic TCO groups alters the protein's surface properties and reduces its solubility. To mitigate this, try reducing the molar excess of the this compound in your optimization experiments. Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can also help slow down the aggregation process. Additionally, ensure your protein concentration is within the recommended range (typically 1-5 mg/mL), as very high concentrations can increase the risk of aggregation. The inclusion of the hydrophilic PEG12 spacer in the reagent is designed to help reduce aggregation.

Q4: What are the advantages of using a TFP ester over an NHS ester?

A4: The primary advantage of a 2,3,5,6-tetrafluorophenyl (TFP) ester is its increased stability towards hydrolysis in aqueous media, especially at the basic pH levels (pH 7-9) required for efficient amine labeling. This enhanced stability leads to more efficient and reproducible labeling results. While both esters react with primary amines to form a stable amide bond, the longer half-life of TFP esters provides a wider experimental window and more consistent outcomes.

Data Presentation

Table 1: Example Degree of Labeling (DOL) vs. Molar Ratio

This table provides example data on how the molar excess of a TCO-ester can influence the average number of TCO molecules conjugated per antibody. Note that these values are illustrative and the optimal ratio for your specific protein should be determined experimentally.

Molar Excess of TCO-EsterResulting Average DOL (TCOs/Antibody)
5x4
10x8
15x10
(Data adapted from a study on TCO-NHS ester conjugation to an anti-c-myc antibody)
Table 2: Hydrolytic Stability of TFP vs. NHS Esters

This table compares the half-life of TFP and NHS esters on a self-assembled monolayer surface in different pH buffers, demonstrating the superior stability of the TFP ester, particularly at higher pH.

Buffer pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)
7.01155347
8.0578161
10.034739
(Data from a study on ester-terminated self-assembled monolayers)

Experimental Protocols

Protocol 1: Optimizing the Molar Ratio of this compound to Protein

This protocol describes a method to test different molar ratios of this compound to a target protein to find the optimal conjugation conditions.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

  • This compound

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

  • UV-Vis Spectrophotometer

Procedure:

  • Protein Preparation: Buffer exchange the protein into the amine-free reaction buffer to a final concentration of 1-5 mg/mL. Ensure any substances containing primary amines are removed.

  • Reagent Preparation: Immediately before use, allow the this compound vial to equilibrate to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Conjugation Reaction: Set up a series of reactions, each with the same amount of protein but varying the molar excess of the this compound (e.g., 5x, 10x, 15x, 20x). Add the calculated volume of the TCO-ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C. Protect from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes. This will consume any unreacted TFP ester.

  • Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Determine the Degree of Labeling (DOL) for each reaction condition using the protocol below. Analyze the samples for aggregation using methods like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL can be estimated using UV-Vis spectrophotometry if the TCO reagent has a distinct absorbance peak. However, a more precise method for unlabeled linkers like TCO-PEG12-TFP is MALDI-TOF mass spectrometry.

Using MALDI-TOF Mass Spectrometry:

  • Obtain the mass spectrum of the unlabeled protein as a control.

  • Obtain the mass spectrum of the purified, TCO-labeled protein.

  • Calculate the mass difference between the labeled and unlabeled protein.

  • Determine the DOL by dividing the mass difference by the molecular weight of the added TCO-PEG12-TFP moiety (the TFP group is lost during the reaction).

    • DOL = (Masslabeled protein - Massunlabeled protein) / MWTCO-PEG12

This method provides an accurate measurement of the average number of TCO molecules per protein.

Visualizations

G A Protein Preparation B Buffer exchange into amine-free buffer (pH 7.5-8.5) A->B D Set up reactions with varying molar ratios (e.g., 5x, 10x, 20x) B->D C Prepare 10 mM TCO-PEG12-TFP Ester stock in anhydrous DMSO C->D E Incubate for 1-2h at RT or overnight at 4°C D->E F Quench reaction with Tris buffer (optional) E->F G Purify conjugate via desalting column or dialysis F->G H Characterize Conjugate G->H I Determine Degree of Labeling (e.g., MALDI-TOF MS) H->I J Assess aggregation (e.g., SEC, DLS) H->J K Select optimal molar ratio I->K J->K

Caption: Experimental workflow for optimizing TCO-protein conjugation.

G start Suboptimal Conjugation Result q1 Low or No Labeling? start->q1 q2 Protein Aggregation? start->q2 sol1a Check for primary amines (Tris, Glycine) in buffer? q1->sol1a Yes sol2a Reduce molar excess of TCO-ester q2->sol2a Yes sol1b Buffer exchange into amine-free PBS or HEPES sol1a->sol1b Yes sol1c Increase molar excess of TCO-ester sol1a->sol1c No sol1d Check reagent age/storage. Use fresh anhydrous DMSO. sol1a->sol1d No sol2b Lower protein concentration (target 1-5 mg/mL) sol2a->sol2b sol2c Perform reaction at 4°C for a longer duration sol2b->sol2c

Caption: Troubleshooting logic for TCO-protein conjugation issues.

References

Technical Support Center: Post-Conjugation Purification of TCO-PEG12-TFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted TCO-PEG12-TFP ester following conjugation to proteins, antibodies, or other biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after conjugation?

A1: Complete removal of unreacted this compound is critical for several reasons:

  • Accurate Downstream Quantification: Residual ester can interfere with assays used to determine the degree of labeling (DOL) or conjugation efficiency, leading to inaccurate results.

  • Reduced Efficacy: The presence of free TCO groups can compete with the conjugated TCO for binding to its tetrazine partner in subsequent click chemistry reactions, reducing the efficiency of the intended labeling or crosslinking.

  • Potential for Non-Specific Binding: Unreacted TFP esters can still be reactive towards other primary amines, potentially leading to unintended and non-specific labeling of other molecules in your sample.

  • Regulatory Concerns: For therapeutic applications, regulatory agencies require a high level of purity and characterization of the final bioconjugate, mandating the removal of process-related impurities like unreacted linkers.

Q2: What are the most common methods for removing small molecules like this compound from my much larger protein conjugate?

A2: The most effective and widely used methods leverage the significant size difference between the small this compound (Molecular Weight: ~918 g/mol ) and the much larger bioconjugate (e.g., an antibody at ~150 kDa).[1] The primary techniques are:

  • Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their size. Larger molecules (your conjugate) elute first, while smaller molecules (unreacted ester) are retained longer.[]

  • Tangential Flow Filtration (TFF) / Diafiltration: A filtration-based method that uses a semi-permeable membrane to separate molecules based on size. The larger conjugate is retained while the smaller unreacted ester passes through the membrane with the buffer.[3]

  • Dialysis: A traditional method involving a semi-permeable membrane that allows the diffusion of small molecules out of the sample into a larger volume of buffer.

Q3: Which purification method should I choose?

A3: The choice of method depends on factors like your sample volume, required purity, process time, and available equipment.

  • For small-scale (lab) purifications: SEC is often preferred for its high resolution and ability to achieve very high purity.

  • For larger-scale (process development and manufacturing) purifications: TFF is highly scalable and generally faster for processing large volumes.[3] It also allows for simultaneous concentration and buffer exchange.

  • Dialysis is a simple and inexpensive option but is generally slower and may result in larger final sample volumes.

Troubleshooting Guides

Size Exclusion Chromatography (SEC) Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of Conjugate 1. Non-specific binding of the conjugate to the SEC resin. 2. Precipitation of the conjugate on the column. 3. Improper fraction collection. 1. Ensure the mobile phase has an appropriate ionic strength (e.g., 150 mM NaCl) to minimize secondary interactions. 2. Filter your sample before loading to remove any aggregates.[4] Ensure the buffer composition maintains protein solubility. 3. Monitor the elution profile carefully (e.g., UV 280 nm) and collect fractions corresponding to the high molecular weight peak.
Incomplete Removal of this compound 1. Poor resolution between the conjugate and the small molecule. 2. Column overloading. 3. Inappropriate column selection. 1. Optimize the flow rate (slower is often better for resolution). Ensure the column length is sufficient. 2. Do not exceed the recommended sample loading volume for your column (typically 1-2% of the total column volume). 3. Choose a resin with an appropriate fractionation range for your conjugate's size.
Broadening of the Conjugate Peak 1. Sample too dilute. 2. High flow rate. 3. Issues with the column packing. 1. Concentrate the sample before loading if possible. 2. Reduce the flow rate. 3. Check the column's efficiency and repack if necessary.
Tangential Flow Filtration (TFF) Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of Conjugate 1. Conjugate passing through the membrane. 2. Adsorption of the conjugate to the membrane or tubing. 3. Precipitation/Aggregation on the membrane surface (fouling).1. Ensure the Molecular Weight Cut-Off (MWCO) of the membrane is at least 3-5 times smaller than the molecular weight of your conjugate. 2. Pre-condition the system by flushing with buffer. Consider using a membrane material with low protein binding. 3. Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling.
Slow Permeate Flow Rate 1. Membrane fouling. 2. High sample viscosity. 3. Low TMP. 1. Clean the membrane according to the manufacturer's instructions. If fouling is severe, a new membrane may be needed. 2. Dilute the sample if possible, or perform the TFF at a slightly elevated temperature (if your molecule is stable) to reduce viscosity. 3. Increase the TMP, but be careful not to exceed the recommended limits to avoid excessive fouling.
Incomplete Removal of this compound 1. Insufficient diafiltration volumes. 2. Incorrect buffer for diafiltration. 1. Perform at least 5-7 diafiltration volumes to ensure near-complete removal of the small molecule. 2. Ensure the diafiltration buffer is compatible with your conjugate and does not cause it to precipitate.

Quantitative Data Summary

The following table summarizes typical performance metrics for SEC and TFF in the context of bioconjugate purification.

Parameter Size Exclusion Chromatography (SEC) Tangential Flow Filtration (TFF)
Typical Recovery >80-95%>95%
Purity (Free Linker Removal) Can achieve >99% removal.Can achieve >99.8% removal.
Processing Time Slower, dependent on column size and flow rate.Faster, especially for large volumes.
Scalability More suitable for lab-scale.Highly scalable for process-scale.
Final Concentration Sample is diluted during the process.Sample can be concentrated.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Removal of Unreacted this compound
  • Column and Buffer Preparation:

    • Select an SEC column with a resin that has a fractionation range appropriate for your bioconjugate. For an antibody (~150 kDa), a resin suitable for separating proteins in the range of 10-600 kDa is a good choice.

    • Equilibrate the column with at least 2-3 column volumes of a suitable, filtered, and degassed buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Preparation:

    • After the conjugation reaction, it is highly recommended to centrifuge your sample (e.g., at 10,000 x g for 15 minutes) and then filter it through a 0.22 µm filter to remove any precipitates or aggregates that could clog the column.

  • Sample Loading:

    • Load the clarified reaction mixture onto the column. The sample volume should ideally be no more than 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Begin elution with the equilibration buffer at a flow rate recommended by the column manufacturer.

    • Monitor the column eluate using a UV detector at 280 nm.

    • The bioconjugate will elute first in the void volume or shortly after, appearing as the first major peak. The smaller, unreacted this compound will elute later.

    • Collect fractions corresponding to the bioconjugate peak.

  • Pooling and Concentration:

    • Pool the fractions containing the pure bioconjugate and concentrate if necessary using a centrifugal filter unit with an appropriate MWCO.

Protocol 2: Tangential Flow Filtration (TFF) for Excess Linker Removal (Diafiltration)
  • Membrane Selection:

    • Select a TFF membrane with a Molecular Weight Cut-Off (MWCO) that is at least 3-5 times smaller than the molecular weight of your bioconjugate to ensure good retention of the product while allowing the unreacted ester to pass through. For an antibody (~150 kDa), a 30 kDa or 50 kDa MWCO membrane is typically used.

  • System Setup and Conditioning:

    • Install the TFF cassette or hollow fiber module into the system.

    • Flush the system with purified water and then with the diafiltration buffer (e.g., PBS, pH 7.4) to remove any storage solutions and to condition the membrane.

  • Concentration (Optional):

    • If your reaction volume is large, you can first concentrate the sample to a more manageable volume.

  • Diafiltration:

    • Perform continuous or discontinuous diafiltration. For continuous diafiltration, add the diafiltration buffer to the sample reservoir at the same rate as the filtrate is being removed. This keeps the volume and conjugate concentration constant.

    • To achieve >99% removal of the unreacted ester, perform 5-7 diafiltration volumes. (1 diafiltration volume = the volume of your concentrated sample).

  • Final Concentration and Recovery:

    • After diafiltration, concentrate the sample to the desired final concentration.

    • Recover the purified and buffer-exchanged bioconjugate from the system according to the manufacturer's instructions.

Visualizations

experimental_workflow_sec cluster_prep Preparation cluster_sec SEC Process cluster_analysis Final Product start Conjugation Reaction Mixture filter Centrifuge & Filter (0.22 µm) start->filter Clarify Sample load Load onto Equilibrated SEC Column filter->load elute Elute with Buffer load->elute collect Collect Fractions (UV 280nm) elute->collect pool Pool High MW Fractions collect->pool Separate by Size end Purified Conjugate pool->end

SEC Purification Workflow

experimental_workflow_tff cluster_prep Preparation cluster_tff TFF Process cluster_recovery Final Product start Conjugation Reaction Mixture load Load into TFF System (e.g., 30 kDa MWCO) start->load diafilter Diafilter with 5-7 Volumes of Buffer load->diafilter Remove Unreacted Ester concentrate Concentrate to Final Volume diafilter->concentrate recover Recover Retentate concentrate->recover end Purified & Buffer-Exchanged Conjugate recover->end

TFF/Diafiltration Purification Workflow

References

Technical Support Center: Utilizing the PEG12 Spacer to Minimize Steric Hindrance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of PEG12 spacers in your research. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help you overcome challenges related to steric hindrance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a PEG12 spacer and what are its primary functions?

A1: A PEG12 spacer is a hydrophilic linker composed of 12 repeating ethylene glycol units.[1][2] Its primary functions in bioconjugation and drug development are to:

  • Reduce Steric Hindrance: By creating physical space between two conjugated molecules (e.g., an antibody and a drug payload), it prevents interference that could compromise their function.[1][3]

  • Increase Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous solutions, which can prevent aggregation.[1]

  • Improve Pharmacokinetics: PEGylation can extend the circulation half-life of a therapeutic by increasing its hydrodynamic radius and shielding it from enzymatic degradation and immune clearance.

  • Enhance Stability: It can protect conjugated molecules from degradation and reduce the potential for an immunogenic response.

Q2: When should I choose a PEG12 spacer over other PEG lengths (e.g., PEG4, PEG24)?

A2: The choice of PEG spacer length is critical and depends on the specific application.

  • Shorter Spacers (e.g., PEG2-PEG8): These are often used for compact labeling where minimal distance is required.

  • PEG12 Spacer: This intermediate length provides a good balance between flexibility and reach. It is long enough to overcome steric hindrance in many common applications, such as in antibody-drug conjugates (ADCs) and PROTACs, without being so long that it might wrap around and block active sites.

  • Longer Spacers (e.g., PEG24 and longer): These are preferred for maximizing solubility and circulation time, or when conjugating particularly bulky molecules. However, very long linkers can sometimes introduce too much flexibility, potentially impacting the stability of the conjugate.

Q3: What are the main applications of PEG12 spacers?

A3: PEG12 spacers are versatile and used in a variety of applications, including:

  • Antibody-Drug Conjugates (ADCs): They link cytotoxic drugs to antibodies, ensuring the drug does not interfere with the antibody's ability to bind to its target.

  • PROTACs (Proteolysis Targeting Chimeras): They connect a target-binding ligand and an E3 ligase-binding ligand, facilitating the formation of a stable ternary complex for protein degradation.

  • Bioconjugation: They are used to attach labels, dyes, or other molecules to proteins, peptides, or nanoparticles.

  • Surface Modification: They can be used to functionalize surfaces to improve biocompatibility and reduce non-specific binding.

Troubleshooting Guide

This guide addresses common issues encountered when using PEG12 spacers in conjugation reactions.

Problem Potential Cause Recommended Solution
Low Conjugation Yield Steric Hindrance: Even with a PEG12 spacer, the conjugation site on the biomolecule might be in a sterically crowded region.- Try a longer PEG spacer (e.g., PEG24) to provide more distance. - Consider altering the conjugation site on the biomolecule to a more accessible location.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to poor efficiency.- Optimize the pH for your specific conjugation chemistry (e.g., pH 7-9 for NHS esters, pH 6.5-7.5 for maleimides). - Perform a time-course experiment to determine the optimal reaction time.
Reagent Instability: The reactive group on your PEG12 linker (e.g., NHS ester) may have hydrolyzed.- Prepare stock solutions of the PEG12 linker immediately before use. - Use anhydrous solvents like DMSO or DMF for preparing stock solutions of moisture-sensitive reagents.
Conjugate Aggregation Insufficient Hydrophilicity: The conjugated payload may be extremely hydrophobic, and the PEG12 spacer may not be sufficient to maintain solubility.- Switch to a longer, more hydrophilic PEG spacer. - Consider incorporating additional hydrophilic moieties into your linker design.
High Drug-to-Antibody Ratio (DAR): In ADCs, a high DAR can increase hydrophobicity and lead to aggregation.- Optimize the molar ratio of the linker-payload to the antibody to achieve a lower DAR.
Loss of Biological Activity Linker Interference: The PEG12 spacer or the conjugated payload may be blocking a critical binding site on the biomolecule.- Try a shorter PEG spacer (e.g., PEG4 or PEG8) to reduce the linker's footprint. - If possible, change the point of attachment of the linker to the payload or the biomolecule.
Conformational Changes: The conjugation process may have altered the conformation of the biomolecule.- Analyze the conjugate using techniques like circular dichroism to check for conformational changes. - Modify the conjugation conditions (e.g., buffer, temperature) to be milder.
Non-Specific Binding in Assays Residual Hydrophobicity: The final conjugate may still have exposed hydrophobic regions.- The hydrophilic PEG spacer should help minimize this, but ensure purification methods effectively remove any unreacted hydrophobic payloads. - Incorporate blocking agents (e.g., BSA, Tween-20) in your assay buffers.

Quantitative Data Summary

The selection of an appropriate spacer length is crucial for optimizing the properties of a bioconjugate. The following tables provide representative data on how PEG spacer length can influence key parameters.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) in ADCs

PEG Spacer LengthMolar Ratio (Linker:Antibody)Average DARReference
PEG410:13.2
PEG12 10:13.0
PEG2410:12.7
Note: This data illustrates that intermediate-length PEG spacers can sometimes yield higher DARs, though the optimal length is system-dependent.

Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity of an ADC

PEG Spacer LengthTarget Cell LineIC50 (nM)Reference
PEG2PC-33.1 ± 0.2
PEG3PC-33.9 ± 0.3
PEG4PC-35.4 ± 0.4
PEG6PC-35.8 ± 0.3
Note: In this example, shorter PEG linkers resulted in higher potency, highlighting the need for empirical optimization.

Experimental Protocols

Protocol: Conjugation of a Maleimide-Functionalized Payload to an Antibody via a PEG12-NHS Ester Linker

This protocol describes a two-step process for creating an antibody-drug conjugate using a heterobifunctional PEG12 linker.

Materials:

  • Antibody in phosphate-buffered saline (PBS)

  • Heterobifunctional Linker: NHS-PEG12-Maleimide

  • Amine-reactive payload (e.g., a small molecule drug with a primary amine)

  • Reducing agent (e.g., TCEP)

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Workflow Diagram:

G cluster_0 Step 1: Linker Activation and Payload Attachment cluster_1 Step 2: Antibody Reduction and Conjugation A NHS-PEG12-Maleimide C Activated Payload (Maleimide-PEG12-Payload) A->C Mix in DMSO B Amine-Payload B->C E Reduced Antibody (with free thiols) C->E Introduce to reduced antibody D Antibody (with disulfide bonds) D->E Add TCEP F Purified ADC E->F Add Activated Payload G cluster_outcomes Potential Outcomes A Increase PEG Spacer Length (e.g., from PEG4 to PEG12 to PEG24) B Increased Solubility & Hydrophilicity A->B C Reduced Steric Hindrance (Improved Binding/Activity) A->C D Longer Circulation Half-Life A->D E Potential for Linker 'Wrap-Around' (Blocked Active Sites) A->E F Decreased Potency (If distance is too great) A->F

References

Technical Support Center: TCO-PEG12-TFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG12-TFP ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding non-specific binding and other common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and what are its primary applications?

A this compound is a heterobifunctional crosslinker. It comprises three key components:

  • TCO (trans-cyclooctene): A strained alkyne that participates in a highly efficient and bioorthogonal "click" reaction with tetrazine-modified molecules.[1][2][3] This reaction is known for its rapid kinetics and high specificity under mild, biocompatible conditions.[1]

  • PEG12 (12-unit polyethylene glycol): A hydrophilic spacer that enhances water solubility, reduces aggregation of the conjugate, and minimizes steric hindrance.[4] The PEG linker creates a hydration shell that can reduce non-specific protein adsorption.

  • TFP (2,3,5,6-tetrafluorophenyl) ester: An amine-reactive group used for covalently linking the conjugate to primary amines (e.g., lysine residues) on proteins and other biomolecules. TFP esters are notable for being less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.

This conjugate is frequently used in the development of antibody-drug conjugates (ADCs), targeted therapies, and diagnostic agents where precise and stable bioconjugation is critical.

Q2: What are the main causes of non-specific binding when using this compound conjugates?

Non-specific binding can arise from several factors:

  • Hydrophobic Interactions: The TCO group can be hydrophobic, potentially leading to non-specific interactions with proteins or other surfaces.

  • Electrostatic Interactions: Charged residues on the biomolecule or conjugate can interact with oppositely charged surfaces or proteins.

  • TFP Ester Hydrolysis: If the TFP ester hydrolyzes before reacting with the target amine, the resulting carboxylic acid can increase non-specific binding through electrostatic interactions.

  • Excess Unreacted Conjugate: Insufficient removal of the unreacted this compound after the conjugation reaction can lead to its non-specific adsorption to surfaces or other molecules in subsequent steps.

  • Protein Aggregation: The conjugation process itself can sometimes induce protein aggregation, which can increase background signal.

Q3: How does the PEG linker length influence non-specific binding and other properties of the conjugate?

The length of the PEG linker is a critical parameter that can significantly impact the properties of the final bioconjugate. Longer PEG chains generally lead to:

  • Reduced Non-specific Binding: By creating a larger hydration shell, longer PEG linkers can more effectively mask the hydrophobic TCO group and reduce non-specific protein adsorption.

  • Increased Solubility: PEG enhances the hydrophilicity of the conjugate, which is particularly beneficial for hydrophobic payloads or proteins.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.

  • Altered Binding Affinity: The linker length can influence the accessibility of a targeting ligand to its receptor. While longer linkers can overcome steric hindrance, shorter linkers may be more favorable in some cases by limiting conformational freedom.

Troubleshooting Guide

This guide addresses common issues related to non-specific binding during experiments with this compound conjugates.

Issue Potential Cause Recommended Solution
High Background Signal in Immunoassays (e.g., ELISA, Western Blot) 1. Insufficient Blocking: The blocking agent is not effectively covering all non-specific binding sites on the surface.- Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. - Increase the concentration of the blocking agent (e.g., 1-5% BSA). - Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).
2. Suboptimal Washing Steps: Inadequate washing is leaving behind non-specifically bound conjugate.- Increase the number and duration of wash steps. - Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to the wash buffer to disrupt hydrophobic interactions.
3. Excess Unreacted Conjugate: Residual TFP ester conjugate from the labeling step is binding non-specifically.- Ensure thorough purification of the labeled protein after the conjugation reaction using size-exclusion chromatography, dialysis, or spin desalting columns to remove all unreacted this compound.
Non-Specific Binding to Purification Columns 1. Hydrophobic Interactions with Resin: The TCO moiety or other hydrophobic parts of the conjugate are interacting with the chromatography matrix.- For affinity chromatography, consider adding a non-ionic detergent to the wash buffers. - For size-exclusion chromatography, ensure the column is well-equilibrated with a buffer that minimizes hydrophobic interactions.
2. Ionic Interactions with Resin: Charged groups on the conjugate are binding to the column material.- Adjust the salt concentration of the buffers. Increasing the salt concentration (e.g., with NaCl) can disrupt electrostatic interactions.
Low Yield of Purified Labeled Protein 1. Hydrolysis of TFP Ester: The TFP ester is hydrolyzed before it can react with the target protein. TFP esters are more stable than NHS esters but are still susceptible to hydrolysis, especially at higher pH.- Prepare the this compound solution in an anhydrous solvent like DMSO or DMF immediately before use. - Perform the conjugation reaction at a pH between 7 and 9. While the reaction with amines is favored in this range, higher pH also accelerates hydrolysis. An optimal pH of 7.5-8.5 is often a good starting point.
2. Inefficient Quenching: Unreacted TFP esters are not effectively quenched, leading to continued reactions that can complicate purification.- After the desired reaction time, quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
Labeled Protein is Not Reactive in Subsequent "Click" Chemistry Step 1. Isomerization of TCO: The trans-cyclooctene can isomerize to the less reactive cis-cyclooctene.- Use the purified TCO-labeled protein in the subsequent tetrazine ligation reaction as soon as possible. - For long-term storage, store the labeled protein at -80°C and avoid repeated freeze-thaw cycles.
2. Steric Hindrance: The PEG linker may not be long enough to prevent the TCO group from being "buried" within the protein structure, making it inaccessible to the tetrazine.- Consider using a conjugate with a longer PEG linker if steric hindrance is suspected.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Protein Preparation:

    • Buffer exchange the protein into an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0. The protein concentration should typically be 1-5 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as these will compete with the protein for reaction with the TFP ester.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or for 2 hours on ice, protected from light.

  • Quenching:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted TFP ester.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent using a desalting spin column, size-exclusion chromatography, or dialysis.

Protocol 2: Click Reaction with a Tetrazine-Modified Molecule
  • Reactant Preparation:

    • Prepare the purified TCO-labeled protein in a suitable reaction buffer (e.g., PBS).

    • Prepare the tetrazine-modified molecule in the same or a compatible buffer.

  • Ligation Reaction:

    • Add the tetrazine-modified molecule to the TCO-labeled protein. A 1.5- to 5-fold molar excess of the tetrazine reagent is often recommended.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.

  • Purification (if necessary):

    • If the tetrazine reagent is in large excess or needs to be removed, purify the final conjugate using an appropriate chromatography method based on the size and properties of the final product.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data from the literature to guide experimental design.

Table 1: Effect of PEG Linker Length on ADC Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
(Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8)

Table 2: Effect of pH on Ester Hydrolysis Rate

pHEster Hydrolysis Rate (days⁻¹)Fold Increase from pH 7.4
7.40.074 ± 0.0031.0
8.00.28 ± 0.005~3.8
(This data illustrates the increased rate of hydrolysis of an ester with a neighboring sulfide group as pH increases, highlighting the importance of controlling pH during conjugation reactions)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Ligation Prot_Prep 1. Protein Preparation (Amine-free buffer, pH 7.5-8.0) Labeling 3. Labeling Reaction (1-2h at RT) Prot_Prep->Labeling TCO_Prep 2. This compound Preparation (Anhydrous DMSO/DMF) TCO_Prep->Labeling Quenching 4. Quenching (Add Tris or Glycine) Labeling->Quenching Purify 5. Purification (SEC, Dialysis) Quenching->Purify Click 6. Click Reaction (Add Tetrazine) Purify->Click Final_Product Final Conjugate Click->Final_Product troubleshooting_logic Start High Non-Specific Binding Observed Cause1 Insufficient Blocking? Start->Cause1 Cause2 Inadequate Washing? Start->Cause2 Cause3 Excess Unreacted Conjugate? Start->Cause3 Cause4 Suboptimal Buffer Conditions? Start->Cause4 Sol1 Optimize Blocking Agent & Incubation Time Cause1->Sol1 Sol2 Increase Wash Steps & Add Surfactant Cause2->Sol2 Sol3 Improve Post-Labeling Purification Cause3->Sol3 Sol4 Adjust Buffer pH & Salt Concentration Cause4->Sol4

References

Technical Support Center: Quenching Excess TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quenching excess TCO-PEG12-TFP ester in bioconjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting advice for effectively terminating the reaction of this compound with primary amines.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the reaction of this compound?

Quenching is a critical step to stop the reaction between the amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester of the TCO-PEG12-TFP molecule and the primary amines on your biomolecule (e.g., protein, antibody, or peptide). Failure to quench the reaction can lead to several issues:

  • Continued, uncontrolled conjugation: Any remaining active TFP ester can continue to react, leading to a heterogeneous product with a higher and uncontrolled degree of labeling.

  • Reaction with purification media: If the purification resin (e.g., amine-functionalized resins) contains primary amines, the unquenched TFP ester can react with the column, leading to a loss of your conjugated product.

  • Instability of the final product: The presence of unreacted TFP ester can lead to side reactions over time, potentially compromising the stability and activity of your final bioconjugate.

Q2: What are the recommended quenching agents for TFP esters?

The most common and effective method for quenching TFP esters is to add a small molecule containing a primary amine. This amine acts as a scavenger, reacting with the excess TFP ester to form a stable amide bond. The most frequently recommended quenching agents are:

  • Tris(hydroxymethyl)aminomethane (Tris): Widely used due to its high reactivity with activated esters and its common use in biological buffers.

  • Glycine: Another simple amino acid that effectively quenches TFP esters.

  • Ethanolamine: A primary amine that can also be used for quenching.

Q3: Which quenching agent is the most effective?

While all three agents are effective, Tris is the most commonly cited and recommended quenching agent in protocols for activated esters. A final concentration of 50-100 mM Tris is typically sufficient to rapidly quench the reaction.

Q4: What are the recommended conditions for quenching?

For effective quenching, the following conditions are recommended:

ParameterRecommended Value
Quenching Agent Tris
Final Concentration 50-100 mM
Incubation Time 5-15 minutes
Temperature Room Temperature or on ice
pH Typically around 8.0

Q5: Will the quenching conditions affect the stability of the trans-cyclooctene (TCO) group?

The TCO group is generally stable under the recommended quenching conditions. Studies have shown that the TCO moiety remains stable in aqueous buffered media (pH 7.5) for weeks at 4°C. The short incubation time with Tris at a mildly basic pH is not expected to significantly impact the integrity of the TCO group, which is crucial for its subsequent "click" reaction with a tetrazine-modified molecule.

Troubleshooting Guide

Issue 1: Low Yield of the Final Conjugate After Purification

Possible Cause Recommended Solution
Incomplete Quenching If the TFP ester was not fully quenched, it may have reacted with an amine-containing purification column, resulting in product loss. Solution: Ensure complete quenching by using the recommended concentration of Tris (50-100 mM) and incubating for at least 5-15 minutes. You can verify quenching by HPLC (see Experimental Protocols).
Precipitation of the Conjugate The addition of the quenching buffer might have caused the protein to precipitate. Solution: Perform a small-scale test to ensure your protein is soluble in the final quenching buffer concentration. If precipitation occurs, consider using a lower concentration of the quenching agent or a different quenching buffer.
Hydrolysis of the TFP Ester Although more stable than NHS esters, TFP esters can still hydrolyze, especially at higher pH and longer reaction times.[1] This would lead to a lower initial conjugation yield. Solution: Ensure that the this compound is fresh and has been stored properly. Minimize the time the ester is in an aqueous solution before adding it to your biomolecule.

Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis

Possible Cause Recommended Solution
Side Products from Quenching The reaction of the quenching agent with the TFP ester will generate a new, small molecule byproduct (e.g., TCO-PEG12-Tris). Solution: This is an expected outcome. This small molecule byproduct can be removed during the purification step (e.g., size exclusion chromatography or dialysis).
Multiple Conjugation Sites If your biomolecule has multiple primary amines, you may see a distribution of species with different degrees of labeling. Solution: This is often expected. To control the degree of labeling, you can adjust the molar ratio of the this compound to your biomolecule during the initial reaction.
Isomerization of the TCO group In the presence of certain reagents like thiols, the TCO group can isomerize to its less reactive cis-cyclooctene (CCO) form. Solution: Avoid the presence of thiols in your reaction and quenching buffers. The recommended quenching agents (Tris, glycine) do not promote this isomerization.

Experimental Protocols

Protocol 1: Standard Quenching of Excess this compound

This protocol describes the standard procedure for quenching a this compound conjugation reaction.

Materials:

  • Conjugation reaction mixture containing your biomolecule and excess this compound.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., size-exclusion chromatography column).

  • Storage buffer (e.g., PBS).

Procedure:

  • Add Quenching Buffer: To your conjugation reaction mixture, add the 1 M Tris-HCl, pH 8.0 quenching buffer to a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction volume.

  • Incubate: Gently mix and incubate the reaction at room temperature for 5-15 minutes.

  • Purification: Proceed immediately to the purification step to remove the quenched this compound, the free quenching agent, and any byproducts. Size-exclusion chromatography is a common and effective method for purifying the labeled biomolecule.

  • Buffer Exchange: Equilibrate the purification column with your desired final storage buffer (e.g., PBS).

  • Collect Fractions: Collect the fractions containing your purified bioconjugate.

Protocol 2: Analytical Confirmation of Quenching by HPLC

This protocol provides a general method to confirm the completion of the quenching reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • RP-HPLC system with a UV detector.

  • C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Samples:

    • Unquenched reaction mixture (as a control).

    • Quenched reaction mixture.

    • Your purified bioconjugate.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the unquenched and quenched reaction mixtures in Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample.

    • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins and the TCO chromophore).

  • Data Analysis:

    • In the unquenched sample, you should observe a peak corresponding to the active this compound.

    • In the quenched sample, the peak for the active TFP ester should be absent or significantly reduced, and a new peak corresponding to the quenched product (e.g., TCO-PEG12-Tris) should appear at a different retention time.

    • The peak for your labeled bioconjugate should be well-separated from the small molecule peaks.

Visualizations

Quenching_Workflow cluster_reaction Bioconjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Biomolecule Biomolecule (with -NH2) TCO_Ester This compound Conjugate TCO-Labeled Biomolecule Biomolecule->Conjugate TCO_Ester->Conjugate Excess_Ester Excess This compound TCO_Ester->Excess_Ester Purified_Conjugate Purified TCO-Labeled Biomolecule Conjugate->Purified_Conjugate Quenching_Agent Quenching Agent (e.g., Tris) Quenched_Product Quenched Ester Excess_Ester->Quenched_Product Quenching_Agent->Quenched_Product

Caption: Workflow for this compound conjugation and quenching.

Chemical_Reaction Reactants Excess this compound + Quenching Agent (Tris) Product Quenched Product (TCO-PEG12-Tris) + TFP Reactants->Product Reaction

Caption: Chemical reaction of quenching excess this compound with Tris.

References

Validation & Comparative

A Head-to-Head Comparison of TCO-PEG12-TFP Ester and TCO-PEG12-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of bioconjugation, the choice of linker can be critical to the success of an experiment. When introducing a trans-cyclooctene (TCO) moiety onto a biomolecule for subsequent bioorthogonal ligation with a tetrazine, TCO-PEG12-TFP and TCO-PEG12-NHS esters are two commonly employed reagents. Both linkers feature a 12-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and they both target primary amines on biomolecules.[1][2] However, the key difference lies in their amine-reactive groups: tetrafluorophenyl (TFP) ester and N-hydroxysuccinimidyl (NHS) ester. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for your specific application.

Chemical Reactivity and Stability: The Decisive Difference

The primary distinction between TFP and NHS esters lies in their stability in aqueous solutions, which directly impacts conjugation efficiency. NHS esters are known for their susceptibility to hydrolysis, a competing reaction that reduces the amount of reagent available to react with the target amine.[3][4] This hydrolysis is particularly rapid at the higher pH levels typically used for amine labeling.[3] In contrast, TFP esters exhibit significantly greater hydrolytic stability.

This enhanced stability of TFP esters can translate to a higher degree of labeling on the target biomolecule under similar reaction conditions. While both esters form a stable amide bond with primary amines, the reduced rate of hydrolysis for TFP esters provides a longer reaction window and can lead to more consistent and efficient conjugation.

Quantitative Comparison of Ester Stability

The increased stability of TFP esters over NHS esters has been quantified by measuring their hydrolysis rates at various pH levels. The following table summarizes the half-lives of TFP and NHS ester surfaces in aqueous buffers.

pHNHS Ester Half-LifeTFP Ester Half-LifeFold Difference
7.0~74 minutes~141 minutes~1.9x
8.0~25 minutes~75 minutes~3.0x
10.0~4 minutes~35 minutes~8.5x
Data adapted from a study on self-assembled monolayers, which demonstrates the relative stability of these esters.

Key Performance Characteristics

FeatureTCO-PEG12-TFP EsterTCO-PEG12-NHS EsterKey Considerations
Hydrolytic Stability More stable, especially at pH > 8.Less stable, with a half-life of minutes at pH 8.TFP esters offer a wider time window for conjugation and potentially higher yields due to less competing hydrolysis.
Reactivity Reacts efficiently with primary amines to form a stable amide bond.Reacts efficiently with primary amines, but hydrolysis is a significant competing reaction.The rate of reaction with amines is comparable, but the net conjugation efficiency is often higher for TFP esters due to their stability.
Optimal pH Slightly higher optimal pH for conjugation compared to NHS esters (typically >7.5).Optimal pH range is typically 7.2-8.5.The choice of buffer and pH should be optimized for the specific biomolecule and ester being used.
Hydrophobicity The TFP group is more hydrophobic than the NHS group.The NHS group is less hydrophobic.The PEG12 spacer in both molecules helps to mitigate hydrophobicity, but for highly sensitive proteins, this could be a consideration.
Solubility May require an organic co-solvent like DMSO or DMF for initial dissolution.Generally soluble in anhydrous DMSO or DMF before addition to the aqueous reaction buffer.Both reagents are typically prepared as concentrated stock solutions in an organic solvent before being added to the protein solution.

Experimental Protocols

The following are generalized protocols for the conjugation of a TCO-PEG12 ester to a protein. Optimization of the molar excess of the linker and reaction time may be necessary for specific applications.

Protocol: Protein Labeling with TCO-PEG12-TFP or TCO-PEG12-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound or TCO-PEG12-NHS Ester

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS or a similar buffer.

  • Reagent Preparation: Immediately before use, dissolve the TCO-PEG12-TFP or -NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the reaction buffer to the protein solution to adjust the pH to the optimal range (pH 8.0-8.5 is a good starting point for both).

    • Add a 10-20 fold molar excess of the dissolved TCO-PEG12 ester to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted ester. Incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts using a desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) using appropriate analytical techniques, such as UV-Vis spectroscopy or mass spectrometry.

Visualizing the Workflow and Chemistry

To better understand the process, the following diagrams illustrate the experimental workflow and the chemical reactions involved.

G cluster_workflow Experimental Workflow for Bioconjugation A Protein Preparation (Buffer Exchange) C Conjugation Reaction (Protein + TCO-Linker) A->C B TCO-Linker Dissolution (in DMSO/DMF) B->C D Quenching (e.g., Tris buffer) C->D E Purification (Desalting Column) D->E F Characterization (e.g., UV-Vis, MS) E->F

Caption: A generalized workflow for protein conjugation.

G cluster_reaction Amine-Reactive Ester Chemistry cluster_TFP TFP Ester Reaction cluster_NHS NHS Ester Reaction TFP_reagents Protein-NH2 + TCO-PEG12-TFP TFP_product Protein-NH-CO-PEG12-TCO + TFP TFP_reagents->TFP_product pH 7.5-8.5 NHS_reagents Protein-NH2 + TCO-PEG12-NHS NHS_product Protein-NH-CO-PEG12-TCO + NHS NHS_reagents->NHS_product pH 7.2-8.5

Caption: Amine reaction of TFP and NHS esters.

Conclusion and Recommendations

Both this compound and TCO-PEG12-NHS ester are effective reagents for introducing TCO moieties onto biomolecules. The choice between them largely depends on the specific requirements of the experiment.

  • This compound is the preferred choice when higher stability, a longer reaction window, and potentially a higher degree of labeling are desired. Its resistance to hydrolysis makes it a more robust reagent, especially in reactions at pH 8 and above.

  • TCO-PEG12-NHS ester is a widely used and effective reagent, but care must be taken to control the reaction conditions, particularly pH and time, due to its susceptibility to hydrolysis.

For applications requiring high reproducibility and efficiency, such as the development of antibody-drug conjugates, the superior stability of the this compound may offer a significant advantage. However, for routine applications where reaction conditions can be carefully controlled, the TCO-PEG12-NHS ester remains a viable option.

References

TFP vs. NHS Esters: A Comparative Guide to Hydrolytic Stability in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reactive ester for coupling to primary amines is a critical decision that can significantly impact the efficiency and success of the conjugation process. Among the most common choices are N-hydroxysuccinimide (NHS) esters and 2,3,5,6-tetrafluorophenyl (TFP) esters. A key performance parameter differentiating these two is their hydrolytic stability. This guide provides an objective comparison of the hydrolytic stability of TFP and NHS esters, supported by experimental data, to aid in the selection of the most appropriate reagent for your application.

Executive Summary

TFP esters exhibit significantly greater resistance to hydrolysis, particularly under neutral to basic pH conditions, compared to NHS esters.[1][2][3][4][5] This enhanced stability provides a wider window for the conjugation reaction to proceed, often leading to higher coupling efficiencies, especially when working with low concentrations of protein or amine-modified oligonucleotides. While NHS esters are widely used, their rapid hydrolysis at pH values optimal for amine coupling (pH 7.2-8.5) is a notable drawback, leading to a competing side reaction that reduces conjugation yield.

Quantitative Comparison of Hydrolytic Stability

The hydrolytic stability of an ester is often quantified by its half-life (t½), the time it takes for 50% of the ester to hydrolyze in a given buffer. The data presented below, compiled from various studies, clearly demonstrates the superior stability of TFP esters.

pHTemperature (°C)Ester TypeHalf-life (t½)Source
7.0Not SpecifiedNHS Ester115 minutes
7.0Not SpecifiedTFP Ester257 minutes
7.00NHS Ester4-5 hours
8.0Not SpecifiedNHS Ester58 minutes
8.0Not SpecifiedTFP Ester173 minutes
8.64NHS Ester10 minutes
10.0Not SpecifiedNHS Ester39 minutes
10.0Not SpecifiedTFP Ester337 minutes (approx. 5.6 hours)

Note: The data for NHS and TFP esters at pH 7.0, 8.0, and 10.0 were determined on self-assembled monolayers (SAMs).

Experimental Protocols

The determination of ester hydrolysis rates is crucial for understanding their stability. A common method involves monitoring the release of the leaving group (N-hydroxysuccinimide or 2,3,5,6-tetrafluorophenol) over time using UV-Vis spectrophotometry.

General Protocol for Determining Ester Hydrolysis Rate

Objective: To determine the pseudo-first-order rate constant and half-life of hydrolysis for an amine-reactive ester.

Materials:

  • Amine-reactive ester (NHS or TFP ester)

  • Reaction buffer at the desired pH (e.g., phosphate, borate, or carbonate-bicarbonate buffer). Amine-containing buffers like Tris should not be used as they will react with the ester.

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Anhydrous organic solvent (e.g., DMSO or DMF) for dissolving the ester.

Procedure:

  • Ester Stock Solution Preparation: Prepare a concentrated stock solution of the NHS or TFP ester in an anhydrous organic solvent like DMSO or DMF. This minimizes premature hydrolysis.

  • Reaction Initiation: To initiate the hydrolysis reaction, dilute the ester stock solution into the aqueous reaction buffer at the desired pH and temperature. The final concentration of the organic solvent should be kept low (typically <10%) to minimize its effect on the reaction.

  • Spectrophotometric Monitoring: Immediately after adding the ester to the buffer, begin monitoring the increase in absorbance at a specific wavelength. The released N-hydroxysuccinimide (NHS) byproduct can be detected around 260-280 nm. A similar spectrophotometric method would be employed for TFP esters by monitoring the release of 2,3,5,6-tetrafluorophenol.

  • Data Acquisition: Record the absorbance at regular time intervals until the reaction reaches completion (i.e., the absorbance value plateaus).

  • Data Analysis: The hydrolysis of both NHS and TFP esters typically follows pseudo-first-order kinetics. The natural logarithm of the fraction of unhydrolyzed ester is plotted against time. The negative of the slope of the resulting linear plot gives the pseudo-first-order rate constant (k'). The half-life (t½) can then be calculated using the following equation:

    t½ = ln(2) / k'

Reaction Pathways: Aminolysis vs. Hydrolysis

The primary goal in bioconjugation is the aminolysis reaction, where the ester reacts with a primary amine on the target molecule to form a stable amide bond. However, the competing hydrolysis reaction, where the ester reacts with water, leads to the formation of an inactive carboxylic acid and the corresponding leaving group.

Hydrolysis_Comparison cluster_TFP TFP Ester cluster_NHS NHS Ester TFP_Ester R-CO-TFP TFP_Amide R-CO-NH-Target (Stable Amide Bond) TFP_Ester->TFP_Amide Aminolysis (Desired Reaction) TFP_Acid R-COOH (Inactive Carboxylic Acid) TFP_Ester->TFP_Acid Hydrolysis (Competing Reaction) Slower Rate TFP_Amine Target-NH2 TFP_Amine->TFP_Amide TFP_Water H2O TFP_Water->TFP_Acid TFP_Leaving_Group TFP-OH NHS_Ester R-CO-NHS NHS_Amide R-CO-NH-Target (Stable Amide Bond) NHS_Ester->NHS_Amide Aminolysis (Desired Reaction) NHS_Acid R-COOH (Inactive Carboxylic Acid) NHS_Ester->NHS_Acid Hydrolysis (Competing Reaction) Faster Rate NHS_Amine Target-NH2 NHS_Amine->NHS_Amide NHS_Water H2O NHS_Water->NHS_Acid NHS_Leaving_Group NHS-OH

Competing reactions for TFP and NHS esters.

Conclusion

The choice between TFP and NHS esters for amine modification should be guided by the specific requirements of the experiment, including the pH of the reaction buffer and the stability of the biomolecules involved. The data conclusively shows that TFP esters offer a significant advantage in terms of hydrolytic stability, particularly at the basic pH values required for efficient amine labeling. This enhanced stability can lead to higher yields of the desired conjugate and provides greater flexibility in reaction setup and timing. While NHS esters are effective reagents, their propensity for rapid hydrolysis necessitates careful control of reaction conditions and may be less suitable for applications requiring longer reaction times or where the concentration of the amine-containing molecule is low.

References

A Head-to-Head Battle of Bioorthogonal Titans: TCO-Tetrazine vs. DBCO-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioconjugation, the choice of click chemistry can be pivotal. This guide provides a comprehensive kinetic analysis of two frontrunners: the TCO-tetrazine ligation and the DBCO-azide cycloaddition. By delving into their reaction kinetics, supported by experimental data, we aim to equip you with the knowledge to make an informed decision for your specific application.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is renowned for its exceptionally fast kinetics, often orders of magnitude higher than other bioorthogonal reactions.[1] This rapid ligation is a significant advantage in applications requiring low reactant concentrations or high temporal resolution, such as live-cell imaging and in vivo pre-targeting strategies.[1] On the other hand, the strain-promoted azide-alkyne cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide offers a robust and widely used alternative, valued for its stability and bioorthogonality.[2]

Quantitative Kinetic Comparison

The second-order rate constant (k₂) is a critical parameter for quantifying the efficiency of a bimolecular reaction. The table below summarizes the reported k₂ values for TCO-tetrazine and DBCO-azide reactions under various conditions.

Reaction PairReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
TCO-Tetrazine Ligation
Hydrogen-substituted tetrazine + TCOup to 30,000Aqueous Media
3,6-di-(2-pyridyl)-s-tetrazine + trans-cyclooctene~2,0009:1 Methanol/Water
Methyl-substituted tetrazine + TCO~1,000Aqueous Media
Me₄Pyr-Tz + TCO-PEG₄69,400DPBS
DBCO-Azide Cycloaddition
DBCO + Azide~1 - 2Not specified
DBCO + Benzyl azide0.24CH₃CN:H₂O = 3:1
DBCO + Phenyl azide0.033CH₃CN:H₂O = 3:1
sulfo DBCO-amine + 3-azido-L-alanine0.32 - 0.85PBS (pH 7)
sulfo DBCO-amine + 3-azido-L-alanine0.55 - 1.22HEPES (pH 7)

Note: The reaction rates for TCO-tetrazine ligations can vary significantly depending on the specific substituents on both the TCO and tetrazine moieties.[1]

Reaction Mechanisms

The fundamental difference in the reaction mechanisms of these two click chemistries underlies their distinct kinetic profiles.

Reaction_Mechanisms cluster_TCO_Tetrazine TCO-Tetrazine (IEDDA) cluster_DBCO_Azide DBCO-Azide (SPAAC) TCO TCO (trans-cyclooctene) TS1 [4+2] Cycloaddition Transition State TCO->TS1 Tetrazine Tetrazine Tetrazine->TS1 Intermediate Diels-Alder Adduct TS1->Intermediate k₁ Product1 Stable Dihydropyridazine Intermediate->Product1 k₂ (fast) N2 N₂ Gas Intermediate->N2 DBCO DBCO (Dibenzocyclooctyne) TS2 [3+2] Cycloaddition Transition State DBCO->TS2 Azide Azide Azide->TS2 Product2 Stable Triazole TS2->Product2 k'

Caption: Comparative reaction pathways for TCO-Tetrazine and DBCO-Azide click chemistries.

Experimental Protocols

Accurate kinetic analysis is paramount for comparing and selecting the appropriate bioorthogonal reaction. The following are generalized protocols for determining the second-order rate constants for TCO-tetrazine and DBCO-azide reactions.

Kinetic Analysis of TCO-Tetrazine Ligation via UV-Vis Spectroscopy

This method monitors the decrease in absorbance of the tetrazine, which typically has a characteristic absorbance maximum between 510-550 nm.

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine and TCO in a suitable organic solvent like DMSO or DMF.

  • Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine at its λmax in the desired reaction buffer.

  • Initiate the Reaction: In a cuvette, mix the reaction buffer and the TCO solution. Start the spectrophotometer measurement and then add the tetrazine solution to initiate the reaction, ensuring rapid mixing.

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order rate equation, assuming one reactant is in large excess. The second-order rate constant (k₂) is then calculated from k_obs and the concentration of the excess reactant. For very fast reactions, a stopped-flow spectrophotometer is recommended.

Kinetic Analysis of DBCO-Azide Cycloaddition via NMR Spectroscopy

NMR spectroscopy can be employed to monitor the reaction kinetics by integrating the signals of reactant and product protons over time, especially when there is no significant change in the UV-Vis spectrum.

  • Sample Preparation: Prepare a solution of one reactant (e.g., DBCO derivative) in a deuterated solvent in an NMR tube. Prepare a concentrated solution of the second reactant (e.g., an azide) in the same deuterated solvent.

  • Instrument Setup: Set up the NMR spectrometer to acquire spectra at regular time intervals.

  • Initiate the Reaction: Add the concentrated solution of the second reactant to the NMR tube containing the first reactant and start the data acquisition.

  • Data Acquisition: Acquire a series of ¹H NMR spectra over the course of the reaction.

  • Data Analysis: Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum. Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate rate law to determine the second-order rate constant.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis stock_solutions Prepare Stock Solutions (Reactant 1 & 2) initiate Initiate Reaction (Mix Reactants & Buffer) stock_solutions->initiate buffer Prepare Reaction Buffer buffer->initiate monitor Monitor Reaction Progress (e.g., UV-Vis or NMR) initiate->monitor data_acq Acquire Time-Course Data monitor->data_acq fit_data Fit Data to Rate Law data_acq->fit_data calc_k2 Calculate Second-Order Rate Constant (k₂) fit_data->calc_k2

References

A Comparative Guide to the Mass Spectrometry Analysis of TCO-PEG12-TFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of linker and the methods for characterizing the resulting conjugates are of paramount importance. This guide provides an objective comparison of TCO-PEG12-TFP ester with alternative bioconjugation reagents, supported by experimental data and detailed mass spectrometry protocols. We will delve into the performance of this compound against its NHS-ester counterpart and another popular click chemistry reagent, DBCO-PEG-NHS ester.

Performance Comparison of Amine-Reactive Linkers

The selection of an appropriate linker is critical for the successful synthesis of bioconjugates. Here, we compare the this compound with two common alternatives: TCO-PEG12-NHS ester and DBCO-PEG4-NHS ester. The key differences lie in their amine-reactive groups (TFP vs. NHS ester) and their bioorthogonal reactive partners (TCO for tetrazine ligation vs. DBCO for azide ligation).

Qualitative Comparison:

FeatureThis compoundTCO-PEG12-NHS EsterDBCO-PEG4-NHS Ester
Amine-Reactive Group Tetrafluorophenyl (TFP) esterN-hydroxysuccinimidyl (NHS) esterN-hydroxysuccinimidyl (NHS) ester
Bioorthogonal Group trans-Cyclooctene (TCO)trans-Cyclooctene (TCO)Dibenzocyclooctyne (DBCO)
Reaction Partner TetrazineTetrazineAzide
Key Advantage Higher stability to hydrolysis, leading to potentially more efficient and reproducible labeling.[1][2]Widely used and well-documented.Copper-free click chemistry with good kinetics.[3]
Considerations May have lower water solubility than NHS esters.[2]Prone to hydrolysis in aqueous media, which can reduce conjugation efficiency.[1]Different bioorthogonal reaction partner.

Quantitative Performance:

A study comparing a non-PEGylated TCO-NHS ester with a PEGylated version (TCO-PEG4-NHS ester) for antibody conjugation demonstrated a significant increase in the reactivity of the active TCO groups with the inclusion of a PEG spacer, as determined by MALDI-TOF mass spectrometry. This highlights the importance of the PEG component in improving conjugation efficiency.

ConjugateAverage Number of Linkers per Antibody (MALDI-TOF MS)Percentage of Active TCO Groups
Antibody-TCO-NHS10.110.95%
Antibody-TCO-PEG4-NHS6.246.65%

Table based on data from a study on TCO-NHS and TCO-PEG4-NHS ester conjugation to an antibody.

This data suggests that while the PEG linker enhances the accessibility and reactivity of the TCO group, the choice of the amine-reactive ester (TFP vs. NHS) is crucial for the initial labeling efficiency due to its stability. The higher stability of the TFP ester is expected to lead to a higher degree of initial labeling compared to the NHS ester under similar reaction conditions.

Experimental Protocols for Mass Spectrometry Analysis

Accurate characterization of bioconjugates is essential for understanding their structure and function. Below are detailed protocols for the mass spectrometry analysis of proteins conjugated with this compound.

Intact Mass Analysis by LC-MS

This protocol is for determining the molecular weight of the intact conjugated protein and assessing the distribution of species with different numbers of attached linkers (degree of labeling).

  • Sample Preparation:

    • Perform the conjugation of the this compound to the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

    • Remove excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a volatile mobile phase compatible with mass spectrometry, such as 100 mM ammonium acetate.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column suitable for protein separations (e.g., C4, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 60-80°C.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • Mass Range: m/z 1000-4000.

    • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. This will show peaks corresponding to the unconjugated protein and the protein conjugated with one or more linkers. The mass difference will confirm the successful conjugation and allow for the calculation of the degree of labeling.

Peptide Mapping by LC-MS/MS

This protocol is used to identify the specific amino acid residues (e.g., lysine) that have been modified by the this compound.

  • Sample Preparation (Reduction, Alkylation, and Digestion):

    • Denature the conjugated protein in a buffer containing 6 M guanidine-HCl.

    • Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

    • Perform a buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

    • Add a protease such as trypsin at a 1:20 enzyme-to-protein ratio and incubate at 37°C for 4-16 hours.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Liquid Chromatography (LC):

    • Column: A C18 column suitable for peptide separations (e.g., 2.1 x 150 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60-90 minutes.

    • Flow Rate: 0.2-0.3 mL/min.

  • Mass Spectrometry (MS/MS):

    • Instrument: A high-resolution mass spectrometer (Q-TOF or Orbitrap).

    • Ionization Mode: Positive ion ESI.

    • Data Acquisition: Use a data-dependent acquisition (DDA) mode to select the most abundant precursor ions for fragmentation.

    • Fragmentation: Use higher-energy collisional dissociation (HCD) to fragment the peptides.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).

    • Specify the mass of the TCO-PEG12 moiety as a variable modification on lysine residues.

    • Manually validate the identified modified peptides by examining the MS/MS spectra for characteristic fragment ions (b- and y-ions) that confirm the peptide sequence and the site of modification.

Visualizing Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_conjugation Bioconjugation cluster_analysis Mass Spectrometry Analysis Protein Protein Conjugated_Protein Protein-TCO Conjugate Protein->Conjugated_Protein  + this compound TCO_Linker This compound LC_Separation LC Separation Conjugated_Protein->LC_Separation MS_Analysis Intact Mass (MS) LC_Separation->MS_Analysis MSMS_Analysis Peptide Mapping (MS/MS) LC_Separation->MSMS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis MSMS_Analysis->Data_Analysis

Caption: Experimental workflow for bioconjugation and subsequent mass spectrometry analysis.

comparison_logic TCO_TFP This compound TFP_vs_NHS Stability to Hydrolysis TCO_TFP->TFP_vs_NHS More Stable TCO_vs_DBCO Bioorthogonal Reactivity TCO_TFP->TCO_vs_DBCO Reacts with Tetrazine TCO_NHS TCO-PEG12-NHS Ester TCO_NHS->TFP_vs_NHS Less Stable TCO_NHS->TCO_vs_DBCO Reacts with Tetrazine DBCO_NHS DBCO-PEG-NHS Ester DBCO_NHS->TCO_vs_DBCO Reacts with Azide

References

A Comparative Guide to HPLC Methods for the Characterization of TCO-Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of TCO-labeled proteins is critical for ensuring the quality, efficacy, and safety of bioconjugates. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, offering high-resolution separation of complex biological mixtures. This guide provides an objective comparison of three primary HPLC methods—Reverse-Phase (RP-HPLC), Size-Exclusion (SEC-HPLC), and Hydrophobic Interaction Chromatography (HIC-HPLC)—for the characterization of TCO-labeled proteins, supported by experimental data and detailed protocols.

Comparison of HPLC Methods for TCO-Labeled Protein Analysis

The choice of HPLC method depends on the specific analytical goal, such as determining the degree of labeling, quantifying aggregation, or assessing purity. Each technique offers distinct advantages and provides complementary information for a comprehensive characterization of TCO-labeled proteins.

FeatureReverse-Phase HPLC (RP-HPLC)Size-Exclusion HPLC (SEC-HPLC)Hydrophobic Interaction Chromatography (HIC-HPLC)
Primary Separation Principle HydrophobicityHydrodynamic Radius (Size)Surface Hydrophobicity
Primary Application Determination of degree of labeling, purity assessment, separation of labeled from unlabeled protein.[1]Quantification of monomers, aggregates, and fragments.[2][3]Determination of the distribution of labeled species (degree of labeling).[4][5]
Resolution of Labeled Species High resolution of species with different degrees of labeling due to changes in hydrophobicity.Low resolution of different labeled species, primarily separates based on size.High resolution of species with different numbers of TCO labels (analogous to Drug-to-Antibody Ratio).
Protein Denaturation Denaturing conditions (organic solvents, low pH) can lead to loss of protein structure.Non-denaturing conditions preserve the native protein structure.Non-denaturing conditions preserve the native protein structure.
Mobile Phase Gradients of organic solvents (e.g., acetonitrile) with an ion-pairing agent (e.g., TFA).Aqueous buffers (e.g., phosphate-buffered saline).Gradients of decreasing salt concentration (e.g., ammonium sulfate).
Typical Analysis Time 20-40 minutes15-30 minutes20-40 minutes
Protein Recovery Can be lower for very hydrophobic proteins.Generally high.Generally high.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful analysis of TCO-labeled proteins. Below are generalized protocols for protein labeling with a TCO-NHS ester followed by characterization using RP-HPLC, SEC-HPLC, and HIC-HPLC.

Protocol 1: Labeling of Proteins with TCO-NHS Ester

This protocol describes the initial functionalization of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGn-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting spin column.

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column. The TCO-labeled protein is now ready for downstream applications or HPLC analysis.

Protocol 2: Reverse-Phase HPLC (RP-HPLC) Analysis

This method is ideal for determining the degree of labeling and assessing the purity of the TCO-labeled protein.

System:

  • HPLC system with a UV detector

  • Column: A wide-pore C4 or C18 column (e.g., 300 Å pore size) is recommended for proteins.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: 0.5-1.0 mL/min

  • Temperature: 40-60 °C

  • Detection: UV absorbance at 220 nm and 280 nm.

Procedure:

  • Sample Preparation: Dilute the TCO-labeled protein sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the proteins using a linear gradient of increasing organic solvent (e.g., 5% to 95% B over 30 minutes). Unlabeled protein will typically elute first, followed by the more hydrophobic TCO-labeled species.

  • Analysis: The degree of labeling can be estimated by comparing the peak areas of the different species.

Protocol 3: Size-Exclusion HPLC (SEC-HPLC) Analysis

This method is used to assess the purity of the labeled protein and to detect and quantify aggregates or fragments.

System:

  • HPLC system with a UV detector

  • Column: An appropriate size-exclusion column (e.g., 300 Å pore size for monoclonal antibodies).

  • Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.

  • Flow Rate: 0.5-1.0 mL/min

  • Temperature: Ambient or controlled at 25-30 °C

  • Detection: UV absorbance at 280 nm

Procedure:

  • Sample Preparation: Dilute the labeled protein sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Elution: Run the isocratic mobile phase for a sufficient time to elute all species.

  • Analysis: Analyze the chromatogram to determine the percentage of monomer, aggregates (eluting earlier), and fragments (eluting later).

Protocol 4: Hydrophobic Interaction Chromatography (HIC-HPLC) Analysis

This non-denaturing technique is highly effective for separating protein species with different degrees of TCO labeling.

System:

  • Biocompatible HPLC system with a UV detector

  • Column: A column with a butyl or ether-based stationary phase is commonly used.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Flow Rate: 0.5-1.0 mL/min

  • Temperature: 25-30 °C

  • Detection: UV absorbance at 280 nm

Procedure:

  • Sample Preparation: Dilute the TCO-labeled protein sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Equilibration: Equilibrate the column with 100% Mobile Phase A.

  • Injection: Inject the prepared sample.

  • Elution: Elute the bound proteins with a linear gradient of decreasing salt concentration (e.g., 0% to 100% Mobile Phase B over 30 minutes). Proteins will elute in order of increasing hydrophobicity, with more highly TCO-labeled species exhibiting longer retention times.

  • Analysis: The distribution of differently labeled species can be determined by integrating the peak areas.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for TCO labeling and subsequent HPLC analysis.

TCO_Labeling_Workflow Protein Protein of Interest in Amine-Free Buffer Reaction Labeling Reaction (1 hr, RT) Protein->Reaction TCO_NHS TCO-NHS Ester (in DMSO/DMF) TCO_NHS->Reaction Quench Quench Reaction (Tris Buffer) Reaction->Quench Purify Purification (Desalting Column) Quench->Purify Labeled_Protein TCO-Labeled Protein Purify->Labeled_Protein HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Labeled_Protein TCO-Labeled Protein Dilution Dilution in Mobile Phase Labeled_Protein->Dilution Injection Injection into HPLC System Dilution->Injection Separation Chromatographic Separation (RP, SEC, or HIC) Injection->Separation Detection UV Detection (220/280 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis Result Result Analysis->Result Purity, Aggregation, Degree of Labeling

References

A Researcher's Guide to Amine Labeling: Evaluating Alternatives to TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate amine-labeling reagent is a critical decision that influences the efficiency, stability, and reproducibility of their experiments. TCO-PEG12-TFP ester is a valuable tool in this field, combining the highly efficient trans-cyclooctene (TCO) moiety for bioorthogonal "click" chemistry with a tetrafluorophenyl (TFP) ester for amine reactivity. However, a variety of alternative reagents exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison of Amine-Reactive Chemistries

The primary alternatives to TFP esters for amine labeling include N-hydroxysuccinimide (NHS) esters, isothiocyanates, and reductive amination. The choice between these reagents often depends on the desired reaction conditions, the stability of the target molecule, and the required stability of the resulting conjugate bond.

Activated Esters: TFP vs. NHS

TFP and NHS esters are the most common classes of amine-reactive reagents. They react with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) to form stable amide bonds. The key differences between them lie in their reactivity and stability.

TFP esters are generally more resistant to hydrolysis in aqueous solutions compared to NHS esters, especially at neutral to basic pH.[1][2] This increased stability can lead to higher labeling efficiencies and more reproducible results, as less of the reagent is consumed by the competing hydrolysis reaction.[2] However, TFP esters are also typically more hydrophobic than their NHS counterparts.[1]

Sulfo-NHS esters are a variation of NHS esters that include a sulfonate group, which increases their water solubility and makes them membrane-impermeable.[3] This is advantageous for labeling cell surface proteins without internalizing the labeling reagent.

Table 1: Quantitative Comparison of TFP and NHS Ester Performance

FeatureTFP EsterNHS EsterSulfo-NHS Ester
Optimal Reaction pH 7.5 - 9.07.2 - 8.57.2 - 8.5
Reaction Time 30 minutes - 2 hours30 minutes - 2 hours30 minutes - 2 hours
Reaction Temperature Room Temperature or 4°CRoom Temperature or 4°CRoom Temperature or 4°C
Resulting Bond AmideAmideAmide
Bond Stability Highly StableHighly StableHighly Stable
Hydrolysis Half-life ~10-fold longer than NHS ester at pH 104-5 hours at pH 7, 10 minutes at pH 8.6Similar to NHS ester
Key Advantage Higher stability against hydrolysisWell-established chemistry, good water solubility of Sulfo-NHS variantsIncreased water solubility, membrane impermeability
Key Disadvantage More hydrophobic than NHS estersMore susceptible to hydrolysis than TFP estersSusceptible to hydrolysis
Other Amine Labeling Chemistries: Isothiocyanates and Reductive Amination

Beyond activated esters, other chemistries can be employed for amine labeling.

Isothiocyanates react with primary amines to form stable thiourea bonds. This reaction is also pH-dependent, with an optimal range of pH 8.5-9.5. While the resulting thiourea bond is generally stable, some studies suggest it may be less stable over time compared to the amide bond formed by NHS esters.

Reductive amination involves the reaction of an aldehyde or ketone with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride. This method can be highly specific and result in a very stable linkage.

Table 2: Qualitative Comparison of Other Amine Labeling Chemistries

FeatureIsothiocyanatesReductive Amination
Reactive Group -N=C=SAldehyde/Ketone + Reducing Agent
Target Residue Primary AminesPrimary Amines
Optimal Reaction pH 8.5 - 9.5~6 - 9
Resulting Bond ThioureaSecondary Amine
Bond Stability Generally StableHighly Stable
Key Advantage Stable linkageHigh specificity, stable bond
Key Disadvantage Potentially less stable than amide bonds over timeRequires a reducing agent, two-step process

Experimental Protocols

To achieve optimal and reproducible results, it is crucial to follow a well-defined experimental protocol. Below are detailed methodologies for amine labeling with this compound and its common alternative, TCO-PEG12-NHS ester, as well as a general protocol for comparing the performance of different amine-reactive reagents.

Protocol 1: Amine Labeling with this compound

Materials:

  • This compound

  • Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.0-9.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Exchange the buffer of the protein solution to the reaction buffer.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Amine Labeling with TCO-PEG12-NHS Ester

Materials:

  • TCO-PEG12-NHS ester

  • Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 7.2-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Exchange the buffer of the protein solution to the reaction buffer.

  • Prepare the TCO-PEG12-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG12-NHS ester in DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG12-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the labeled protein using a desalting column or dialysis.

Protocol 3: Comparative Evaluation of Amine Labeling Reagents

To objectively compare the performance of different amine labeling reagents, a standardized experimental workflow is essential.

Objective: To determine the labeling efficiency and stability of different amine-reactive reagents.

Materials:

  • Target protein (e.g., BSA or a specific antibody) at a known concentration in an amine-free buffer.

  • Amine-reactive reagents to be compared (e.g., this compound, TCO-PEG12-NHS ester, an isothiocyanate-functionalized molecule).

  • Appropriate reaction and quenching buffers for each reagent.

  • Analytical tools for quantification (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

  • Parallel Labeling Reactions: Set up parallel labeling reactions for each reagent, keeping the protein concentration, molar ratio of reagent to protein, reaction time, and temperature consistent across all experiments.

  • Purification: After quenching the reactions, purify all labeled protein samples using the same method (e.g., identical desalting columns) to ensure consistency.

  • Quantification of Labeling Efficiency (Degree of Labeling - DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label (if it has a chromophore).

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.

  • Stability Assessment:

    • Incubate aliquots of the purified labeled proteins in buffers of different pH (e.g., pH 7.4 and pH 8.5) at a set temperature (e.g., 37°C).

    • At various time points, analyze the samples by a suitable method (e.g., HPLC, SDS-PAGE with fluorescence detection) to monitor the release of the label or degradation of the conjugate.

  • Data Analysis: Compare the DOL and the stability profiles of the conjugates obtained with each reagent to determine their relative performance.

Visualizing the Chemistry and Workflows

To better understand the processes involved in amine labeling, the following diagrams illustrate the chemical structures, reaction pathways, and a general experimental workflow.

Chemical Structures of Amine-Reactive Reagents cluster_TCO_TFP This compound cluster_TCO_NHS TCO-PEG12-NHS Ester cluster_Isothiocyanate Isothiocyanate cluster_Aldehyde Aldehyde (for Reductive Amination) TCO_TFP This compound TCO_NHS TCO-PEG12-NHS Ester Isothiocyanate R-N=C=S Aldehyde R-CHO General Amine Labeling Workflow A Prepare Protein Solution (Amine-free buffer) C Mix Protein and Reagent (Controlled Molar Ratio) A->C B Prepare Labeling Reagent Stock Solution B->C D Incubate (Controlled Time & Temperature) C->D E Quench Reaction D->E F Purify Labeled Protein (e.g., Desalting Column) E->F G Characterize Conjugate (e.g., DOL, Stability) F->G Amine Labeling Reaction Pathways cluster_Activated_Ester Activated Ester (TFP or NHS) cluster_Isothiocyanate Isothiocyanate cluster_Reductive_Amination Reductive Amination Protein_NH2_Ester Protein-NH2 Amide_Bond Protein-NH-CO-Reagent (Amide Bond) Protein_NH2_Ester->Amide_Bond Reagent_Ester Reagent-Ester Reagent_Ester->Amide_Bond Leaving_Group TFP or NHS Amide_Bond->Leaving_Group Protein_NH2_Iso Protein-NH2 Thiourea_Bond Protein-NH-CS-NH-Reagent (Thiourea Bond) Protein_NH2_Iso->Thiourea_Bond Reagent_Iso Reagent-N=C=S Reagent_Iso->Thiourea_Bond Protein_NH2_RA Protein-NH2 Schiff_Base Protein-N=CH-Reagent (Schiff Base) Protein_NH2_RA->Schiff_Base Reagent_Aldehyde Reagent-CHO Reagent_Aldehyde->Schiff_Base Secondary_Amine Protein-NH-CH2-Reagent (Secondary Amine) Schiff_Base->Secondary_Amine Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Secondary_Amine

References

A Head-to-Head Comparison of TCO and DBCO Linkers for In Vivo Imaging: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of in vivo imaging, the choice of bioorthogonal linker is a critical determinant of experimental success. Among the most prominent "click chemistry" tools, trans-cyclooctene (TCO) and dibenzocyclooctyne (DBCO) linkers have emerged as powerful options for conjugating imaging agents to targeting moieties in living organisms. This guide provides an objective, data-driven comparison of TCO and DBCO linkers to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their in vivo imaging applications.

The primary difference between these two linkers lies in their reaction partners and kinetics. TCO reacts with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a reaction renowned for its exceptionally fast rates.[1][2] Conversely, DBCO participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules, which is a robust and widely used bioorthogonal reaction, albeit with slower kinetics.[1][3]

Data Presentation: A Quantitative Comparison

The selection of a linker for in vivo imaging is often a trade-off between reaction speed and stability. The following tables summarize key quantitative data for TCO and DBCO linkers based on published experimental findings.

Table 1: Reaction Kinetics of TCO and DBCO Bioorthogonal Reactions

ParameterTCO-Tetrazine (iEDDA)DBCO-Azide (SPAAC)Reference(s)
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹~0.1 - 1 M⁻¹s⁻¹[4]
Reaction Time to Completion MinutesHours
Required Reactant Concentration Nanomolar to MicromolarMicromolar

Table 2: Stability and Physicochemical Properties

ParameterTCODBCOReference(s)
In Vivo Stability Generally good, but susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, which can be influenced by factors like exposure to light and certain metals.Good stability in biological media.
Hydrophobicity Can be hydrophobic, potentially leading to non-specific interactions. Hydrophilic linkers (e.g., PEG) can mitigate this.Generally stable.
Biocompatibility Excellent; no catalyst required.Excellent; no cytotoxic copper catalyst required.

Mandatory Visualization

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_TCO TCO-Tetrazine (iEDDA) Reaction cluster_DBCO DBCO-Azide (SPAAC) Reaction TCO Trans-Cyclooctene (TCO) (on Targeting Molecule) Intermediate Diels-Alder Adduct TCO->Intermediate + Tetrazine Tetrazine Tetrazine (on Imaging Agent) Tetrazine->Intermediate Product Stable Dihydropyridazine + N₂ Intermediate->Product Retro-Diels-Alder DBCO Dibenzocyclooctyne (DBCO) (on Targeting Molecule) Triazole Stable Triazole DBCO->Triazole + Azide Azide Azide (on Imaging Agent) Azide->Triazole

Caption: Reaction mechanisms for TCO-Tetrazine and DBCO-Azide ligations.

cluster_workflow Pretargeted In Vivo Imaging Workflow A Step 1: Administer Antibody-Linker Conjugate (e.g., Antibody-TCO or Antibody-DBCO) B Step 2: Incubation and Clearance (Allow antibody to accumulate at the target and clear from circulation) A->B 24-72 hours C Step 3: Administer Imaging Probe (e.g., Tetrazine-Fluorophore or Azide-Fluorophore) B->C D Step 4: In Vivo Bioorthogonal Reaction (Rapid reaction at the target site) C->D Rapid E Step 5: In Vivo Imaging (e.g., Fluorescence, PET, SPECT) D->E cluster_pathway Example Signaling Pathway: EGFR EGF EGF EGFR EGFR EGF->EGFR Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2 Dimer->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

References

Evaluating Conjugation Efficiency: A Comparative Guide to TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs, the choice of linker is critical to achieving optimal efficacy and reproducibility. This guide provides a comprehensive evaluation of TCO-PEG12-TFP ester, a heterobifunctional linker designed for a two-step conjugation strategy. We present a detailed comparison with common alternatives, supported by available data and experimental protocols, to facilitate an informed selection process.

Introduction to this compound

This compound is a linker that enables a two-stage bioconjugation process. The first stage involves the reaction of the 2,3,5,6-tetrafluorophenyl (TFP) ester with primary amines, such as the lysine residues on an antibody, to form a stable amide bond. The second stage utilizes the trans-cyclooctene (TCO) group for a highly efficient and bioorthogonal "click chemistry" reaction with a tetrazine-modified molecule. The long, hydrophilic PEG12 spacer enhances solubility and minimizes steric hindrance.

Mechanism of Action: A Two-Step Conjugation Strategy

The conjugation process using this compound is a sequential two-step reaction, as illustrated below.

Two-Step Conjugation with this compound cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Ligation (Click Chemistry) Biomolecule Biomolecule (e.g., Antibody) with primary amine (-NH2) TCO_Labeled_Biomolecule TCO-Labeled Biomolecule Biomolecule->TCO_Labeled_Biomolecule TFP ester reacts with -NH2 pH 7.5-9.0 TCO_Linker This compound TCO_Linker->TCO_Labeled_Biomolecule Final_Conjugate Final Bioconjugate TCO_Labeled_Biomolecule->Final_Conjugate Inverse-electron-demand Diels-Alder Cycloaddition Tetrazine_Payload Tetrazine-labeled Payload (e.g., Drug, Fluorophore) Tetrazine_Payload->Final_Conjugate

Two-Step Conjugation with this compound

Comparison with Alternative Amine-Reactive Linkers

The primary alternatives to this compound are other amine-reactive linkers coupled with a bioorthogonal reaction partner. The most common alternatives are TCO-PEG12-NHS ester and DBCO-PEG12-NHS ester.

FeatureThis compoundTCO-PEG12-NHS esterDBCO-PEG12-NHS ester
Amine-Reactive Group Tetrafluorophenyl (TFP) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Bioorthogonal Group trans-Cyclooctene (TCO)trans-Cyclooctene (TCO)Dibenzocyclooctyne (DBCO)
Reaction Partner TetrazineTetrazineAzide
Relative Stability of Amine-Reactive Ester Higher stability, especially at basic pHLower stability, prone to hydrolysisLower stability, prone to hydrolysis
Relative Bioorthogonal Reaction Speed Very Fast (TCO + Tetrazine)Very Fast (TCO + Tetrazine)Fast (DBCO + Azide)
Performance Attributes

1. Stability of the Amine-Reactive Ester:

The key advantage of the TFP ester over the more common NHS ester is its enhanced stability towards hydrolysis, particularly in aqueous solutions at neutral to basic pH.[1][2] NHS esters have a short half-life in aqueous buffers, which can lead to a lower conjugation yield due to the competing hydrolysis reaction.[3] One study on self-assembled monolayers demonstrated that a TFP-terminated surface has a nearly 10-fold longer half-life at pH 10 compared to an NHS-terminated surface.[4] This increased stability of the TFP ester allows for more controlled and efficient labeling of primary amines on biomolecules.[5]

2. Bioorthogonal Reaction Kinetics:

The second step of the conjugation, the bioorthogonal reaction, is crucial for the efficient formation of the final conjugate. The reaction between TCO and tetrazine is an inverse-electron-demand Diels-Alder cycloaddition, which is known for its exceptionally fast kinetics. This reaction is significantly faster than the strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide. The rapid kinetics of the TCO-tetrazine ligation are advantageous, especially when working with low concentrations of reactants.

Comparison of Key Linker Attributes cluster_tco_tfp This compound cluster_tco_nhs TCO-PEG12-NHS Ester cluster_dbco_nhs DBCO-PEG12-NHS Ester TFP_Stability Ester Stability: High TFP_Kinetics Click Kinetics: Very Fast NHS_Stability Ester Stability: Moderate NHS_Kinetics Click Kinetics: Very Fast DBCO_Stability Ester Stability: Moderate DBCO_Kinetics Click Kinetics: Fast

Comparison of Key Linker Attributes

Experimental Protocols

To objectively evaluate the conjugation efficiency of this compound and its alternatives, a standardized experimental workflow is essential.

Experimental Workflow for Evaluating Conjugation Efficiency Start Start: Prepare Biomolecule (e.g., Antibody) Conjugation Step 1: Conjugation with Linker (TCO-TFP, TCO-NHS, DBCO-NHS) Start->Conjugation Purification1 Purification (e.g., Desalting Column) Remove excess linker Conjugation->Purification1 Characterization1 Characterization: Determine Degree of Labeling (DOL) (UV-Vis or Mass Spec) Purification1->Characterization1 Click_Reaction Step 2: Bioorthogonal Reaction with Tetrazine/Azide Probe Characterization1->Click_Reaction Purification2 Purification (e.g., SEC) Remove excess probe Click_Reaction->Purification2 Characterization2 Final Characterization: Determine Final Yield and Purity (SDS-PAGE, HPLC) Purification2->Characterization2 End End: Compare Efficiency Characterization2->End

Workflow for Evaluating Conjugation Efficiency
Protocol 1: Antibody Labeling with this compound

This protocol describes the first step of attaching the TCO moiety to an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Prepare the antibody at a concentration of 2-10 mg/mL in the reaction buffer.

  • Immediately before use, dissolve the this compound in DMSO to a stock concentration of 10 mM.

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Remove the excess, unreacted linker using a desalting column equilibrated with PBS.

Protocol 2: Quantification of Degree of Labeling (DOL)

The DOL, which represents the average number of linker molecules conjugated per antibody, can be determined using UV-Vis spectrophotometry if the linker has a distinct absorbance, or more accurately by mass spectrometry. For TCO, which has a weak absorbance, mass spectrometry is the preferred method. For DBCO, which has a characteristic absorbance around 309 nm, spectrophotometry can be used.

Using Mass Spectrometry (for TCO and DBCO):

  • Analyze the unlabeled antibody and the purified, labeled antibody using MALDI-TOF or ESI-MS.

  • The mass shift between the labeled and unlabeled antibody corresponds to the mass of the attached linkers.

  • The DOL can be calculated from the average mass increase.

Using UV-Vis Spectrophotometry (for DBCO):

  • Measure the absorbance of the purified DBCO-labeled antibody at 280 nm (A280) and 309 nm (A309).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the DBCO group at 280 nm.

  • Calculate the concentration of the DBCO group using its molar extinction coefficient at 309 nm (ε ≈ 12,000 M⁻¹cm⁻¹).

  • The DOL is the molar ratio of the DBCO to the protein.

Protocol 3: Bioorthogonal Ligation with a Tetrazine/Azide Probe

This protocol describes the second step of conjugating a probe to the TCO/DBCO-labeled antibody.

Materials:

  • TCO/DBCO-labeled antibody in PBS

  • Tetrazine or Azide-functionalized probe (e.g., a fluorescent dye)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Add a 1.5- to 5-fold molar excess of the tetrazine/azide probe to the TCO/DBCO-labeled antibody solution.

  • Incubate the reaction for 30-60 minutes at room temperature for the TCO-tetrazine reaction, or 4-12 hours for the DBCO-azide reaction.

  • Purify the final conjugate from the unreacted probe using an SEC column.

  • Characterize the final conjugate for purity and yield using SDS-PAGE and HPLC.

Conclusion

This compound presents a compelling option for bioconjugation due to the enhanced stability of the TFP ester and the rapid kinetics of the TCO-tetrazine ligation. The increased resistance of the TFP ester to hydrolysis compared to the more common NHS ester can lead to a higher and more reproducible degree of labeling on the target biomolecule. This, in turn, can result in a higher overall yield of the final bioconjugate. For applications requiring high efficiency, especially in complex biological media or with sensitive biomolecules, this compound is a strong candidate that warrants consideration and evaluation against other amine-reactive linkers. The provided protocols offer a framework for conducting a direct comparison to determine the optimal linker for a specific application.

References

A Researcher's Guide to SDS-PAGE Analysis of TCO-PEG12-TFP Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is paramount. This guide provides an objective comparison of TCO-PEG12-TFP ester for protein labeling and subsequent SDS-PAGE analysis against other common alternatives. We present supporting principles of performance, detailed experimental protocols, and visual workflows to inform your selection of the optimal labeling strategy.

Performance Comparison: this compound vs. Alternatives

The choice of a labeling reagent is critical and depends on factors such as the target protein, the desired degree of labeling, and the experimental conditions. This compound is an amine-reactive reagent that incorporates a trans-cyclooctene (TCO) group, enabling a secondary, highly specific bioorthogonal ligation with a tetrazine-functionalized molecule.[1][2][3] Its performance is best understood in comparison to traditional amine-reactive labels, such as N-hydroxysuccinimide (NHS) esters.

FeatureThis compoundStandard NHS Esters (e.g., Biotin-NHS)Key Considerations
Reactive Group Tetrafluorophenyl (TFP) EsterN-hydroxysuccinimide (NHS) EsterTFP esters exhibit greater stability in aqueous solutions, especially at basic pH, and are less susceptible to spontaneous hydrolysis compared to NHS esters.[4][5] This can lead to more efficient and reproducible labeling.
Specificity Primary amines (e.g., lysine ε-amino groups, N-terminus)Primary amines (e.g., lysine ε-amino groups, N-terminus)Both react with primary amines. However, the TCO moiety allows for a subsequent, highly specific bioorthogonal "click" reaction with a tetrazine-labeled probe, offering a two-step labeling strategy with high specificity.
Bioorthogonal Ligation Yes (via TCO group)NoThe TCO-tetrazine ligation is exceptionally fast and selective, proceeding efficiently under mild, biological conditions without the need for a copper catalyst.
Solubility The PEG12 spacer enhances water solubility and reduces aggregation of the labeled protein.Solubility varies depending on the specific NHS ester. Some can be hydrophobic, requiring co-solvents like DMSO or DMF.The hydrophilicity of the PEG spacer in this compound is advantageous for maintaining protein stability.
SDS-PAGE Migration The addition of the PEG chain will cause a significant increase in the apparent molecular weight on SDS-PAGE. The migration may appear smeared or broadened due to the interaction between PEG and SDS.The effect on migration depends on the size of the label. Small labels may not cause a discernible shift.Native PAGE can be an alternative to SDS-PAGE to avoid issues with PEG-SDS interactions.
Detection Dependent on the secondary tetrazine-labeled probe (e.g., fluorophore, biotin)Dependent on the nature of the NHS ester (e.g., fluorescent dye, biotin)The two-step approach with this compound offers flexibility in the choice of the final detection probe.

Experimental Protocols

I. Protein Labeling with this compound

This protocol outlines the steps for labeling a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-5 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer using a desalting spin column or dialysis.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar excess may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or on ice.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and quenching buffer components by using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).

II. SDS-PAGE Analysis of Labeled Protein

This protocol describes the analysis of the TCO-labeled protein by SDS-PAGE.

Materials:

  • TCO-labeled protein

  • Unlabeled protein (as a control)

  • 4X SDS-PAGE loading buffer (with a reducing agent like DTT or β-mercaptoethanol)

  • Polyacrylamide gel (appropriate percentage for the protein of interest)

  • SDS-PAGE running buffer

  • Protein molecular weight markers

  • Staining solution (e.g., Coomassie Brilliant Blue, or a specific stain for PEGylated proteins like a reverse stain with zinc and imidazole salts)

Procedure:

  • Sample Preparation: Mix the TCO-labeled protein solution with 4X SDS-PAGE loading buffer. Prepare a similar sample with the unlabeled protein as a control.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Loading: Load the denatured samples and the molecular weight marker into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Staining and Visualization: After electrophoresis, stain the gel with Coomassie Brilliant Blue or a specialized stain to visualize the protein bands. The TCO-labeled protein should exhibit a noticeable upward shift in molecular weight compared to the unlabeled control due to the mass of the TCO-PEG12 moiety.

Visualizing the Workflow and Chemistry

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Protein_Solution Protein in Amine-Free Buffer Mix Combine Protein and TCO Reagent Protein_Solution->Mix TCO_Reagent Prepare 10 mM This compound TCO_Reagent->Mix Incubate Incubate 1-2 hours Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Purify via Desalting Column Quench->Purify SDS_PAGE_Prep Prepare Sample for SDS-PAGE Purify->SDS_PAGE_Prep Run_Gel SDS-PAGE SDS_PAGE_Prep->Run_Gel Visualize Stain and Visualize Bands Run_Gel->Visualize

Caption: Experimental workflow for protein labeling and SDS-PAGE analysis.

chemical_reaction Protein Protein-NH₂ Primary Amine on Protein Labeled_Protein Protein-NH-C(O)-PEG12-TCO Stable Amide Bond Protein->Labeled_Protein + this compound TCO_Ester TCO-PEG12-C(O)- TFP Ester TFP TFP_leaving_group TFP-OH | {Tetrafluorophenol}

Caption: Amine-reactive labeling of a protein with this compound.

References

A Researcher's Guide to Trans-Cyclooctene (TCO) Isomers in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the choice of reagents is paramount. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) stands out for its exceptionally fast, catalyst-free kinetics.[1][2] However, not all TCOs are created equal. The reactivity and stability of a TCO are profoundly influenced by its isomeric form, a critical consideration for applications ranging from in vivo imaging to targeted drug delivery. This guide provides an objective comparison of different TCO isomers, supported by experimental data, to inform the selection of the optimal bioorthogonal tool.

The remarkable reactivity of TCOs stems from the significant ring strain of the trans-configured double bond within the eight-membered ring.[3] This strain is released upon cycloaddition with a tetrazine, providing a powerful thermodynamic driving force for the reaction.[3] Over the years, novel TCO derivatives have been engineered to enhance reactivity and improve stability, primarily by manipulating this ring strain and the stereochemistry of substituents.[4]

Comparative Reactivity of TCO Isomers

The performance of a TCO isomer in a click reaction is best quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, enabling efficient conjugation at the low concentrations typical of biological systems. The following table summarizes the reported rate constants for various TCO isomers with common tetrazine partners, highlighting the dramatic impact of structural modifications.

TCO IsomerAbbreviationTetrazine PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features & Stability Profile
cis-Dioxolane-fused TCO (syn)d-TCO3,6-dipyridyl-s-tetrazine (in water)366,000 (± 15,000)High reactivity combined with excellent stability in aqueous solution, blood serum, and in the presence of thiols.
anti-Dioxolane-fused TCOd-TCO3,6-dipyridyl-s-tetrazine (in water)318,000 (± 2,900)Slightly less reactive than the syn-diastereomer but still exceptionally fast and stable.
geminal-disubstituted TCOa-TCO3,6-dipyridyl-s-tetrazine derivative (in PBS:MeOH)150,000 (± 8,000)Increased olefinic strain from geminal substitution leads to faster kinetics compared to standard TCOs.
axial-5-hydroxy-TCO-3,6-dipyridyl-s-tetrazine (in water)80,200 (± 200)The axial conformation is significantly more reactive than its equatorial counterpart.
equatorial-5-hydroxy-TCO-3,6-dipyridyl-s-tetrazine (in water)22,600 (± 40)The equatorial isomer is more stable but roughly four times less reactive than the axial isomer.
Conformationally Strained TCOs-TCO3,6-diphenyl-s-tetrazine (in MeOH)3,100Among the most reactive dienophiles, but this comes at the cost of stability; it can isomerize in the presence of thiols.
trans-Cyclooctene (parent)TCO3,6-dipyridyl-s-tetrazine~2,000The foundational TCO structure, offering a baseline for reactivity comparisons.

Factors Influencing TCO Reactivity and Stability

The data clearly shows that two primary factors dictate the performance of a TCO isomer: ring strain and stereochemistry .

  • Ring Strain: Increasing the strain of the trans-double bond enhances reactivity. This is achieved by fusing additional rings (e.g., cyclopropane in s-TCO, dioxolane in d-TCO) which distort the TCO's preferred 'crown' conformation into a higher-energy 'half-chair' state. This pre-distortion means less energy is required to reach the reaction's transition state, accelerating the cycloaddition. However, this high reactivity often leads to a trade-off in stability, as highly strained TCOs are more prone to isomerization to their unreactive cis-isomers.

  • Stereochemistry: For substituted TCOs, the spatial arrangement of the substituent is critical. Substituents in the axial position result in a higher-energy ground state compared to those in the more stable equatorial position. This energetic difference translates to a lower activation barrier and thus a faster reaction rate for axial isomers, often by a factor of four or more.

The interplay between these factors is crucial. The most effective TCO derivatives, such as d-TCO, represent a balance, achieving a significant boost in reactivity through conformational strain while maintaining the stability required for in vivo applications.

G cluster_factors Structural Factors cluster_properties Resulting Properties cluster_isomers Isomer Examples Strain Ring Strain Reactivity Reactivity (k₂) Strain->Reactivity Increases Stability Stability Strain->Stability Decreases Stereo Stereochemistry Stereo->Reactivity Modulates Stereo->Stability Modulates Reactivity->Stability Trade-off sTCO s-TCO (High Strain) sTCO->Strain Axial Axial Isomer (High Energy) Axial->Stereo Equatorial Equatorial Isomer (Low Energy) Equatorial->Stereo

Caption: Relationship between TCO structure, reactivity, and stability.

Experimental Protocols

Accurate determination of second-order rate constants (k₂) is essential for comparing TCO isomer reactivity. For the rapid kinetics characteristic of TCO-tetrazine ligations, stopped-flow spectrophotometry is the method of choice.

Protocol: Determining k₂ via Stopped-Flow Spectrophotometry

  • Reactant Preparation:

    • Prepare stock solutions of the TCO isomer and the tetrazine derivative (e.g., 3,6-dipyridyl-s-tetrazine) in a suitable solvent (e.g., DMSO).

    • Create working solutions by diluting the stock solutions into the desired reaction buffer (e.g., PBS, pH 7.4, or an aqueous/organic mixture) to final concentrations typically in the low millimolar to micromolar range. For accurate second-order kinetics, the final concentrations of TCO and tetrazine after mixing should be equimolar.

  • Instrumentation Setup:

    • Equilibrate the stopped-flow instrument and reactant syringes to a constant temperature (e.g., 25.0 °C).

    • Set the spectrophotometer to monitor the reaction at the wavelength corresponding to the maximum absorbance of the tetrazine, typically around 520-540 nm. The reaction progress is tracked by the disappearance of this characteristic color.

  • Reaction Initiation and Data Acquisition:

    • Load the TCO and tetrazine working solutions into separate drive syringes.

    • Initiate the reaction by rapidly mixing equal volumes of the two solutions. The instrument's software will automatically trigger data acquisition, recording the decrease in absorbance over time.

    • Collect data for a duration sufficient for the reaction to proceed to at least 80-90% completion.

  • Data Analysis:

    • Convert the absorbance data to tetrazine concentration using the Beer-Lambert law (A = εbc).

    • To determine the second-order rate constant (k₂), plot the reciprocal of the tetrazine concentration (1/[Tz]) against time (t).

    • The data should fit a linear equation (y = mx + c), where the slope (m) is equal to the rate constant, k₂.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Measurement cluster_analysis 3. Data Analysis A Prepare TCO Stock (e.g., in DMSO) C Dilute to Working Concentrations in Buffer A->C B Prepare Tetrazine Stock (e.g., in DMSO) B->C D Load into Stopped-Flow Spectrophotometer C->D E Rapid Mixing (t=0) & Data Acquisition D->E F Monitor Absorbance Decrease (~520 nm) E->F G Plot 1/[Tz] vs. Time F->G H Determine Slope of Linear Fit G->H I Slope = k₂ (M⁻¹s⁻¹) H->I

Caption: Experimental workflow for comparing TCO isomer reactivity.

References

A Comparative Guide to the Biocompatibility of TCO-PEG12-TFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that profoundly impacts the efficacy, stability, and safety of novel therapeutics and diagnostics. Trans-cyclooctene (TCO)-based linkers, particularly TCO-PEG12-TFP ester, have gained prominence for their role in bioorthogonal "click chemistry." This guide provides an objective comparison of this compound with common alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable bioconjugation strategy.

Performance Comparison of Bioconjugation Reagents

The selection of a bioconjugation reagent hinges on a balance of reactivity, specificity, and biocompatibility. While this compound offers rapid and highly specific ligation, other reagents like N-hydroxysuccinimide (NHS) esters and dibenzocyclooctyne (DBCO) derivatives present their own sets of advantages and disadvantages.

Table 1: Quantitative Comparison of Cytotoxicity

CompoundCell LineIC50Reference
DoxorubicinA549278 nM
TCO-DoxorubicinA5494.76 µM
DoxorubicinHeLa229 nM
TCO-DoxorubicinHeLa2.93 µM

This table presents a summary of the half-maximal inhibitory concentration (IC50) values for doxorubicin and a TCO-conjugated doxorubicin prodrug. The higher IC50 of the TCO-conjugate suggests reduced cytotoxicity prior to activation, a desirable feature in targeted drug delivery.

Table 2: Qualitative Comparison of Immunogenicity and Other Key Features

FeatureThis compoundNHS EstersDBCO-based Reagents
Reaction Chemistry Inverse-electron-demand Diels-Alder (iEDDA)Amine-reactive acylationStrain-promoted alkyne-azide cycloaddition (SPAAC)
Reaction Speed Very FastModerateFast
Specificity High (Bioorthogonal)Moderate (Reacts with primary amines)High (Bioorthogonal)
Immunogenicity Generally low immunogenicity reported for TCO-tetrazine ligation.[1]Can be immunogenic.Generally considered to have low immunogenicity.
Stability TFP ester is more resistant to hydrolysis than NHS ester. TCO can isomerize to the less reactive cis-cyclooctene.Prone to hydrolysis in aqueous solutions.Generally stable in biological media.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of biocompatibility and for the comparison of different bioconjugation strategies.

In Vitro Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release Assay

This protocol outlines a common method for assessing cell membrane integrity as an indicator of cytotoxicity.

Materials:

  • Target cells

  • Complete cell culture medium

  • Test compounds (e.g., TCO-PEG12-TFP conjugated antibody, unconjugated antibody, alternative linker-conjugated antibody)

  • LDH Assay Kit (containing LDH Lysis Solution, Reaction Buffer, Dye Solution, and Stop Solution)

  • 96-well clear-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells for controls: medium only (background), untreated cells (spontaneous LDH release), and cells with Lysis Solution (maximum LDH release).

  • Treatment: Prepare serial dilutions of the test compounds. Add 10 µL of each compound dilution to the respective wells. For the maximum release control, add 10 µL of Lysis Solution.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period relevant to the intended application (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 600 g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Immunogenicity Assessment: Anti-Drug Antibody (ADA) ELISA

This protocol provides a general framework for detecting the presence of antibodies against the bioconjugate.

Materials:

  • High-binding 96-well ELISA plates

  • This compound conjugate (or other bioconjugate of interest)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples from treated and control subjects

  • HRP-conjugated secondary antibody (specific for the host species of the ADA)

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well ELISA plate with the bioconjugate of interest (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer. Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add 100 µL of diluted serum samples (and positive/negative controls) to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate. Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Detection: Wash the plate. Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.

  • Measurement: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm.

  • Analysis: Compare the absorbance values of the test samples to the negative control to determine the presence of anti-drug antibodies.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are provided to illustrate the logical flow of experiments and a relevant biological pathway potentially influenced by bioconjugates.

G cluster_0 Bioconjugate Preparation cluster_1 Alternative Conjugate Preparation cluster_2 Biocompatibility Assessment A This compound C Conjugation Reaction A->C B Target Molecule (e.g., Antibody) B->C D Purified Bioconjugate C->D I In Vitro Cytotoxicity Assay (LDH) D->I J In Vivo Immunogenicity Study (ELISA) D->J E Alternative Linker (e.g., NHS Ester) G Conjugation Reaction E->G F Target Molecule (e.g., Antibody) F->G H Purified Alternative Conjugate G->H H->I H->J K Comparative Data Analysis I->K J->K

Experimental workflow for biocompatibility assessment.

G cluster_pathway General Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Bioconjugate Bioconjugate Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Bioconjugate->Death Receptors (e.g., Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (e.g., Fas, TNFR)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

General apoptosis pathway activated by bioconjugates.

Disclaimer: The signaling pathway depicted is a generalized representation of apoptosis that can be induced by various stimuli, including some bioconjugates and nanoparticles. It is not specific to this compound conjugates and serves as an illustrative example of a relevant cellular process.

Conclusion

This compound stands out for its rapid, specific, and bioorthogonal reactivity, making it a powerful tool for creating well-defined bioconjugates. The inclusion of a PEG spacer generally contributes to improved solubility and reduced immunogenicity. While direct comparative data on the immunogenicity of this compound is still emerging, the underlying TCO-tetrazine chemistry is reported to be of low immunogenicity. In contrast, traditional NHS esters, while widely used, are less specific and more prone to hydrolysis. The choice between this compound and other linkers will ultimately depend on the specific requirements of the application, including the need for bioorthogonality, reaction kinetics, and the nature of the biomolecule being modified. The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative assessments and make informed decisions for their drug development programs.

References

TCO-PEG12-TFP Ester in PROTAC Synthesis: A Comparative Guide to Crosslinker Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimera (PROTAC) synthesis, the choice of crosslinker is a critical determinant of success. This guide provides an objective comparison of TCO-PEG12-TFP ester with other commonly employed crosslinking strategies, supported by available experimental data and detailed methodologies to inform rational PROTAC design.

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A typical PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.

The Rise of this compound in Bioorthogonal PROTAC Synthesis

This compound has emerged as a powerful tool in the PROTAC synthesis toolkit. This crosslinker combines three key features:

  • Trans-Cyclooctene (TCO): This strained alkene is highly reactive towards tetrazines in a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" is exceptionally fast and occurs under mild, biocompatible conditions without the need for a cytotoxic copper catalyst.

  • Polyethylene Glycol (PEG)12: The 12-unit PEG spacer enhances the hydrophilicity of the PROTAC molecule, which can improve solubility and cell permeability. The length of the PEG linker is a critical parameter for optimizing the ternary complex formation.

  • Tetrafluorophenyl (TFP) Ester: This amine-reactive group is more stable towards hydrolysis in aqueous media compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation to amine-containing ligands.

Comparative Analysis of Crosslinking Chemistries

The selection of a crosslinking strategy depends on several factors, including the desired reaction kinetics, stability of the reagents, and the overall properties of the final PROTAC. Below is a comparison of this compound with other prevalent crosslinkers.

Table 1: Comparison of Key Crosslinker Characteristics
FeatureThis compound (iEDDA)NHS Ester-Amine CouplingCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA) Click ChemistryNucleophilic Acyl Substitution[3+2] Cycloaddition Click Chemistry
Reactive Groups TCO + TetrazineNHS/TFP Ester + Primary AmineAlkyne + Azide
Reaction Speed Very Fast (k₂ up to 10⁵ M⁻¹s⁻¹)[1]Moderate to FastFast
Biocompatibility Excellent (Copper-free)[2]GoodLimited in vivo due to copper cytotoxicity[2]
Catalyst Required NoNoYes (Copper(I))
Stability of Activated Moiety TFP ester is more stable to hydrolysis than NHS ester.[3][4]NHS esters are prone to hydrolysis in aqueous solutions.Azides and alkynes are generally stable.
Resulting Linkage Stable DihydropyridazineStable Amide BondStable Triazole Ring

Quantitative Performance Comparison

Direct head-to-head comparisons of PROTACs synthesized with different linkers under identical conditions are limited in the literature. However, data from various studies can provide insights into how linker choice can impact degradation efficiency, often measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Table 2: Impact of Linker Type on PROTAC Performance (Representative Data from Various Studies)
Target ProteinE3 LigaseLinker TypeDC50DmaxReference
BRD4CRBNPEG/Alkyl<0.5 µM (for 0, 4-5 PEG units)Not specified
BRD4VHLPEGPotency decreased with increased linker lengthNot specified
TBK1Not SpecifiedAlkyl/Ether (21 atoms)3 nM96%
TBK1Not SpecifiedAlkyl/Ether (29 atoms)292 nM76%
Androgen ReceptorcIAPFlexible (PEG)Exhibited degradationNot specified
Androgen ReceptorcIAPRigid (Disubstituted Phenyl)No activityNot specified
BTKCRBNNon-covalent2.2 nM97%

Note: The data in Table 2 is compiled from different studies and should be interpreted with caution as experimental conditions (cell lines, treatment times, etc.) vary.

Experimental Protocols

Below are generalized protocols for PROTAC synthesis using this compound and other common crosslinkers. Researchers should optimize these protocols for their specific ligands and experimental conditions.

Protocol 1: PROTAC Synthesis via TCO-Tetrazine Ligation

This protocol describes a two-step process involving the initial functionalization of one ligand with the this compound and the other with a tetrazine, followed by the click reaction.

Materials:

  • POI ligand with a primary amine.

  • E3 ligase ligand with a tetrazine moiety (or vice versa).

  • This compound.

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF).

  • Reaction vial and stirring apparatus.

  • Purification system (e.g., HPLC).

  • Analytical instruments (e.g., LC-MS, NMR).

Procedure:

  • Functionalization with this compound:

    • Dissolve the amine-containing ligand in the anhydrous solvent.

    • Add 1.0-1.2 equivalents of this compound.

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the TCO-functionalized ligand by HPLC.

  • TCO-Tetrazine Click Reaction:

    • Dissolve the purified TCO-functionalized ligand in a suitable solvent.

    • Add an equimolar amount of the tetrazine-functionalized ligand.

    • The reaction is typically fast and can be complete within 1-4 hours at room temperature. Monitor by LC-MS.

    • Purify the final PROTAC by HPLC.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: PROTAC Synthesis via NHS Ester-Amine Coupling

Materials:

  • POI ligand with a primary amine.

  • E3 ligase ligand with a carboxylic acid.

  • NHS (N-hydroxysuccinimide) and a carbodiimide (e.g., EDC).

  • Anhydrous, amine-free solvent (e.g., DMF).

  • Reaction vial and stirring apparatus.

  • Purification system (e.g., HPLC).

  • Analytical instruments (e.g., LC-MS, NMR).

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing ligand in anhydrous DMF.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of EDC.

    • Stir at room temperature for 1-2 hours to form the NHS ester.

  • Amine Coupling:

    • In a separate vial, dissolve the amine-containing ligand in anhydrous DMF.

    • Add the activated NHS ester solution to the amine solution.

    • Stir at room temperature overnight.

    • Purify the final PROTAC by HPLC.

    • Characterize the final product by LC-MS and NMR.

Visualizing the PROTAC Synthesis Workflow

The following diagrams illustrate the key steps in PROTAC synthesis using different crosslinking strategies.

PROTAC_Synthesis_Workflow cluster_tco TCO-Tetrazine Ligation cluster_nhs NHS Ester-Amine Coupling TCO_Ligand POI-NH2 + TCO-PEG12-TFP TCO_Intermediate POI-TCO TCO_Ligand->TCO_Intermediate Amine Reaction Tz_Ligand E3-Ligand-Tetrazine Final_PROTAC_TCO Final PROTAC Tz_Ligand->Final_PROTAC_TCO iEDDA Click TCO_Intermediate->Final_PROTAC_TCO NHS_Ligand E3-Ligand-COOH + NHS/EDC NHS_Intermediate E3-Ligand-NHS NHS_Ligand->NHS_Intermediate Activation Amine_Ligand POI-NH2 Final_PROTAC_NHS Final PROTAC Amine_Ligand->Final_PROTAC_NHS Amide Coupling NHS_Intermediate->Final_PROTAC_NHS

PROTAC Synthesis Workflows

Signaling Pathway and Logical Relationships

The ultimate goal of a PROTAC is to induce the degradation of a target protein. This process involves a series of steps within the cell's ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

PROTAC Mechanism of Action

The choice of linker has a direct impact on the efficiency of this pathway. The logical relationship between linker properties and PROTAC performance can be visualized as follows:

Linker_Properties_Logic Linker_Properties Linker Properties Length Length Linker_Properties->Length Flexibility Flexibility Linker_Properties->Flexibility Solubility Solubility Linker_Properties->Solubility Stability Stability Linker_Properties->Stability Ternary_Complex_Formation Ternary Complex Formation & Stability Length->Ternary_Complex_Formation Flexibility->Ternary_Complex_Formation PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Solubility->PROTAC_Efficacy Stability->PROTAC_Efficacy Ternary_Complex_Formation->PROTAC_Efficacy

Linker Properties and PROTAC Efficacy

Conclusion

The selection of a crosslinker is a pivotal step in the design and synthesis of effective PROTACs. This compound offers a compelling option, particularly for researchers prioritizing rapid, catalyst-free, and bioorthogonal conjugation with enhanced stability of the activated ester. Its PEG spacer also provides a means to modulate the physicochemical properties of the final PROTAC.

While traditional methods like NHS ester-amine coupling remain valuable for their simplicity and the stability of the resulting amide bond, the enhanced stability of TFP esters and the superior kinetics of TCO-tetrazine ligation make this compound a strong contender for the efficient and reliable synthesis of next-generation protein degraders. The choice of linker should be guided by the specific requirements of the target protein, the E3 ligase, and the desired properties of the final PROTAC molecule. A systematic evaluation of different linker strategies is often necessary to identify the optimal design for achieving potent and selective protein degradation.

References

A Comparative Guide to Spectroscopic Monitoring of the TCO-Tetrazine Reaction

Author: BenchChem Technical Support Team. Date: November 2025

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1][2][3] This reaction's utility in fields ranging from chemical biology to drug development hinges on the ability to accurately monitor its progress. Spectroscopic techniques offer powerful, real-time, and often non-invasive methods to quantify reaction rates and efficiency. This guide provides a comparative overview of the primary spectroscopic methods used to monitor the TCO-tetrazine ligation, complete with experimental protocols and performance data.

The reaction's progress can be readily followed as the characteristic color of the tetrazine disappears upon cycloaddition.[1][2] This change forms the basis for the most common monitoring technique, UV-Vis spectroscopy, where the decrease in the tetrazine's absorbance in the 510-550 nm range is tracked over time. For more sensitive measurements, particularly in complex biological media, fluorescence-based methods are employed, where the reaction triggers a "turn-on" fluorescence signal. Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool, allowing for the direct observation of reactant disappearance and product formation.

Comparative Reaction Kinetics

The efficacy of the TCO-tetrazine ligation is quantified by its second-order rate constant (k₂), which is highly dependent on the substituents of both reactants. The following table summarizes reported k₂ values for various TCO and tetrazine derivatives, highlighting the range of reactivity achievable.

Reaction CategoryReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
IEDDATCO + 3,6-di-(2-pyridyl)-s-tetrazine~2,000 - 6,000
IEDDATCO + 3-methyl-6-phenyl-1,2,4,5-tetrazine2,750
IEDDATCO + 3,6-diphenyl-s-tetrazine26,000
IEDDAd-TCO + 3,6-dipyridyl-s-tetrazine366,000
SPAACDibenzocyclooctyne (DBCO) + Azide~1-2
Staudinger LigationAzide + PhosphineSlow, often requiring hours to days

Note: Reaction rates can vary based on the specific substituents, solvent, and temperature.

Experimental Protocols

Detailed methodologies for the primary spectroscopic techniques are provided below.

Protocol 1: Monitoring by UV-Vis Spectroscopy

This method is ideal for tracking reactions with a visible change in absorbance, such as the disappearance of the tetrazine chromophore. For very fast reactions, a stopped-flow spectrophotometer is necessary to obtain accurate kinetic data.

Materials:

  • Stock solutions of the TCO and tetrazine derivatives in a suitable solvent (e.g., DMSO, DMF).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • UV-Vis spectrophotometer or a stopped-flow instrument.

  • Cuvette.

Procedure:

  • Prepare Solutions: Prepare fresh stock solutions of the TCO and tetrazine reactants. Accurately determine the concentration and molar extinction coefficient of the tetrazine stock solution at its maximum absorbance wavelength (λmax), typically between 510-550 nm.

  • Instrument Setup: Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 37°C).

  • Initiate Reaction:

    • For standard spectrophotometry: Add the reaction buffer and the TCO solution to a cuvette. Place the cuvette in the spectrophotometer and begin recording data. To initiate the reaction, add the tetrazine solution, mix rapidly, and continue monitoring.

    • For stopped-flow spectrophotometry: Load the TCO and tetrazine solutions into separate syringes of the instrument. The instrument will rapidly mix the reactants and automatically record the absorbance decay at the tetrazine's λmax.

  • Data Acquisition: Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.

  • Data Analysis: Fit the absorbance decay curve to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant in excess.

Protocol 2: Monitoring by Fluorescence Spectroscopy

This "turn-on" method is highly sensitive and suitable for reactions at low concentrations or in complex biological environments. It relies on a fluorophore-tetrazine conjugate that is quenched until the tetrazine reacts with a TCO, restoring fluorescence.

Materials:

  • Fluorogenic tetrazine probe (e.g., a dye-tetrazine conjugate where the dye is quenched).

  • TCO derivative.

  • Reaction buffer (e.g., PBS).

  • Fluorescence spectrophotometer or plate reader.

Procedure:

  • Prepare Solutions: Prepare stock solutions of the fluorogenic tetrazine probe and the TCO derivative in an appropriate solvent.

  • Instrument Setup: Set the excitation and emission wavelengths on the fluorometer appropriate for the specific fluorophore. Equilibrate samples to the desired reaction temperature.

  • Initiate Reaction: In a cuvette or microplate well, combine the reaction buffer and the fluorogenic tetrazine probe. Establish a baseline fluorescence reading. Initiate the reaction by adding the TCO solution and mix thoroughly.

  • Data Acquisition: Immediately begin recording the increase in fluorescence intensity over time. Continue measurements until the signal plateaus, indicating reaction completion.

  • Data Analysis: The rate of reaction can be determined by fitting the fluorescence intensity versus time plot to an appropriate kinetic model. The initial rate of fluorescence increase is proportional to the reaction rate.

Protocol 3: Monitoring by ¹H NMR Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification and quantification of reactants and products over time.

Materials:

  • TCO and tetrazine derivatives.

  • Deuterated solvent compatible with the reactants (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).

  • NMR spectrometer.

  • NMR tubes.

Procedure:

  • Sample Preparation: Dissolve a known concentration of the TCO derivative in the deuterated solvent in an NMR tube.

  • Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the TCO solution to serve as a baseline (t=0).

  • Initiate Reaction: Add a known equivalent of the tetrazine derivative to the NMR tube. Mix quickly and place the tube in the NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals. Monitor the disappearance of characteristic proton signals from the TCO (e.g., alkene protons at 5.3-5.7 ppm) and/or tetrazine, and the appearance of new signals corresponding to the dihydropyridazine product.

  • Data Analysis: Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum. Plot the concentration (proportional to the integral value) of the reactant or product as a function of time. Fit this data to the appropriate integrated rate law to determine the reaction rate constant.

Visualizations

The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for monitoring the TCO-tetrazine ligation.

IEDDA_Reaction TCO trans-Cyclooctene (TCO) (Dienophile) Dihydropyridazine Dihydropyridazine Adduct TCO->Dihydropyridazine [4+2] Cycloaddition Tetrazine 1,2,4,5-Tetrazine (Diene) Tetrazine->Dihydropyridazine Nitrogen Nitrogen (N₂) Dihydropyridazine->Nitrogen N₂ Extrusion

Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction of TCO and tetrazine.

Spectroscopic_Workflow prep 1. Prepare Reactant Solutions (TCO & Tetrazine) setup 2. Instrument Setup (Spectrophotometer) prep->setup mix 3. Mix Reactants (Initiate Reaction) setup->mix monitor 4. Monitor Spectroscopic Signal (e.g., Absorbance Decrease) mix->monitor analyze 5. Data Analysis (Kinetic Modeling) monitor->analyze result Determine Rate Constant (k) analyze->result

Caption: General workflow for spectroscopic monitoring of the TCO-tetrazine reaction.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.